3,6-Dihydroxyxanthone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POARTHFLPKAZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,6-Dihydroxyxanthone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class of secondary metabolites. Found in a variety of plant species, this molecule has garnered significant interest within the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways.
Natural Sources of this compound
This compound is predominantly found in terrestrial plants, particularly within the families of Gentianaceae and Clusiaceae (also known as Guttiferae). While the Gentianaceae family is a well-established source, several species within the Calophyllum and Symphonia genera of the Clusiaceae family have also been identified as containing this xanthone derivative.
Table 1: Notable Natural Sources of this compound and Other Xanthones
| Family | Genus | Species | Plant Part | Isolated Xanthones (Including this compound where specified) |
| Gentianaceae | Gentiana | Gentiana azurium | Aerial parts | 1,3,5-trihydroxy-8-methoxyxanthone, 3,5-dihydroxy-8-methoxy-1-O-β-D-glucopyranosyl xanthone, and other known xanthones.[2] |
| Gentianaceae | Swertia | Swertia chirayita | Whole plant | Decussatin, swertianin, bellidifolin, isobellidifolin, amarogentin, swertianolin, and mangiferin.[3] |
| Clusiaceae | Calophyllum | Calophyllum caledonicum | Stem bark, Trunk bark | A variety of hydroxylated and prenylated xanthones, including caledonixanthones A-F.[4][5][6] |
| Clusiaceae | Calophyllum | Calophyllum tacamahaca | Leaves | Isocaloteysmannic acid (a chromanone), biflavonoids, xanthones (including pyranojacareubin), coumarins, and triterpenes.[5][7] |
| Clusiaceae | Symphonia | Symphonia globulifera | Seeds, Stem bark | Guttiferone A, 3,16-oxyguttiferone A, 1,16-oxyguttiferone A, and other polycyclic polyprenylated xanthones.[8][9] |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. The following provides a generalized protocol based on methodologies employed for the isolation of xanthones from plant materials, particularly from the Calophyllum genus.
Experimental Protocol: General Procedure for the Isolation of Xanthones
1. Plant Material Collection and Preparation:
-
Collect the desired plant material (e.g., leaves, stem bark).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is exhaustively extracted using an Accelerated Solvent Extractor (ASE).
-
Four successive extractions are typically performed at 40°C with a solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH).
-
The resulting extract is then evaporated under reduced pressure to yield a crude extract.[7]
3. Chromatographic Separation and Purification:
-
Solid-Phase Extraction (SPE): The crude extract is often first subjected to solid reverse-phase extraction to perform an initial fractionation. A common approach involves using a gradient of water and acetonitrile (B52724) (CH3CN) of decreasing polarity.[7]
-
Column Chromatography: The fractions obtained from SPE are further purified by column chromatography. Silica gel is a commonly used stationary phase, with a mobile phase consisting of a gradient of solvents such as hexane, ethyl acetate, and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed. A C18 column is typically used with a gradient elution of water and acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape.[7]
-
Analytical High-Performance Liquid Chromatography (HPLC-UV): The purity of the isolated compound is assessed by analytical HPLC with UV detection. A C18 column with a gradient of acetonitrile and water containing 0.2% formic acid is a common system, with detection at a wavelength of 320 nm.[10]
4. Structure Elucidation:
-
The chemical structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the xanthone chromophore.
-
Quantitative Analysis
High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound in plant extracts. A validated HPLC-UV method is crucial for quality control and standardization of extracts.
Table 2: General Parameters for HPLC Quantification of Xanthones
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[10] |
| Mobile Phase | Gradient elution with acetonitrile and water, often with a formic acid modifier (e.g., 0.2%)[10] |
| Flow Rate | Typically 1.0 mL/min[10] |
| Detection | UV detector set at a wavelength where the xanthone shows maximum absorbance (e.g., 320 nm)[10] |
| Quantification | Based on a calibration curve generated from a certified reference standard of this compound. |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer properties being of particular interest to researchers. While direct studies on the signaling pathways of this compound are limited, research on the structurally similar 3,6-dihydroxyflavone (B10367) provides valuable insights into its potential mechanisms of action.
Anticancer Activity
Studies have shown that various hydroxyxanthones, including this compound, possess cytotoxic activity against different cancer cell lines. For example, this compound has been evaluated for its anticancer effects against WiDr (colon cancer) cells.[11] The anticancer activity of xanthones is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Potential Signaling Pathways
Based on studies of the related compound 3,6-dihydroxyflavone, the following signaling pathways are plausible targets for this compound in cancer cells:
-
ROS-Mediated p38 MAPK/JNK Apoptosis Pathway: 3,6-Dihydroxyflavone has been shown to induce apoptosis in leukemia cells by increasing the production of reactive oxygen species (ROS). This oxidative stress leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways, which in turn trigger the apoptotic cascade.[8]
-
Notch Signaling Pathway: In breast cancer cells, 3,6-dihydroxyflavone has been found to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by inhibiting the Notch signaling pathway.[12]
Experimental Workflow
The investigation of the anticancer properties of this compound typically follows a structured experimental workflow, from initial screening to mechanistic studies.
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the field of oncology. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and characterization, and insights into its biological activities and potential mechanisms of action. Further research is warranted to fully elucidate the signaling pathways directly modulated by this compound and to explore its full therapeutic potential in preclinical and clinical settings. The detailed protocols and workflows presented herein serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel drugs from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Metabolites from Calophyllum tacamahaca Willd.: Isolation and Detection through Feature-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,6-dihydroxyflavone suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,6-Dihydroxyxanthone: Discovery, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of this compound, a naturally occurring polyphenolic compound. It covers the historical context of its chemical class, modern synthesis protocols, key quantitative biological data, and insights into its mechanism of action. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction and Physicochemical Properties
This compound is a member of the xanthone (B1684191) family, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold.[1] Naturally sourced from various plant species, particularly within the Gentianaceae family, this compound has garnered significant interest for its diverse biological activities.[1] Its planar structure is a key feature, enabling interaction with various biological targets, including enzymes and DNA. The mode of action for this compound is multifaceted, involving antioxidant activity through free radical scavenging, enzyme inhibition, and the modulation of cellular signaling pathways.[1] These properties contribute to its observed anti-inflammatory, anticancer, and antimicrobial effects.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₈O₄ | [1] |
| Molecular Weight | 228.2 g/mol | [1] |
| CAS Number | 1214-24-0 | [1] |
| IUPAC Name | 3,6-dihydroxyxanthen-9-one | |
| Synonyms | 3,6-Dihydroxy-9H-xanthen-9-one | [1] |
| SMILES | C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O | [1] |
Discovery and History of Synthesis
While the specific isolation or discovery of this compound is not prominently documented, the history of its parent class, xanthones, dates back to the late 19th century. The first synthesis of a xanthone was reported in 1892 by Michael and Kostanecki.[2] Early methods often resulted in low yields due to unfavorable side reactions.[2]
The development of modern synthetic chemistry has led to more efficient protocols. A significant advancement was the use of Eaton's reagent , a 7.7 wt% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), which serves as a potent catalyst for acylation and cyclization reactions, leading to higher yields of xanthone derivatives.[2] Contemporary synthesis of this compound relies on the condensation of salicylic (B10762653) acid derivatives with phenolic partners, a process greatly facilitated by such reagents.[2][3]
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its efficacy is often compared with other hydroxylated xanthone isomers to understand structure-activity relationships.
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Assay Type | IC₅₀ (µM) | Notes | Reference(s) |
| WiDr (Human colon adenocarcinoma) | MTT Assay | 785.58 | Weak activity. | [4] |
| Vero (Normal kidney epithelial) | MTT Assay | 1280.9 | Lower toxicity to normal cells compared to WiDr. | [4] |
| P388 (Murine leukemia) | MTT Assay | 10.4 | Moderate activity. | [5] |
| WiDr (Human colon adenocarcinoma) | Not Specified | > 1,6-dihydroxyxanthone (B1237720) | Ranked activity: 1,6-dihydroxyxanthone > this compound > 1,3-dihydroxyxanthone. | [2] |
Table 3: In Vitro Antioxidant Activity of a Related Dihydroxyxanthone
| Compound | Assay Type | IC₅₀ (µM) | Notes | Reference(s) |
| 1,6-Dihydroxyxanthone | DPPH Radical Scavenging | 349 ± 68 | Data for the 3,6-isomer is not readily available. Dihydroxyxanthones generally show stronger antioxidant activity than trihydroxyxanthones.[2] | [2] |
Proposed Mechanism of Action
The anticancer effects of xanthones are attributed to their ability to interact with multiple cellular targets. Due to their planar tricyclic structure, they are capable of intercalating with DNA, a mechanism shared with established chemotherapeutic agents like doxorubicin.[2] Molecular docking studies and experimental evidence suggest that a primary mechanism of action for hydroxyxanthones is the inhibition of Topoisomerase II , a critical enzyme involved in managing DNA topology during replication and transcription.[2][6] By stabilizing the DNA-Topoisomerase II cleavage complex, xanthones can lead to double-strand breaks in DNA, ultimately triggering apoptosis.
Furthermore, molecular docking studies have suggested that xanthone derivatives may interact with other key proteins involved in cancer pathology, including telomerase, cyclooxygenase-2 (COX-2), and cyclin-dependent kinase-2 (CDK2).[7]
Caption: Proposed mechanism of anticancer action for xanthones.
Experimental Protocols
Synthesis of this compound
This protocol outlines a two-step synthesis adapted from methodologies described in the literature.[3] It involves the initial formation of a benzophenone (B1666685) intermediate followed by thermal cyclization.
Caption: Two-step chemical synthesis workflow.
Methodology:
-
Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone (B1218759) (Intermediate)
-
Combine equimolar amounts of 4-hydroxysalicylic acid and resorcinol.
-
Add Eaton's reagent (a mixture of P₂O₅ and CH₃SO₃H) to the mixture, serving as the condensation catalyst.[3][8]
-
Heat the reaction mixture under reflux at approximately 80°C for 3-4 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it over crushed ice and water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product to isolate the symmetrical 2,2',4,4'-tetrahydroxybenzophenone intermediate. The reported yield for this step is approximately 32%.[3]
-
-
Step 2: Synthesis of this compound (Final Product)
-
Place the purified benzophenone intermediate (from Step 1) in a sealed autoclave vessel with water.
-
Heat the vessel to 200°C and maintain this temperature for 24 hours to induce thermal cyclization (thermolysis).[3]
-
After cooling, collect the solid product by filtration.
-
Purify the final compound, this compound, using a suitable method such as recrystallization or column chromatography. This cyclization step has a reported yield of up to 88%.[3]
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[2]
-
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9][10]
Methodology:
-
Cell Culture: Plate cells (e.g., WiDr human colon cancer cells) in a 96-well microplate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for cell attachment.[9]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in the culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for a vehicle control (solvent only) and a negative control (medium only). Incubate the plate for a specified period (e.g., 24 or 48 hours).[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in phosphate-buffered saline) to each well for a final concentration of ~0.5 mg/mL.[9][11]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Gently mix the plate on an orbital shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background noise).[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentages against the compound concentrations to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to 3,6-Dihydroxyxanthone (CAS: 1214-24-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dihydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class.[1] Found primarily in plant species of the Gentianaceae family, this small molecule has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Possessing a tricyclic aromatic structure, this compound exhibits potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.
Physicochemical Properties
This compound is a solid at room temperature and is characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 1214-24-0 | [4] |
| Molecular Formula | C₁₃H₈O₄ | [5] |
| Molecular Weight | 228.20 g/mol | [5] |
| IUPAC Name | 3,6-dihydroxy-9H-xanthen-9-one | [4] |
| Synonyms | 3,6-Dihydroxy-9H-xanthen-9-one, 3,6-Dihydroxyxanthen-9-one | [5] |
| Melting Point | Does not melt below 330 °C | [6] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | [7] |
| Physical Form | Solid | [3] |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and characterization.
| Spectrum Type | Key Features | Reference(s) |
| UV-Vis (in Methanol) | Absorption maxima (λmax) are observed in the UV region. | [8] |
| FT-IR (KBr) | Characteristic peaks for O-H, C=O (carbonyl), C=C (aromatic), and C-O-C (ether) functional groups. | [2] |
| ¹H NMR (DMSO-d₆) | δ 10.78 (s, 2H, -OH), 7.98 (d, 2H, J=8.6 Hz), 6.82 (m, 4H) | |
| ¹³C NMR | Data not fully available in the searched literature. | |
| Mass Spectrometry | m/z: 228 (M+), 220, 171, 115, 100, 69, 63 |
Synthesis
A common and effective method for the synthesis of this compound is a two-step process starting from 4-hydroxysalicylic acid and resorcinol (B1680541).
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone (B1218759)
-
A mixture of 4-hydroxysalicylic acid and resorcinol is treated with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).
-
The reaction mixture is heated, leading to the formation of the symmetrical 2,2',4,4'-tetrahydroxybenzophenone.
-
The crude product is isolated by filtration. This intermediate is formed in a reported yield of 32%.[9]
Step 2: Cyclization to this compound
-
The isolated 2,2',4,4'-tetrahydroxybenzophenone (2.5 g, 10.15 mmol) is suspended in water (20 ml).[9]
-
The suspension is heated in a sealed pressure tube at 195-200 °C for 4 hours.
-
After cooling, the crude this compound is collected by filtration.
-
The crude product is then refluxed in water (25 ml) for 25 minutes and filtered while hot (around 60 °C) to afford the pure product.
-
This thermolysis step proceeds with a high yield of approximately 88-90.4%.[9]
Caption: Two-step synthesis of this compound.
Biological Activities and Mechanisms of Action
This compound demonstrates a range of biological effects, which are currently under active investigation for their therapeutic potential.
Anticancer Activity
This compound exhibits cytotoxic activity against various cancer cell lines, including the human colon cancer cell line WiDr, with a reported IC₅₀ value of 785.58 µM.[10] The anticancer mechanism is believed to involve the inhibition of topoisomerase II and intercalation into DNA.[11] The planar, three-fused aromatic ring system of the xanthone core is structurally similar to known DNA intercalators like doxorubicin, allowing it to insert between DNA base pairs, thereby disrupting DNA replication and transcription, ultimately leading to apoptosis.[12]
Caption: Anticancer mechanism of this compound.
Anti-inflammatory Activity
Xanthone derivatives are known to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13] By inhibiting these pathways, xanthones can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., nitric oxide, prostaglandins). While specific studies on this compound's direct interaction with these pathways are emerging, its structural similarity to other anti-inflammatory xanthones suggests a comparable mechanism.
Caption: Anti-inflammatory mechanism of xanthones.
Antimicrobial Activity
Xanthone derivatives have demonstrated broad-spectrum antimicrobial activity. The proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of DNA synthesis.[14] Cationic modifications of the xanthone core can enhance its interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death. Additionally, some xanthones can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, further contributing to their antimicrobial effect.
Caption: Antimicrobial mechanism of xanthones.
Experimental Protocols
The following are generalized protocols for key assays to evaluate the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), assay buffer, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
-
Enzyme Addition: Add human topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide and run the gel.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the presence of catenated kDNA (which remains in the well) compared to the decatenated DNA (which migrates into the gel) in the control.[15]
NF-κB Activation Assay (p65 Nuclear Translocation)
This assay determines if a compound can inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Cell Treatment: Culture cells (e.g., macrophages) and pre-treat with this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NF-κB activation.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells.
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for the p65 subunit of NF-κB. Use antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B) markers to ensure proper fractionation.[16]
-
Analysis: A decrease in the amount of p65 in the nuclear fraction of cells treated with this compound compared to the LPS-only treated cells indicates inhibition of NF-κB translocation.[16]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the microorganism is observed.[1]
Conclusion
This compound is a promising natural product with a wide range of pharmacological activities. Its potential as an anticancer, anti-inflammatory, and antimicrobial agent warrants further investigation. The mechanisms of action, though not yet fully elucidated for this specific xanthone, are likely to involve the modulation of fundamental cellular processes such as DNA replication, inflammatory signaling, and microbial cell integrity. The experimental protocols provided in this guide offer a framework for the continued exploration of the therapeutic potential of this compound. Further research, particularly in elucidating its detailed molecular targets and in vivo efficacy, will be crucial for its development as a potential therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. quora.com [quora.com]
- 9. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 11. UV-Visible Solvents [sigmaaldrich.com]
- 12. rubingroup.org [rubingroup.org]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
3,6-Dihydroxyxanthone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 3,6-dihydroxyxanthone, a naturally occurring xanthone (B1684191) derivative with significant potential in pharmacological research.
Chemical Structure and IUPAC Name
This compound is a polyphenolic compound belonging to the xanthone class of organic compounds. Its structure consists of a dibenzo-γ-pyrone core with hydroxyl groups substituted at the 3 and 6 positions.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Biological Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 228.2 g/mol | [1] |
| Physical Form | Solid powder | [2] |
| Color | Yellow | [3] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Limited solubility in water. | [3][4] |
| Storage Temperature | Room temperature, sealed in a dry environment. | [2] |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| T47D | Human Breast Cancer | 170.20 | [5][6] |
| WiDr | Human Colon Carcinoma | 786 ± 146 | [7] |
| NIH3T3 | Normal Mouse Fibroblast | >1000 | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are outlined below.
Protocol 1: Two-Step Synthesis via Benzophenone (B1666685) Intermediate
This method involves the initial formation of a benzophenone intermediate followed by cyclization through thermolysis.[8]
-
Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone (B1218759)
-
A mixture of 4-hydroxysalicylic acid and resorcinol (B1680541) is treated with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).
-
The reaction proceeds to yield the symmetrical 2,2',4,4'-tetrahydroxybenzophenone.
-
The intermediate product is isolated and purified. The reported yield for this step is 32%.[8]
-
-
Step 2: Thermolysis to this compound
-
The purified 2,2',4,4'-tetrahydroxybenzophenone is subjected to thermolysis in water.
-
The reaction is carried out in an autoclave at 200°C for 24 hours.
-
This step results in the cyclization of the benzophenone to form this compound.
-
The final product is then isolated and purified. The reported yield for this step is 88%.[8]
-
Protocol 2: One-Pot Synthesis using Eaton's Reagent
This protocol describes a more direct, one-pot synthesis approach.
-
An equimolar amount of a suitable benzoic acid derivative and a phenolic compound are mixed.
-
Eaton's reagent is added to the mixture to act as a condensing and cyclizing agent.
-
The reaction mixture is heated, typically at 80°C, for a period of 3 hours with reflux.[9]
-
Upon completion, the reaction is quenched, and the crude product is isolated.
-
Purification of the this compound is then performed, often using chromatographic techniques.
Signaling Pathways and Mechanism of Action
Xanthone derivatives are known to exert their biological effects, such as antioxidant and anticancer activities, through the modulation of various cellular signaling pathways.[1] While the specific pathways for this compound are still under investigation, related xanthones have been shown to influence key pathways like the MAPK signaling cascade.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. It consists of several cascades, including the ERK, p38, and JNK pathways. Some xanthone derivatives have been found to modulate these pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.[10]
Caption: Potential modulation of the MAPK signaling pathway by xanthones.
References
- 1. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. This compound | 1214-24-0 [sigmaaldrich.com]
- 3. This compound | 529-61-3 [chemicalbook.com]
- 4. CAS 1214-24-0: 3,6-Dimethoxyxanthone | CymitQuimica [cymitquimica.com]
- 5. ijcea.org [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6-Dihydroxyxanthone: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class.[1] Found in various plant species, particularly within the Gentianaceae family, this molecule has garnered significant interest in the scientific community for its diverse biological activities.[1] Preclinical studies have highlighted its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent, making it a valuable lead compound in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a logical workflow for its investigation.
Physicochemical Properties and Identification
A clear understanding of the molecular characteristics of this compound is fundamental for its study and application. The key identifying and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O₄ | [2][3][4][5][6][7] |
| Molecular Weight | 228.20 g/mol | [2][3][4][5][6][8][9] |
| IUPAC Name | 3,6-dihydroxy-9H-xanthen-9-one | [3][5][9] |
| CAS Number | 1214-24-0 | [3][5][6][7][8] |
| Physical Form | Solid, Powder | [1][5] |
| Color | Yellow | [1] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, ethanol, and methanol (B129727); Limited solubility in water. | [1][7] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the scientific investigation of this compound. The following sections provide protocols for its chemical synthesis and the evaluation of its biological activities.
Chemical Synthesis of this compound
This compound can be synthesized through a two-step process involving the formation of a benzophenone (B1666685) intermediate followed by cyclization.[4]
Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone
This procedure involves the reaction of 4-hydroxysalicylic acid and resorcinol (B1680541) in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[4]
-
Reagents: 4-hydroxysalicylic acid, resorcinol, Eaton's reagent.
-
Procedure:
Step 2: Cyclization to this compound
The benzophenone intermediate is then converted to this compound via thermolysis in water.[3][4]
-
Reagents and Equipment: 2,2',4,4'-Tetrahydroxybenzophenone, deionized water, pressure tube.
-
Procedure:
-
2.5 g (10.15 mmol) of 2,2',4,4'-Tetrahydroxybenzophenone is placed in a pressure tube with 20 ml of water.[3]
-
The mixture is heated to 195-200°C for 4 hours.[3]
-
After cooling, the crude product is filtered.[3]
-
The crude product is then mixed with 25 ml of water and refluxed for 25 minutes.[3]
-
The suspension is filtered at approximately 60°C to yield pure this compound.[3]
-
Biological Activity Assays
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant potential of this compound can be quantified using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Reagents and Equipment: this compound, DPPH solution (0.1 mM in methanol), methanol, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare stock solutions of this compound in methanol at various concentrations.[6]
-
In a microplate well or cuvette, mix the this compound solution with the DPPH solution.[6]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[6]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.[10]
-
In Vitro Anticancer Activity: MTT Assay
The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents and Equipment: this compound, cancer cell lines (e.g., WiDr, MCF-7, HeLa), normal cell lines (e.g., Vero), cell culture medium, MTT solution, DMSO, 96-well plates, incubator, microplate reader.[5][6]
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 3.906-1000 µg/mL) and incubate for a specified period (e.g., 24 hours).[5]
-
After incubation, add MTT solution to each well and incubate for another few hours to allow formazan crystal formation.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
-
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms. Its antioxidant activity is attributed to its ability to scavenge free radicals.[1] In the context of cancer, studies suggest that it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[8] Furthermore, some xanthone derivatives have been shown to inhibit the COX-2 enzyme, which is involved in inflammation and cancer progression.[2]
Workflow and Signaling Pathways
The investigation of this compound typically follows a logical progression from its synthesis or isolation to its detailed biological characterization.
References
- 1. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into 3,6-Dihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,6-dihydroxyxanthone, a naturally occurring xanthone (B1684191) with significant biological activities. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. Furthermore, a proposed mechanism of its anticancer action through the inhibition of Topoisomerase II is illustrated.
Spectroscopic Data of this compound
The following sections present the key spectroscopic data for this compound (Molecular Formula: C₁₃H₈O₄, Molecular Weight: 228.20 g/mol ) in a tabulated format for clarity and ease of comparison.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits a symmetrical pattern, consistent with its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1, H-8 | 8.06 | Doublet | 6.0 |
| H-2, H-7 | 6.81 | Doublet | 2.5 |
| H-4, H-5 | 6.85 | Doublet of Doublets | 2.5 and 6.0 |
| 3-OH, 6-OH | 10.81 | Broad Singlet | - |
¹³C NMR Data
The ¹³C NMR spectrum further confirms the symmetrical nature of the this compound molecule. The chemical shifts (δ) are reported in ppm.
| Carbon | Chemical Shift (δ) in ppm |
| C-1, C-8 | 129.12 |
| C-2, C-7 | 103.31 |
| C-3, C-6 | 165.52 |
| C-4, C-5 | 115.59 |
| C-4a, C-5a | 159.88 |
| C-8a, C-9a | 115.92 |
| C-9 (C=O) | 177.69 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3325 | O-H Stretching (phenolic) |
| 1621 | C=O Stretching (γ-pyrone) |
| 1458 | C=C Stretching (aromatic) |
| 1165 | C-O Stretching (ether) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Assignment | Relative Abundance (%) |
| 229 | [M+1]⁺ | 20 |
| 228 | [M]⁺ (Molecular Ion) | 100 (Base Peak) |
| 200 | [M-CO]⁺ | 70 |
| 171 | 40 | |
| 155 | 5 | |
| 77 | 5 |
Source:[3]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, synthesized from the available literature.
NMR Spectroscopy
Sample Preparation:
A small quantity (5-25 mg) of the purified this compound sample is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆), in a clean NMR tube.[3][4][6] The solution should be homogeneous and free of any particulate matter.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer, such as a 500 MHz instrument, is used for analysis.[3][4]
-
¹H NMR: The proton spectrum is acquired using a standard pulse-acquire sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and hydroxyl proton regions, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: The carbon spectrum is recorded with proton decoupling. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to obtain a good signal.
-
Reference: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
FT-IR Spectroscopy
Sample Preparation:
The sample for FT-IR analysis is prepared as a KBr (potassium bromide) pellet. A small amount of this compound is finely ground with dry KBr powder and pressed into a thin, transparent disk.[3][7]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrophotometer is used to record the spectrum.
-
Measurement Mode: The spectrum is typically recorded in the transmittance or absorbance mode.
-
Spectral Range: The data is collected over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is commonly used.[8]
Mass Spectrometry
Sample Introduction and Ionization:
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[3][9]
Instrumentation and Data Acquisition:
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or a combination thereof (e.g., Q-TOF).
-
Ionization Mode: The analysis can be performed in either positive or negative ion mode. For this compound, the positive ion mode is effective, showing the [M+H]⁺ ion.[3]
-
Data Collection: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and its fragments.
Proposed Anticancer Mechanism of Action
This compound has demonstrated anticancer properties, and one of the proposed mechanisms is the inhibition of Topoisomerase II, an essential enzyme involved in DNA replication and transcription.[10][11][12] The following diagram illustrates a logical workflow of this proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 3. japsonline.com [japsonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijcea.org [ijcea.org]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
3,6-Dihydroxyxanthone: An In-Depth Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds found in various plant species.[1] This molecule has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound, with a focus on its effects on cellular signaling pathways, detailed experimental protocols for its study, and a summary of its quantitative biological activities.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, stemming from its ability to modulate various cellular processes. The primary mechanisms of action can be categorized as follows:
-
Anticancer Activity: this compound exhibits cytotoxic effects against a range of cancer cell lines.[1][2][3] Its anticancer activity is believed to be mediated through the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[4]
-
Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory enzymes and cytokines.[5] This includes the potential to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
-
Antioxidant Activity: As a polyphenolic compound, this compound possesses antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress.[1] This activity is a plausible mechanism underlying its various other biological effects.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Anticancer Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WiDr | Colon Cancer | 785.58 | [2] |
| Vero | Normal Kidney (control) | 1280.9 | [2] |
| T47D | Breast Cancer | >100 | [3] |
Table 2: Comparative Anticancer Activity of Dihydroxyxanthones against WiDr Cancer Cell Line
| Compound | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1,6-dihydroxyxanthone | 355 ± 24 | 0.870 | [1] |
| This compound | 786 ± 146 | 1.630 | [1] |
| 1,3-dihydroxyxanthone | 836 ± 109 | 2.230 | [1] |
| 3,4-dihydroxyxanthone | 1255 ± 105 | 1.160 | [1] |
Signaling Pathway Analysis
While direct evidence for the specific signaling pathways modulated by this compound is still emerging, based on the activities of closely related xanthones and flavonoids, several key pathways are likely involved in its mechanism of action.
Putative Anticancer Signaling Pathways
The anticancer effects of this compound are likely mediated through the induction of apoptosis and inhibition of cell proliferation. Based on studies of similar compounds, the following pathways are putatively involved:
-
MAPK Pathway: Xanthone derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This can involve the activation of pro-apoptotic kinases like p38 and JNK, and the inhibition of pro-survival kinases like ERK.
-
Apoptosis Pathway: The induction of apoptosis is a central mechanism for many anticancer agents. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.[7]
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcea.org [ijcea.org]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of reactive oxygen species to the anticancer activity of aminoalkanol derivatives of xanthone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Biological Screening of 3,6-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preliminary biological screening of 3,6-dihydroxyxanthone, a naturally occurring polyphenolic compound found in various plant species.[1] This guide collates key findings on its anticancer, antioxidant, anti-inflammatory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a scaffold for anticancer drug development.[2][3] Its planar structure allows it to intercalate with DNA, and it may also inhibit key enzymes involved in cancer progression, such as topoisomerase IIα.[4]
Quantitative Data: Cytotoxic Activity
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for this compound against various cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| WiDr | Human Colon Carcinoma | 785.58 | [2] |
| Vero | Normal Monkey Kidney | 1280.9 | [2] |
| T47D | Human Breast Cancer | > 500 (~2190 µg/mL) | [5] |
Note: A higher IC₅₀ value indicates lower cytotoxic activity. The selectivity of a compound is often assessed by comparing its activity against cancer cells versus normal cells (e.g., WiDr vs. Vero).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The absorbance is directly proportional to the number of viable cells.
Methodology: [3]
-
Cell Seeding: Plate cancer cell lines (e.g., WiDr) and normal cell lines (e.g., Vero) in 96-well plates at a suitable density and culture until they adhere.
-
Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the different compound concentrations. Include a control group with no compound.
-
Incubation: Incubate the plates in a CO₂ incubator for 24 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as sodium dodecyl sulfate (B86663) (SDS), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Incubate the plates for another 24 hours in a dark room. Measure the absorbance of the solution at a specific wavelength (e.g., 495 nm) using an ELISA reader.
-
Calculation: Calculate the percentage of cell viability using the absorbance values and determine the IC₅₀ value.
Visualizations: Anticancer Screening Workflow & Pathway
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Proposed inhibition of Topoisomerase IIα by this compound.
Antioxidant Activity
Xanthones are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and mitigate oxidative stress. This activity is crucial for preventing cellular damage linked to various diseases.[1]
Quantitative Data: Radical Scavenging Activity
The antioxidant potential is often quantified by the IC₅₀ value in a radical scavenging assay, representing the concentration of the antioxidant required to scavenge 50% of the free radicals.
| Assay | Radical | IC₅₀ (µM) | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 349 ± 68 | [3] |
Note: This value was reported for a dihydroxyxanthone synthesized in the study, noted as exhibiting the strongest antioxidant activity among the tested compounds. A lower IC₅₀ value indicates stronger antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.[6]
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution, with a characteristic absorption at approximately 517 nm.[7] When an antioxidant is present, it donates a hydrogen atom to DPPH, reducing it to the non-radical form, DPPH-H. This causes the solution to change from violet to yellow, and the decrease in absorbance is measured to quantify the scavenging activity.[7]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a stock solution, then prepare a range of serial dilutions.
-
DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution in a test tube or 96-well plate. A typical ratio is a small volume of the sample (e.g., 40 µL) to a larger volume of the DPPH solution (e.g., 2.96 mL).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. Use a blank containing only the solvent and DPPH.
-
Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % RSA against the compound concentration to determine the IC₅₀ value.
Visualization: DPPH Assay Workflow
Caption: General workflow for the DPPH antioxidant activity assay.
Anti-inflammatory Activity
Xanthone derivatives are recognized for their anti-inflammatory properties, often linked to the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines.[8][9]
Proposed Mechanism of Action
Inflammation is a biological response involving enzymes like COX-2, which catalyzes the production of prostaglandins, key mediators of inflammation. By inhibiting the COX-2 enzyme, compounds can reduce the inflammatory response. Molecular docking studies on xanthone derivatives suggest they can interact with key amino acid residues in the active site of the COX-2 enzyme.[8][10]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent (e.g., a Wistar rat) induces a localized, acute, and well-defined inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce the volume of this swelling compared to a control group indicates its anti-inflammatory potential.
-
Animal Grouping: Divide animals into groups: a negative control group (vehicle only), a positive control group (a standard anti-inflammatory drug like Celecoxib), and test groups (receiving different doses of this compound).
-
Compound Administration: Administer the test compound or control substance orally or via intraperitoneal injection.
-
Inflammation Induction: After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage of edema inhibition for each test group at each time point relative to the negative control group.
Visualization: COX-2 Inflammatory Pathway
References
- 1. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcea.org [ijcea.org]
- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
3,6-Dihydroxyxanthone: An In-Depth Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species, particularly within the Gentianaceae family.[1] Xanthones, a class of polyphenolic compounds, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the antioxidant activity of this compound, presenting quantitative data from various in vitro assays, detailed experimental protocols, and an exploration of the underlying signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics.
Quantitative Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy in different radical scavenging and reducing power assays.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 Value (µM) | Test System | Reference |
| DPPH | 785.58 | WiDR cell line | [2] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| WiDR | 785.58 | 24 hours | [2] |
| Vero | 1280.9 | 24 hours | [2] |
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The dihydroxy substitution on the xanthone scaffold enhances this radical scavenging capacity.
General mechanism of free radical scavenging by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add 100 µL of the this compound solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank (methanol + DPPH) and a control for each sample concentration (sample + methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of this compound in the appropriate solvent.
-
Assay:
-
Add a small volume of the this compound solution to the diluted ABTS•+ solution.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and the standard (FeSO₄ or Trolox).
-
Assay:
-
Add a small volume of the sample or standard solution to a microplate well.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as Fe²⁺ or Trolox equivalents.
Workflow for the FRAP assay.
Cellular Antioxidant Activity and the Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, xanthones can exert antioxidant effects by modulating cellular defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain xanthones, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of a range of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis. While several natural xanthones have been shown to modulate the Nrf2/ARE signaling pathway, further research is needed to specifically elucidate the role of this compound in activating this protective cellular response.[3]
The Nrf2-ARE signaling pathway and its potential activation by this compound.
Conclusion
This compound demonstrates notable antioxidant potential, as evidenced by its radical scavenging activity in in vitro assays. Its mechanism of action likely involves both direct free radical neutralization and potential modulation of cellular antioxidant defense pathways such as the Nrf2-ARE system. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on expanding the quantitative antioxidant profile using a broader range of assays, elucidating the specific molecular mechanisms of Nrf2 activation, and validating its efficacy in cellular and in vivo models of oxidative stress. Such studies will be crucial in fully realizing the potential of this compound as a novel antioxidant agent in drug development.
References
Initial Anticancer Screening of 3,6-Dihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial anticancer screening of 3,6-dihydroxyxanthone, a member of the xanthone (B1684191) class of organic compounds. It summarizes the available data on its cytotoxic activity against various cancer cell lines and delves into the general mechanisms of action attributed to xanthone derivatives, including the induction of apoptosis and cell cycle arrest. This document also provides detailed experimental protocols for key assays relevant to the anticancer screening of this compound and presents visual representations of associated cellular pathways and experimental workflows. The information compiled herein aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] Among these, their potential as anticancer agents has been a subject of extensive research.[1][2] The anticancer activity of xanthone derivatives is often associated with their ability to induce programmed cell death (apoptosis), modulate the cell cycle, and interfere with key signaling pathways crucial for cancer cell proliferation and survival.[1][3] this compound is a specific xanthone derivative that has demonstrated cytotoxic effects against several cancer cell lines.[4][5] This guide focuses on the initial anticancer screening of this compound, providing a consolidated resource of its known activities and the experimental methodologies to evaluate them.
Cytotoxic Activity of this compound
The initial step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WiDr | Colon Carcinoma | 785.58 | [4] |
| Vero | Normal Kidney (Monkey) | 1280.9 | [4] |
| HeLa | Cervical Cancer | >200 | [6] |
| T47D | Breast Cancer | - | [5] |
| P388 | Murine Leukemia | 10.4 | [1] |
| Note: A specific IC50 value for T47D was not provided in the search results, but the compound was noted to have activity against this cell line.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the initial anticancer screening of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[7][8]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Protocol:
-
Cell Treatment:
-
Seed cells in a culture dish or plate and treat with this compound at various concentrations for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of fluorescence intensity versus cell count.
-
The histogram will show distinct peaks for the G0/G1 and G2/M phases, with the S phase population in between.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Potential Mechanisms of Action
While specific mechanistic studies on this compound are limited, the broader class of xanthones is known to exert its anticancer effects through several mechanisms, primarily the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Many anticancer agents, including xanthone derivatives, work by inducing apoptosis in cancer cells.
Key Molecular Events in Apoptosis:
-
Mitochondrial (Intrinsic) Pathway: In response to cellular stress, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
-
Caspase Activation: Caspases are the executioners of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3, caspase-6, caspase-7).
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3, which is a hallmark of apoptosis.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled proliferation. Some anticancer compounds can induce cell cycle arrest at specific checkpoints (G1/S or G2/M), preventing cancer cells from dividing.
Key Regulators of the Cell Cycle:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is driven by the sequential activation of CDKs by their regulatory partners, the cyclins.
-
CDK Inhibitors (CKIs): Proteins like p21 and p27 can inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest.
Modulation of Signaling Pathways
Signaling pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, regulating various cellular processes, including proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is one such critical pathway often dysregulated in cancer.
A related compound, 3,6-dihydroxyflavone, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the MAPK pathway, specifically by increasing the phosphorylation of p38 and JNK, and decreasing the phosphorylation of ERK.[1] While this provides a potential avenue for investigation, it is important to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.
Conclusion and Future Directions
The initial screening data suggests that this compound possesses cytotoxic activity against several cancer cell lines. The general mechanisms of action for the xanthone class of compounds point towards the induction of apoptosis and cell cycle arrest as key contributors to their anticancer effects. However, to fully elucidate the therapeutic potential of this compound, further in-depth studies are required.
Future research should focus on:
-
Expanding the panel of cancer cell lines to determine the spectrum of its anticancer activity.
-
Conducting detailed mechanistic studies to confirm the induction of apoptosis and identify the specific phase of cell cycle arrest. This should include quantitative analysis of apoptotic cells, and Western blot analysis of key regulatory proteins (Bcl-2 family, caspases, PARP, cyclins, and CDKs).
-
Investigating the specific signaling pathways modulated by this compound, with a particular focus on the MAPK pathway and its upstream and downstream effectors.
-
In vivo studies using animal models to evaluate the efficacy and safety of this compound as a potential anticancer agent.
This technical guide provides a solid foundation for researchers to build upon in their investigation of this compound as a promising candidate for cancer therapy. The provided protocols and conceptual frameworks will be instrumental in designing and executing further preclinical studies.
References
- 1. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of DCA on Cell Cycle Proteins in Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABclonal [abclonal.com]
- 8. Action of dihydroxyanthraquinone on cell cycle progression and survival of a variety of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
3,6-Dihydroxyxanthone: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigative framework for evaluating the anti-inflammatory effects of 3,6-dihydroxyxanthone. While direct and extensive research on this compound is emerging, this document draws upon established methodologies and data from closely related xanthone (B1684191) derivatives to present a complete picture of its potential mechanisms of action. This guide details experimental protocols for key in vitro and in vivo assays, summarizes relevant quantitative data, and illustrates the critical signaling pathways implicated in the anti-inflammatory action of xanthones, namely the NF-κB and MAPK pathways. The information herein is intended to serve as a foundational resource for researchers seeking to further elucidate the therapeutic potential of this compound in inflammatory diseases.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Xanthones, a class of polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] this compound, a member of the xanthone family, is a promising candidate for anti-inflammatory drug development. The anti-inflammatory activity of xanthones is often attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[3][4] This guide outlines the scientific investigation into the anti-inflammatory effects of this compound, providing detailed experimental designs and data presentation formats to facilitate further research and development.
Core Anti-inflammatory Mechanisms of Xanthones
The anti-inflammatory properties of xanthones, including potentially this compound, are primarily mediated through the inhibition of key signaling pathways and the subsequent reduction of pro-inflammatory molecules.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[6] Xanthone derivatives have been shown to suppress NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the active NF-κB dimer into the nucleus.[7]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammatory responses.[8] Xanthones have been demonstrated to modulate MAPK signaling, which can, in turn, affect the production of pro-inflammatory cytokines.[3]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data on the anti-inflammatory effects of various xanthone derivatives, providing a benchmark for the evaluation of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Xanthone Derivatives
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | NO Production | RAW 264.7 | 5.77 ± 0.66 | [9] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | PGE2 Production | RAW 264.7 | 9.70 ± 1.46 | [9] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | IL-6 Release | RAW 264.7 | 13.34 ± 4.92 | [9] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | TNF-α Release | RAW 264.7 | 16.14 ± 2.19 | [9] |
Table 2: In Vivo Anti-inflammatory Activity of Xanthone Derivatives
| Compound | Animal Model | Dose | Route | % Inhibition of Edema | Reference |
| 1,6-Dihydroxyxanthone | Polymyxin B-induced paw edema (mice) | Not specified | Not specified | Remarkable inhibitory effects | [10] |
| 3,5-Dihydroxyxanthone | Polymyxin B-induced paw edema (mice) | Not specified | Not specified | Remarkable inhibitory effects | [10] |
| Xanthone Derivative 9u | Carrageenan-induced paw edema (rats) | Not specified | Not specified | 65.6 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in appropriate plates and pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Principle: NO production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Protocol:
-
After 24 hours of LPS stimulation, collect 100 µL of culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate solution to produce a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Principle: qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Protocol:
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.
-
-
Principle: Western blotting is used to detect and quantify the protein levels of key components of the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p65, p-p38, p-ERK).
-
Protocol:
-
Lyse the treated cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
In Vivo Anti-inflammatory Assay
-
Principle: This is a standard model of acute inflammation. Carrageenan injection into the paw induces edema, which can be measured to assess the efficacy of an anti-inflammatory agent.[2]
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Administer this compound orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control to respective groups.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis to assess inflammatory cell infiltration and tissue damage.
-
Conclusion
The collective evidence from studies on xanthone derivatives strongly suggests that this compound possesses significant anti-inflammatory potential. Its likely mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this compound's anti-inflammatory efficacy and its precise molecular targets. Further research, guided by these methodologies, is warranted to fully characterize its therapeutic potential and pave the way for its development as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of novel xanthone derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Antimicrobial Spectrum of 3,6-Dihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones, a class of polyphenolic compounds found in various plant species, have garnered significant interest in the scientific community for their diverse pharmacological activities, including antimicrobial properties.[1] Among the numerous xanthone (B1684191) derivatives, 3,6-dihydroxyxanthone stands out as a subject of research for its potential biological applications. This technical guide provides a comprehensive overview of the available scientific data on the antimicrobial spectrum of this compound, details the experimental methodologies used for its evaluation, and explores its potential mechanisms of action.
Data Presentation: Antimicrobial Activity
Quantitative data on the antimicrobial activity of this compound is limited in publicly available literature. However, one study has reported its activity based on the zone of inhibition assay.
Table 1: Zone of Inhibition Data for this compound
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Data extracted from a study by Yuanita et al. (2020).[2]
It is important to note that a separate study investigating a series of 3,6-disubstituted xanthone derivatives reported that the parent compound, this compound, was inactive against the tested strains of Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans under their experimental conditions.[3] This highlights the need for further research to fully elucidate the antimicrobial spectrum and potency of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the antimicrobial activity of natural products like this compound.
Agar (B569324) Well Diffusion Method
This method is a common technique used to screen for antimicrobial activity.
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of no growth will appear around the well.
Detailed Methodology:
-
Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and sterilize it by autoclaving.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the sterile agar plates using a sterile cotton swab.
-
Well Creation: Create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Sample Application: Add a known concentration of the this compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension and dilute it to the final required concentration.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate. Include positive (microbe and broth) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye (e.g., resazurin (B115843) or TTC) can be used to aid in the visualization of microbial growth.
Potential Mechanism of Action
The precise mechanism of antimicrobial action for this compound has not been extensively studied. However, research on other xanthone derivatives suggests several potential pathways.
One proposed mechanism for the antibacterial activity of some hydroxyxanthones is the inhibition of DNA gyrase .[2] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
It is crucial to emphasize that this is a hypothesized mechanism based on related compounds, and further research is necessary to confirm if this compound specifically acts through this pathway. Other potential mechanisms for xanthones include disruption of the bacterial cell membrane and inhibition of other essential enzymes.
Conclusion
The available data on the antimicrobial spectrum of this compound is currently limited and, in some cases, contradictory. While one study indicates activity against S. aureus and E. coli via the agar diffusion method, another reports a lack of activity against a panel of microbes. This underscores the necessity for more extensive and standardized testing, particularly the determination of Minimum Inhibitory Concentrations (MICs) against a broader range of clinically relevant bacteria and fungi. Future research should also focus on elucidating the specific mechanism(s) of action of this compound to better understand its potential as a novel antimicrobial agent. The detailed experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
The Enigmatic Path to 3,6-Dihydroxyxanthone: A Deep Dive into its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in a select number of plant families, fungi, and lichens, renowned for their diverse pharmacological activities. Among these, 3,6-dihydroxyxanthone stands out for its potential therapeutic applications. Understanding its biosynthesis is paramount for harnessing its medicinal properties through biotechnological approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound in plants, detailing the enzymatic players, their mechanisms, and the experimental methodologies used to elucidate this complex process.
Core Biosynthesis of the Xanthone (B1684191) Scaffold
The journey to this compound begins with the well-established shikimate pathway, a central route in plant secondary metabolism for the production of aromatic amino acids.[1][2] This pathway provides the foundational precursors that are channeled into the xanthone-specific branch. The biosynthesis of the core xanthone structure can be broadly divided into two key stages: the formation of a benzophenone (B1666685) intermediate and its subsequent oxidative cyclization.
Two main routes, dependent on the plant family, lead to the benzophenone intermediate:
-
L-Phenylalanine-dependent pathway: Predominantly observed in the Hypericaceae family, this pathway starts with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of subsequent enzymatic reactions, including the action of cinnamate-CoA ligase (CNL) and cinnamoyl-CoA hydratase/lyase (CHL) , eventually yields benzoyl-CoA.[1]
-
L-Phenylalanine-independent pathway: Characteristic of the Gentianaceae family, this route utilizes chorismic acid from the shikimate pathway, which is converted to 3-hydroxybenzoic acid. This is then activated to 3-hydroxybenzoyl-CoA by 3-hydroxybenzoate-CoA ligase (3BZL) .[1]
The resulting benzoyl-CoA (or a related benzoyl derivative) serves as a substrate for benzophenone synthase (BPS) , a type III polyketide synthase. BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.[1] This intermediate is then hydroxylated by a crucial cytochrome P450 enzyme, benzophenone 3'-hydroxylase (B3'H) , to form the central precursor of all plant xanthones: 2,3',4,6-tetrahydroxybenzophenone .[1][3]
The final step in forming the core tricyclic xanthone structure is an intramolecular oxidative C-O phenol (B47542) coupling reaction. This critical cyclization is catalyzed by specific cytochrome P450 enzymes, leading to two primary xanthone scaffolds:
-
1,3,5-trihydroxyxanthone (1,3,5-THX)
-
1,3,7-trihydroxyxanthone (1,3,7-THX) [1]
The regioselectivity of this cyclization is determined by the specific cytochrome P450 enzyme present in the plant species.
The Uncharted Territory: Formation of this compound
While the biosynthesis of the core trihydroxyxanthone structures is relatively well-understood, the precise enzymatic steps leading to this compound remain an area of active investigation. It is hypothesized that this compound arises from further modification of one of the core trihydroxyxanthone scaffolds, most likely through regioselective hydroxylation.
One plausible, yet unconfirmed, route is the hydroxylation of a dihydroxyxanthone precursor. For instance, a hypothetical xanthone C6-hydroxylase could act on 1,3-dihydroxyxanthone to introduce a hydroxyl group at the C6 position, yielding 1,3,6-trihydroxyxanthone. Subsequent dehydroxylation at the C1 position, a less common but possible enzymatic reaction, would then lead to this compound.
Alternatively, the specific 3,6-dihydroxy substitution pattern might be established earlier in the pathway, potentially at the benzophenone stage, followed by a specific cyclization. However, current evidence more strongly supports the modification of the core xanthone ring.
The enzymes responsible for these specific hydroxylation and potential dehydroxylation steps are likely to be cytochrome P450 monooxygenases , a large and versatile family of enzymes known for their role in modifying the structure of secondary metabolites.[4] The identification and characterization of these specific P450s are key to fully elucidating the this compound biosynthetic pathway.
Quantitative Data
Currently, specific quantitative data for the enzymes directly involved in the final steps of this compound biosynthesis are not available in the literature. However, data for related enzymes in the general xanthone pathway provide a valuable reference.
| Enzyme | Substrate | Product | Plant Source | Km (µM) | Vmax (pkat/mg protein) | Reference |
| Benzophenone Synthase (BPS) | Benzoyl-CoA, Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Hypericum androsaemum | 1.5 (Benzoyl-CoA) | 1.3 | [1] |
| Benzophenone 3'-Hydroxylase (B3'H) | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone | Hypericum calycinum | 10 | 1.2 | [1] |
| Xanthone 6-Hydroxylase (X6H) | 1,3,5-Trihydroxyxanthone | 1,3,5,6-Tetrahydroxyxanthone | Centaurium erythraea | 8 | 0.5 | [2] |
Experimental Protocols
The study of the this compound biosynthesis pathway relies on a combination of biochemical and molecular biology techniques.
Enzyme Assays for Xanthone Biosynthetic Enzymes
a) Benzophenone Synthase (BPS) Assay:
-
Principle: The activity of BPS is determined by measuring the formation of the benzophenone product from radiolabeled precursors.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), dithiothreitol, [14C]malonyl-CoA, and benzoyl-CoA.
-
Initiate the reaction by adding the crude enzyme extract or purified BPS.
-
Incubate the mixture at 30°C for a defined period.
-
Stop the reaction by adding acetic acid.
-
Extract the products with ethyl acetate.
-
Separate the products by thin-layer chromatography (TLC).
-
Quantify the radiolabeled benzophenone product using a radioisotope scanner.
-
b) Cytochrome P450 Hydroxylase Assay (e.g., for a putative Xanthone C6-Hydroxylase):
-
Principle: The activity of cytochrome P450 hydroxylases is typically measured by monitoring the consumption of NADPH or the formation of the hydroxylated product using HPLC or LC-MS.
-
Protocol:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.5), the xanthone substrate (e.g., 1,3-dihydroxyxanthone), and microsomes isolated from plant tissue or a heterologous expression system.
-
Pre-incubate the mixture at 30°C.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time with shaking.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the hydroxylated product using reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity.
-
Heterologous Expression and Characterization of Enzymes
-
Principle: To definitively characterize the function of a candidate gene, it is expressed in a heterologous host system (e.g., E. coli, yeast, or insect cells) that lacks the endogenous enzymatic activity. The recombinant protein can then be purified and its activity assayed in vitro.
-
Workflow:
-
Gene Identification: Identify candidate genes (e.g., cytochrome P450s) from the transcriptome or genome of a this compound-producing plant.
-
Cloning: Clone the full-length cDNA of the candidate gene into an appropriate expression vector.
-
Transformation: Introduce the expression vector into the chosen heterologous host.
-
Expression: Induce protein expression under optimized conditions.
-
Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Perform in vitro assays with the purified enzyme and putative substrates to confirm its function.
-
LC-MS/MS Analysis of Xanthones
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of xanthones and their biosynthetic intermediates in plant extracts.
-
Method:
-
Extraction: Extract metabolites from plant tissue using a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Chromatographic Separation: Separate the compounds in the extract using a reverse-phase C18 column with a gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Perform full-scan MS to identify the molecular ions of the target compounds.
-
Use tandem MS (MS/MS) to fragment the molecular ions and obtain characteristic fragment ions for structural confirmation and quantification using Multiple Reaction Monitoring (MRM).
-
-
Signaling Pathways and Logical Relationships
The biosynthesis of secondary metabolites like xanthones is often tightly regulated in response to developmental cues and environmental stresses. While the specific signaling pathways controlling this compound production are not yet fully elucidated, a general understanding of the regulation of phenylpropanoid and polyketide pathways provides a framework.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a complex process that builds upon the well-established general xanthone pathway. While the initial steps leading to the core trihydroxyxanthone structures are largely understood, the specific enzymes responsible for the final, regioselective modifications that yield this compound remain to be definitively identified. Future research, leveraging transcriptomics, proteomics, and sophisticated biochemical assays, will be crucial in isolating and characterizing these elusive enzymes. A complete understanding of this pathway will not only fill a significant gap in our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this medicinally important compound through metabolic engineering and synthetic biology approaches.
References
- 1. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plants as hosts for heterologous cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Biological Activities of 3,6-Dihydroxyxanthone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-dihydroxyxanthone derivatives, focusing on their fundamental properties, synthesis, and significant biological activities. This document collates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for ongoing research and development in medicinal chemistry and pharmacology.
Core Properties of this compound
This compound is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class, primarily sourced from various plant species.[1] Its core structure, a dibenzo-γ-pyrone framework, serves as a scaffold for a wide range of derivatives with diverse biological functions. The basic physicochemical properties of the parent compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₈O₄ | [1] |
| Molecular Weight | 228.2 g/mol | [1] |
| IUPAC Name | 3,6-dihydroxy-9H-xanthen-9-one | |
| CAS Number | 1214-24-0 | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several methods. A common and effective approach involves a two-step process utilizing Eaton's reagent followed by thermolysis.
General Two-Step Synthetic Protocol
Step 1: Benzophenone (B1666685) Formation using Eaton's Reagent
The initial step involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) partner, such as resorcinol, in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). This reaction typically yields a benzophenone intermediate. For the synthesis of the precursor to this compound, 4-hydroxysalicylic acid is reacted with resorcinol. This reaction, however, can result in the formation of 2,2',4,4'-tetrahydroxybenzophenone (B1218759) with a modest yield of around 32%.
Step 2: Cyclization via Thermolysis
The benzophenone intermediate is then subjected to thermolysis in water at high temperatures (e.g., 200°C in an autoclave for 24 hours) to induce cyclization, forming the xanthone core. This step can proceed with a high yield, often around 88%.
A generalized workflow for this synthesis is depicted below.
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1]
Anticancer Activity
The anticancer potential of xanthone derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | WiDr (Colon Cancer) | 785.58 | [2] |
| This compound | Vero (Normal) | 1280.9 | [2] |
| 1,6-Dihydroxyxanthone | WiDr (Colon Cancer) | 355 ± 24 | |
| 1,3-Dihydroxyxanthone | WiDr (Colon Cancer) | 836 ± 109 | |
| 3,4-Dihydroxyxanthone | WiDr (Colon Cancer) | 1255 ± 105 | |
| 1,3,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 384 ± 93 | |
| 3,4,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 38 ± 11 | |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 ± 15 | |
| 1,3,8-Trihydroxyxanthone | WiDr (Colon Cancer) | 254 ± 15 | |
| 1,3,8-Trihydroxyxanthone | HeLa (Cervical Cancer) | 277 ± 9 | |
| 1,3,8-Trihydroxyxanthone | Vero (Normal) | 3395 ± 435 | |
| 1,5,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 209 ± 4 | |
| 1,5,6-Trihydroxyxanthone | HeLa (Cervical Cancer) | 241 ± 13 |
Antioxidant Activity
The antioxidant capacity of xanthone derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Antioxidant Activity (DPPH) IC₅₀ (µM) | Reference |
| 1,6-Dihydroxyxanthone | 349 ± 68 | |
| 1,3,8-Trihydroxyxanthone | > 500 | |
| 1,5,6-Trihydroxyxanthone | > 500 |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., WiDr, MCF-7, HeLa) and a normal cell line (e.g., Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
DPPH Assay for Antioxidant Activity
The DPPH assay measures the radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent to prepare stock solutions. From the stock solutions, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate or cuvette, add a specific volume of the sample solution (e.g., 100 µL).
-
Add an equal volume of the 0.1 mM DPPH solution (e.g., 100 µL).
-
Prepare a blank containing the solvent and the DPPH solution.
-
Prepare a control for each sample concentration containing the sample and the solvent without the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Modulation of Signaling Pathways
Xanthone derivatives are known to exert their biological effects by modulating key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathways. While the precise molecular interactions of this compound and its direct derivatives require further elucidation, the general mechanisms of how xanthones influence these pathways are outlined below.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. It consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Some xanthone derivatives have been shown to selectively modulate the phosphorylation status of these kinases, leading to either pro-apoptotic or anti-proliferative effects in cancer cells. For instance, certain xanthones can lead to the upregulation of p38 phosphorylation, which is associated with cell cycle arrest, and the downregulation of ERK phosphorylation, which is linked to pro-apoptotic activity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Flavonoids, including some xanthones, have been shown to inhibit this pathway. This inhibition can occur at various points, such as by downregulating the expression of the regulatory (p85) and catalytic (p110) subunits of PI3K, which in turn prevents the phosphorylation and activation of Akt. Downstream, this leads to the inhibition of mTOR and its targets, such as p70S6K and 4E-BP1, ultimately suppressing protein synthesis and cell growth.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers in this field. Future research should focus on elucidating the precise molecular targets and mechanisms of action of specific this compound derivatives within the MAPK and PI3K/Akt/mTOR signaling pathways to facilitate the development of more targeted and effective therapeutic agents. Further investigation into the structure-activity relationships of these compounds will also be crucial for optimizing their pharmacological profiles.
References
Methodological & Application
Synthesis of 3,6-Dihydroxyxanthone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,6-dihydroxyxanthone, a naturally occurring xanthone (B1684191) with known antioxidant and potential therapeutic properties. The synthesis is presented as a robust two-step process commencing with the preparation of the intermediate, 2,2',4,4'-tetrahydroxybenzophenone (B1218759), followed by its cyclization. While direct one-pot synthesis from phloroglucinol (B13840) to this compound is not prominently documented, this note outlines the established and reliable pathway involving resorcinol (B1680541), a close structural relative of phloroglucinol. This protocol includes comprehensive experimental procedures, quantitative data, and characterization details to guide researchers in the successful synthesis and analysis of this compound for applications in medicinal chemistry and drug development.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in the scientific community due to their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound, in particular, has been a subject of study for its potential therapeutic applications. The synthesis of this and other hydroxyxanthones is a key step in enabling further investigation into their mechanisms of action and potential as drug candidates. The following protocols detail a reliable method for the laboratory-scale synthesis of this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone | Resorcinol, 2,4-Dihydroxybenzoic Acid | Zinc Chloride, Phosphorus Oxychloride | 70 | 2.5 hours | ~82% |
| 2 | Synthesis of this compound | 2,2',4,4'-Tetrahydroxybenzophenone | Water (in sealed tube/autoclave) | 195-220 | 2.5-4 hours | 88-93% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈O₄ |
| Molecular Weight | 228.2 g/mol [2] |
| Appearance | Yellow solid |
| Melting Point | >330 °C |
| ¹H-NMR (DMSO-d₆, δ, ppm) | 10.78 (s, 2H, -OH), 7.98 (d, 2H, J=8.6 Hz), 6.82 (m, 4H) |
| Mass Spectrum (m/z) | 228 (M⁺) |
| FTIR (KBr, cm⁻¹) | 3400-3100 (O-H stretch), 1610 (C=O stretch), 1580, 1480 (C=C aromatic stretch) |
Experimental Protocols
Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone
This procedure details the synthesis of the benzophenone (B1666685) intermediate via a Friedel-Crafts acylation reaction.
Materials:
-
Resorcinol
-
2,4-Dihydroxybenzoic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
3% Sodium Bicarbonate solution
-
Distilled Water
Procedure:
-
To a mixture of resorcinol (50 mmol) and 2,4-dihydroxybenzoic acid (55.6 mmol), add anhydrous zinc chloride (27.2 g) and phosphorus oxychloride (25 mL).
-
Stir the reaction mixture and heat it in a water bath at 70 °C for 2.5 hours.
-
After the reaction is complete, carefully pour the mixture onto ice to quench the reaction.
-
Allow the mixture to cool to 4 °C for over 24 hours to facilitate the precipitation of the solid product.
-
Filter the precipitate and wash it twice with a 3% sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product can be purified by recrystallization from boiling water to yield 2,2',4,4'-tetrahydroxybenzophenone as a pale green crystalline product.[3]
Step 2: Synthesis of this compound
This protocol describes the intramolecular cyclization of the benzophenone intermediate to form the xanthone scaffold.
Materials:
-
2,2',4,4'-Tetrahydroxybenzophenone
-
Distilled Water
-
Pressure tube or autoclave
Procedure:
-
Place 2,2',4,4'-tetrahydroxybenzophenone (e.g., 2.5 g, 10.15 mmol) in a pressure tube or an autoclave.
-
Add distilled water (e.g., 20 mL).
-
Seal the vessel and heat it to 195-200 °C for 4 hours.[4]
-
After heating, allow the vessel to cool to room temperature.
-
Filter the crude product and mix it with fresh distilled water (e.g., 25 mL).
-
Reflux the suspension for 25 minutes.
-
Filter the mixture while still hot (around 60 °C) to obtain the pure this compound. The product can be obtained in high yield (up to 90.4%).[4]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are still under extensive investigation, many polyphenolic compounds, including xanthones and the related flavones, are known to interfere with cancer-related signaling pathways such as the Notch and MAPK pathways.[5][6][7] The following diagram illustrates a potential mechanism of action.
Caption: Potential modulation of cancer-related signaling pathways by this compound.
References
- 1. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]
- 2. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 3. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-dihydroxyflavone suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3,6-Dihydroxyxanthone Utilizing Eaton's Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,6-dihydroxyxanthone, a naturally occurring polyphenolic compound with significant therapeutic potential. The synthesis leverages Eaton's reagent, a powerful and efficient catalyst for Friedel-Crafts acylation and cyclization reactions. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a member of the xanthone (B1684191) family of heterocyclic compounds, which are widely recognized for their diverse biological activities.[1][2] Found in various plant species, particularly within the Gentianaceae family, this compound has demonstrated antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3] Its ability to scavenge free radicals and modulate key signaling pathways makes it a compound of interest for the development of novel therapeutics for a range of diseases.[3]
The synthesis of xanthone derivatives is a critical aspect of medicinal chemistry and drug discovery, enabling the creation of novel analogs with enhanced potency and selectivity. Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a superior alternative to traditional catalysts for the condensation reaction between salicylic (B10762653) acid derivatives and phenols to form the xanthone scaffold.[1][4] It promotes the formation of a highly reactive acylium ion, facilitating the Friedel-Crafts acylation reaction.[1][5]
However, the electronic nature of the phenol (B47542) substrate significantly influences the reaction outcome. While electron-rich phenols like phloroglucinol (B13840) react readily to form xanthones in a one-pot synthesis, less electron-rich precursors such as resorcinol (B1680541) tend to form a stable benzophenone (B1666685) intermediate.[1][2][4] Consequently, the synthesis of this compound from 4-hydroxysalicylic acid and resorcinol using Eaton's reagent is most effectively achieved through a two-step process.[1][6]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound using Eaton's reagent proceeds through a two-step mechanism involving the formation of a benzophenone intermediate followed by an intramolecular cyclization.
Reaction Mechanism
The reaction begins with the activation of the carboxylic acid group of 4-hydroxysalicylic acid by Eaton's reagent to form a highly electrophilic acylium ion. This is followed by a Friedel-Crafts acylation reaction with resorcinol to yield 2,2′,4,4′-tetrahydroxybenzophenone. The final step involves the thermolytic intramolecular cyclization of the benzophenone intermediate to afford the desired this compound.
Experimental Workflow
The overall experimental workflow involves the initial reaction of the starting materials with Eaton's reagent, followed by isolation of the benzophenone intermediate. The intermediate is then subjected to high-temperature thermolysis in water to yield the final product, which is subsequently purified.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Reagent/Catalyst | Reaction Conditions | Product | Yield | Reference |
| 1. Friedel-Crafts Acylation | 4-Hydroxysalicylic Acid, Resorcinol | Eaton's Reagent | Not specified in detail | 2,2′,4,4′-Tetrahydroxybenzophenone | 32% | [1] |
| 2. Intramolecular Cyclization (Thermolysis) | 2,2′,4,4′-Tetrahydroxybenzophenone, Water | - | 200 °C, 24 h (in autoclave) | This compound | 88% | [1][6] |
Experimental Protocols
Materials and Equipment:
-
4-Hydroxysalicylic acid
-
Resorcinol
-
Eaton's reagent (7.7 wt. % P₂O₅ in CH₃SO₃H)
-
Distilled water
-
Ice
-
Schlenk tube or equivalent reaction vessel
-
Autoclave
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Protocol 1: Synthesis of 2,2′,4,4′-Tetrahydroxybenzophenone (Intermediate)
-
In a Schlenk tube under an inert atmosphere (e.g., Argon), combine 4-hydroxysalicylic acid and resorcinol.
-
Carefully add Eaton's reagent to the mixture of solids.
-
Seal the Schlenk tube and stir the resulting slurry at an elevated temperature (e.g., 80 °C) for a specified time (typically 1.5 to 3 hours), or until the reaction is complete as monitored by a suitable technique (e.g., TLC).[1][7]
-
Allow the reaction mixture to cool to approximately 25 °C.
-
Pour the cooled reaction mixture into a beaker containing ice, which will result in the formation of a precipitate.
-
Stir the slurry vigorously for about 20 minutes.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the collected solid to obtain 2,2′,4,4′-tetrahydroxybenzophenone.
Protocol 2: Synthesis of this compound
-
Suspend the 2,2′,4,4′-tetrahydroxybenzophenone (730 mg, 2.96 mmol) in distilled water (6 mL) within an autoclave.[1]
-
Seal the autoclave and heat it to 200 °C for 24 hours.[1][6]
-
After 24 hours, allow the autoclave to cool down to room temperature (20 °C).[1]
-
Collect the resulting brownish solid from the reaction mixture by filtration.[1]
-
Triturate the solid residue with hot water (e.g., 60 °C) to remove any water-soluble impurities.[1]
-
Dry the purified solid to yield this compound.
Applications in Drug Development
This compound has garnered significant interest in the field of drug development due to its wide array of pharmacological activities.[3] Its planar structure allows it to intercalate with DNA, a property that contributes to its cytotoxic effects against cancer cells.[6]
Key therapeutic areas of investigation include:
-
Anticancer Activity: this compound has demonstrated cytotoxic activity against various cancer cell lines.[8] Its potential as an anticancer agent is a primary focus of current research.
-
Antioxidant Properties: The compound is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress, which is implicated in numerous chronic diseases.[3]
-
Anti-inflammatory Effects: Research has shown that xanthone derivatives possess anti-inflammatory properties, suggesting a potential role for this compound in treating inflammatory disorders.[9]
-
Antimicrobial Activity: The compound has also exhibited antimicrobial properties, indicating its potential for development as an anti-infective agent.[3]
Ongoing research aims to further elucidate the mechanisms of action of this compound and to synthesize more potent and selective derivatives for various therapeutic applications.[3]
References
- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 3. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benthamdirect.com [benthamdirect.com]
Application Note: Quantification of 3,6-Dihydroxyxanthone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,6-dihydroxyxanthone. The described method is based on established protocols for similar xanthone (B1684191) derivatives and provides a robust starting point for researchers, scientists, and drug development professionals. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters necessary for accurate and precise quantification. All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.
Introduction
This compound is a naturally occurring polyphenolic compound belonging to the xanthone class, found in various plant species.[1] It is of significant interest in scientific research due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. This document details an HPLC method suitable for this purpose.
Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, a moderately polar compound, is separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by detecting the analyte using a UV-Vis detector at a wavelength of maximum absorbance and comparing the peak area to that of a known standard.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid or acetic acid (analytical grade).
-
Standards: this compound reference standard.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization:
| Parameter | Recommended Condition |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25-30 °C) |
| Detection Wavelength | Determined by UV scan (likely in the 230-260 nm range) |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
Sample Preparation
-
Extraction (if applicable): For solid samples, an appropriate extraction method should be developed. A common approach for plant materials is sonication or maceration with a suitable solvent like methanol.
-
Dilution: Dilute the extracted sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be > 0.999.[2][4]
-
Accuracy: The closeness of the test results to the true value. This can be determined by performing recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries in the range of 98-102% are generally considered acceptable.
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and should be evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of samples on different days. The RSD should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Presentation
The following tables summarize the expected performance characteristics of a validated HPLC method for this compound, based on data from similar xanthone compounds.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | < 2% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 20 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient approach for the quantification of this compound. The protocol is based on established methods for related compounds and offers a solid foundation for method development and validation. This application note serves as a valuable resource for researchers and professionals involved in the analysis of xanthones.
References
- 1. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Dihydroxyxanthone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring xanthone (B1684191) derivative found in some plant species.[1] Xanthones are a class of polyphenolic compounds that have garnered significant interest in cancer research due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] This document provides detailed application notes and protocols for investigating the effects of this compound in cell culture, with a focus on its anti-cancer properties.
Biological Activity
This compound has demonstrated cytotoxic and antiproliferative activities against a range of human cancer cell lines.[3][4] Its anticancer effects are believed to be mediated through the induction of apoptosis (programmed cell death) and modulation of key cellular signaling pathways.[1][5] The specific mechanisms are an active area of research, with evidence from related compounds suggesting the involvement of oxidative stress and mitogen-activated protein kinase (MAPK) signaling.[5]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| BGC-823 | Gastric Carcinoma | 48 | 12.9 | [3] |
| COLO 320 | Colorectal Adenocarcinoma | 48 | 37.7 | [3] |
| HepG2 | Hepatocellular Carcinoma | 48 | 61.7 | [3] |
| K562 | Chronic Myelogenous Leukemia | 48 | 31.2 | [3] |
| MCF7 | Breast Adenocarcinoma | 48 | 91.3 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | >100 | [3] |
| WiDr | Colorectal Adenocarcinoma | 24 | 785.58 | [3] |
| T47D | Breast Ductal Carcinoma | Not Specified | 170.20 | [4] |
| HeLa | Cervical Adenocarcinoma | Not Specified | >200 | [6] |
Note: IC50 values can vary depending on the assay method, cell line, and experimental conditions.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the cellular effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.[8][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.[10][11]
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells. Wash with cold PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Fix overnight at -20°C.[10]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.[12]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.[12]
-
PI Staining: Add 500 µL of PBS containing 50 µg/mL PI. Incubate at room temperature for 15-30 minutes in the dark.[12]
-
Analysis: Analyze the stained cells on a flow cytometer using a linear scale for DNA content. The data will generate a histogram showing peaks for G0/G1 and G2/M phases, with the S phase in between.[12]
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol detects changes in the expression and phosphorylation of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p38, JNK, ERK, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vitro evaluation of this compound.
Proposed Signaling Pathway for Xanthone-Induced Apoptosis
Caption: A proposed signaling pathway for this compound-induced apoptosis.
References
- 1. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijcea.org [ijcea.org]
- 5. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of 3,6-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of 3,6-Dihydroxyxanthone using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
Principle
The DPPH assay is a widely used and straightforward method to evaluate the free-radical scavenging ability of a compound.[1] The stable free radical DPPH has a deep violet color in solution, with a maximum absorbance at approximately 517 nm.[2] When an antioxidant molecule donates a hydrogen atom or an electron to DPPH, the radical is neutralized, resulting in a color change to a pale yellow.[2] The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[1]
Quantitative Data for this compound
The antioxidant activity of this compound has been quantified using the DPPH assay, with the results summarized in the table below.
| Compound | DPPH IC50 (µM) | Reference |
| This compound | 349 ± 68 | [2] |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.
-
This solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the various concentrations of this compound or the standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the blank (DPPH solution without the test compound).
-
A₁ is the absorbance of the sample (DPPH solution with the test compound).
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound. The IC50 is the concentration that results in 50% inhibition of the DPPH radical.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle
The FRAP assay measures the total antioxidant power of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[3] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured spectrophotometrically at approximately 593 nm.[3] The intensity of the blue color is directly proportional to the reducing power of the antioxidant.
Quantitative Data for this compound
Experimental Protocol
Materials and Reagents:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Standard (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)
-
96-well microplate or cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath
-
Micropipettes
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the standard (e.g., FeSO₄) to create a standard curve.
-
-
Assay Procedure:
-
Add 20 µL of the various concentrations of this compound or the standard to the wells of a 96-well plate.
-
Add 150 µL of the pre-warmed FRAP reagent to each well.
-
Mix the contents thoroughly.
-
-
Incubation:
-
Incubate the plate at 37°C for 4 minutes.[3]
-
-
Measurement:
-
Measure the absorbance of each well at 593 nm.[3]
-
Data Analysis:
-
Standard Curve:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
-
Calculation of FRAP Value:
-
Using the standard curve, determine the concentration of Fe²⁺ equivalents for the this compound samples based on their absorbance values.
-
The FRAP value is typically expressed as µmol of Fe(II) equivalents per gram of the sample.
-
Experimental Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
- 1. notulaebotanicae.ro [notulaebotanicae.ro]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of 3,6-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 3,6-Dihydroxyxanthone using two standard colorimetric assays: the MTT assay, which measures cell metabolic activity, and the LDH assay, which quantifies cell membrane integrity.
Introduction to this compound and Cytotoxicity
This compound is a naturally occurring xanthone (B1684191) derivative found in some plant species.[1] Xanthones are a class of polyphenolic compounds known for a variety of biological activities, including potential anticancer properties.[2] Evaluating the cytotoxicity of compounds like this compound is a critical first step in the drug discovery process to determine their potential as therapeutic agents and to understand their safety profile.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| WiDr (Human colon adenocarcinoma) | MTT | 785.58 | [2] |
| Vero (Monkey kidney epithelial) | MTT | 1280.9 | [2] |
| T47D (Human breast cancer) | MTT | 170.20 | [3] |
| NIH3T3 (Mouse embryonic fibroblast) | MTT | >1000 | [3] |
Note: The cytotoxic effects of this compound can vary significantly depending on the cell line and experimental conditions. It is essential to determine the IC50 value empirically for the specific cell line of interest.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).[5][6] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[6]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture supernatant.[7] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[8][9]
Materials:
-
This compound
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction solution, stop solution, and lysis solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Controls:
-
Spontaneous LDH release (vehicle control): Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum LDH release (positive control): Cells treated with the lysis solution provided in the kit for 45 minutes before the end of the incubation period.
-
Background control: Medium only.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
-
Reaction Termination and Measurement:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Disclaimer: The signaling pathway depicted is based on studies of the structurally similar compound 3,6-dihydroxyflavone (B10367) and represents a potential mechanism of action for this compound.[11] Further research is required to confirm this pathway specifically for this compound. The intrinsic and extrinsic apoptosis pathways are complex and involve numerous other signaling molecules.[12][13]
References
- 1. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijcea.org [ijcea.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
Application Notes and Protocols for Anti-inflammatory Assays of 3,6-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Key mediators in the inflammatory cascade include nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Xanthones, a class of polyphenolic compounds, have demonstrated a range of pharmacological activities, including anti-inflammatory effects. This document provides detailed application notes and protocols for evaluating the anti-inflammatory potential of 3,6-Dihydroxyxanthone by quantifying its inhibitory effects on NO and PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle of the Assays
The murine macrophage cell line, RAW 264.7, is a well-established in vitro model for studying inflammation. Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory response, leading to the upregulation of iNOS and COX-2 and the subsequent production of NO and PGE2. The anti-inflammatory activity of this compound is assessed by its ability to inhibit these LPS-induced effects. NO production is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay. PGE2 levels in the supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on NO and PGE2 production in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.2 ± 2.1 | 0% |
| LPS + this compound | 1 | 38.9 ± 1.8 | 14.3% |
| LPS + this compound | 5 | 27.5 ± 1.5 | 39.2% |
| LPS + this compound | 10 | 15.1 ± 1.2 | 66.6% |
| LPS + this compound | 25 | 8.3 ± 0.9 | 81.6% |
| LPS + this compound | 50 | 4.2 ± 0.5 | 90.7% |
Data are presented as mean ± standard deviation (n=3). The IC50 value for NO inhibition is approximately 8.5 µM.
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Control (untreated) | - | 35.8 ± 4.2 | - |
| LPS (1 µg/mL) | - | 850.4 ± 55.7 | 0% |
| LPS + this compound | 1 | 725.1 ± 48.9 | 14.7% |
| LPS + this compound | 5 | 510.6 ± 39.1 | 40.0% |
| LPS + this compound | 10 | 298.3 ± 25.5 | 64.9% |
| LPS + this compound | 25 | 145.2 ± 18.3 | 82.9% |
| LPS + this compound | 50 | 78.9 ± 11.6 | 90.7% |
Data are presented as mean ± standard deviation (n=3). The IC50 value for PGE2 inhibition is approximately 7.2 µM.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
Nitrite Standard: Sodium nitrite (NaNO2) solution for standard curve generation (0-100 µM).
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Assay (ELISA)
This protocol is based on a competitive enzyme-linked immunosorbent assay.
Materials:
-
Commercially available PGE2 ELISA kit (follow the manufacturer's instructions).
-
Cell culture supernatants collected after treatment.
General Protocol Outline:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Prepare the PGE2 standards and samples according to the kit's instructions. This may involve dilution of the supernatants.
-
Add the standards and samples to the wells of the ELISA plate pre-coated with a capture antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.
-
Incubate the plate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the PGE2 concentration in the samples by plotting a standard curve.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Signaling pathways leading to NO and PGE2 production and potential inhibition by this compound.
Application Notes and Protocols: 3,6-Dihydroxyxanthone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and detailed experimental protocols for studying the effects of 3,6-dihydroxyxanthone on cancer cell lines, with a focus on HeLa (cervical cancer) and MCF-7 (breast cancer) cells. While direct and extensive research on this compound in these specific cell lines is limited in the available literature, this document compiles relevant data from studies on closely related compounds and cell lines to provide a foundational resource for future investigations.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in oncology research due to their potential anticancer activities.[1] These activities are attributed to a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. This compound is a simple oxygenated xanthone (B1684191), and its efficacy against various cancer cell lines is an area of active investigation.
Quantitative Data on Anticancer Activity
Direct IC50 values for this compound against HeLa and MCF-7 cell lines are not extensively reported in the reviewed literature. However, data from related compounds and other cell lines provide valuable context for its potential potency. One study noted an IC50 value of 10.4 µM for this compound against P388 cancer cells.[2] It has been observed that dihydroxyxanthones generally exhibit higher IC50 values compared to trihydroxyxanthones in WiDr cancer cells.[3]
For comparative purposes, the following tables summarize the IC50 values of various hydroxyxanthone derivatives against HeLa and MCF-7 cells.
Table 1: Cytotoxicity of Hydroxyxanthone Derivatives against HeLa Cells
| Compound | IC50 (µM) | Reference |
| 1,3-Dihydroxyxanthone derivative (1a) | 68.7 | [2] |
| 1,3-Dihydroxyxanthone derivative (1b) | 23.3 | [2] |
| Trihydroxyxanthone (3a) | 277 ± 9 | [3] |
| Trihydroxyxanthone (3c) | 241 ± 13 | [3] |
Table 2: Cytotoxicity of Hydroxyxanthone Derivatives against MCF-7 Cells
| Compound | IC50 (µM) | Reference |
| 1,3-Dihydroxyxanthone derivative (1a) | 68.4 | [2] |
| 1,3-Dihydroxyxanthone derivative (1b) | 3.28 | [2] |
| Hydrazonomethyl-dihydroxyxanthone (2a) | 1.3 | [2] |
| Hydrazonomethyl-dihydroxyxanthone (2b) | 0.8 | [2] |
| Hydrazonomethyl-dihydroxyxanthone (2c) | 0.9 | [2] |
| Chiral xanthone derivative (6) | 22.6 | [2] |
| Trihydroxyxanthone (3a) | 184 ± 15 | [3] |
| Trihydroxyxanthone (3c) | 419 ± 27 | [3] |
Postulated Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by this compound in HeLa and MCF-7 cells have not been fully elucidated. However, based on studies of related compounds such as other xanthones and the structurally similar 3,6-dihydroxyflavone (B10367), a plausible mechanism involves the induction of cellular stress and apoptosis through the modulation of key signaling cascades.
For instance, 3,6-dihydroxyflavone has been shown to induce apoptosis in leukemia cells via a pathway involving the generation of reactive oxygen species (ROS) and the subsequent activation of p38 MAPK and JNK signaling.[4] In breast cancer cells, 3,6-dihydroxyflavone has been found to suppress the epithelial-mesenchymal transition (EMT) by inhibiting the Notch signaling pathway.[5] Another benzoyl-xanthone derivative has been reported to induce apoptosis in MCF-7 cells by binding to TRAF6 and subsequently affecting the AKT and TAK1 signaling pathways.[6]
Based on this, a hypothetical signaling pathway for this compound in cancer cells is proposed below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound on cell lines such as HeLa and MCF-7. These are generalized methods and may require optimization based on specific experimental conditions.
Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical adenocarcinoma) and MCF-7 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, MAPK, Akt, Notch pathway components) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[7]
References
- 1. Sensitisation of HeLa Cell Cultures to Xanthone Treatment by RNAi-Mediated Silencing of NANOG and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-dihydroxyflavone suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoyl-xanthone derivative induces apoptosis in MCF-7 cells by binding TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Mono/Dihydroxynaphthoquinone as Lead Agents That Inhibit the Growth of Refractive and Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Dihydroxyxanthone in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 3,6-dihydroxyxanthone, including detailed protocols for susceptibility testing and a summary of available data. While research on this specific xanthone (B1684191) is ongoing, this document compiles current knowledge to guide further investigation into its efficacy against a range of microbial pathogens.
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. They have garnered significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial properties. This compound is a simple oxygenated xanthone that has demonstrated potential as an antimicrobial agent. Its proposed mechanisms of action include the inhibition of essential microbial enzymes, positioning it as a candidate for the development of new antimicrobial therapies. This document outlines the current understanding of this compound's antimicrobial profile and provides standardized protocols for its evaluation.
Data Presentation
The antimicrobial activity of this compound and its derivatives has been evaluated against various microorganisms. The following tables summarize the available quantitative data from published studies. It is important to note that data specifically for this compound is limited, and further research is required to establish a comprehensive antimicrobial spectrum.
Table 1: Antibacterial Activity of this compound and Related Derivatives
| Compound | Microorganism | Method | Result | Reference |
| This compound | Escherichia coli | Agar (B569324) Well Diffusion | 25 mm zone of inhibition | [1] |
| This compound | Staphylococcus aureus | Agar Well Diffusion | 30 mm zone of inhibition | [1] |
| 1,3,6-Trihydroxyxanthone | Escherichia coli | Not Specified | 30 mm zone of inhibition | [1] |
| 1,3,6-Trihydroxyxanthone | Bacillus cereus | Not Specified | 30 mm zone of inhibition | [1] |
| 1,3,6-Trihydroxyxanthone | Staphylococcus aureus | Not Specified | 35 mm zone of inhibition | [1] |
| 1,3,6-Trihydroxyxanthone | Salmonella typhimurium | Not Specified | 34 mm zone of inhibition | [1] |
| Xanthone Derivative 16 | Staphylococcus aureus ATCC 25923 | Broth Microdilution | MIC: 11 µM (4 µg/mL) | [2] |
| Xanthone Derivative 16 | Enterococcus faecalis ATCC 29212 | Broth Microdilution | MIC: 11 µM (4 µg/mL) | [2] |
| Xanthone Derivative 16 | Methicillin-resistant S. aureus (MRSA) 272123 | Broth Microdilution | MIC: 25 µM (9 µg/mL) | [2] |
Note: MIC (Minimum Inhibitory Concentration). Data for "Xanthone Derivative 16" is included to represent the potential of the broader 3,6-disubstituted xanthone class.
Table 2: Antifungal Activity of Oxygenated Xanthones
| Compound | Microorganism | Method | Result | Reference |
| 1,2-Dihydroxyxanthone | Candida albicans | Broth Microdilution | MIC values determined | [3] |
| 1,2-Dihydroxyxanthone | Cryptococcus neoformans | Broth Microdilution | MIC values determined | [3] |
| 1,2-Dihydroxyxanthone | Aspergillus fumigatus | Broth Microdilution | MIC values determined | [3] |
| 1,2-Dihydroxyxanthone | Trichophyton mentagrophytes | Broth Microdilution | MIC values determined | [3] |
Note: While specific MIC values for this compound were not found in the search results, the study on 1,2-dihydroxyxanthone suggests that dihydroxyxanthones as a class exhibit antifungal activity. Further testing is needed to quantify the specific activity of the 3,6-dihydroxy isomer.
Experimental Protocols
The following are detailed methodologies for key experiments in antimicrobial susceptibility testing, adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[4]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from MIC testing (Protocol 1)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile spreaders
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[4]
Protocol 3: Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound solution
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal inoculum
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Uniformly spread the inoculum over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Create wells in the agar using a sterile cork borer (e.g., 6 mm in diameter).
-
Application of Compound: Add a known concentration of the this compound solution into each well.
-
Controls: Use a solvent control (e.g., DMSO) and a positive control antibiotic.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]
Visualizations
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Some studies suggest that the antibacterial activity of hydroxyxanthones may be due to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1]
Caption: Proposed inhibition of bacterial DNA gyrase by this compound.
Proposed Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis
Xanthones have been shown to interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[3]
Caption: Proposed inhibition of fungal ergosterol biosynthesis by this compound.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for assessing the antimicrobial properties of this compound.
Caption: General workflow for antimicrobial susceptibility testing of this compound.
Potential Signaling Pathway Disruption: Quorum Sensing Inhibition
Xanthone derivatives have been investigated for their ability to interfere with quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation.
Caption: Proposed mechanism of quorum sensing inhibition by xanthone derivatives.
Conclusion and Future Directions
This compound shows promise as an antimicrobial agent, with initial studies indicating activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action, including the inhibition of DNA gyrase and ergosterol biosynthesis, suggest a broad potential that warrants further investigation.
Future research should focus on:
-
Determining the MIC and MBC values of this compound against a wide range of clinically relevant bacteria and fungi.
-
Elucidating the precise molecular mechanisms of its antimicrobial action.
-
Investigating its potential to inhibit microbial signaling pathways, such as quorum sensing and efflux pumps.
-
Evaluating its efficacy in combination with existing antimicrobial drugs to explore potential synergistic effects.
These application notes and protocols provide a foundational framework for researchers to systematically evaluate the antimicrobial properties of this compound and contribute to the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for 3,6-Dihydroxyxanthone in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species.[1] Xanthones, as a class of compounds, have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer properties.[2] This document provides detailed application notes and protocols for studying the enzyme inhibitory potential of this compound, with a particular focus on its putative role as a Topoisomerase II inhibitor. While direct enzymatic inhibition data is still emerging, molecular docking studies and its recognized cytotoxic effects suggest that Topoisomerase II is a probable target.[2]
Topoisomerase II is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for cancer chemotherapy.[2] Inhibition of Topoisomerase II can lead to DNA damage and subsequently trigger cellular signaling pathways that result in cell cycle arrest or apoptosis.
Quantitative Data Summary
The biological activity of this compound has been evaluated for its cytotoxic effects on cancer cell lines. This data provides a basis for further investigation into its specific enzyme inhibitory properties.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | WiDr (Colon Cancer) | Cytotoxicity | 786 ± 146 | [2] |
| 1,6-Dihydroxyxanthone | WiDr (Colon Cancer) | Cytotoxicity | 355 ± 24 | [2] |
| 1,3-Dihydroxyxanthone | WiDr (Colon Cancer) | Cytotoxicity | 836 ± 109 | [2] |
| Doxorubicin | - | Topoisomerase II Inhibition | 0.299 (Binding Constant, µM) | [2] |
Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Inhibition Assay
This assay is a standard method for measuring the activity of Topoisomerase II and its inhibition by test compounds. It relies on the enzyme's ability to resolve catenated (interlocked) DNA networks into individual circular DNA molecules.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
This compound (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide or a safer alternative)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would consist of:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of this compound at various concentrations (a dilution series is recommended, e.g., from 1 µM to 1000 µM). Include a vehicle control (DMSO).
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme. Include a "no enzyme" control.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands using a UV transilluminator or appropriate imaging system.
Data Analysis:
-
No Enzyme Control: A single band of high molecular weight catenated kDNA that remains in the well or migrates very slowly.
-
Enzyme Control (no inhibitor): The appearance of lower molecular weight decatenated DNA minicircles that migrate into the gel.
-
Inhibitor-Treated Samples: Inhibition of Topoisomerase II will result in a dose-dependent decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA remaining in the well. The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow for the Topoisomerase II inhibition assay and the downstream signaling pathway activated by its inhibition.
References
Application Notes and Protocols for Testing 3,6-Dihydroxyxanthone Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring xanthone (B1684191) derivative that has demonstrated potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities in vitro.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models. The methodologies described are based on standardized and widely accepted models for assessing anti-inflammatory, anticancer, and neuroprotective drug candidates. While in vitro data for this compound is available, comprehensive in vivo efficacy, pharmacokinetic, and toxicity data has not been extensively reported in publicly available literature. Therefore, the following protocols are intended to serve as a guide for researchers to initiate in vivo studies to characterize the therapeutic potential of this compound.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the known biological activities of xanthones, including this compound, the following therapeutic areas and corresponding animal models are recommended for efficacy testing:
-
Anti-inflammatory: Carrageenan-Induced Paw Edema Model
-
Anticancer: Human Tumor Xenograft Models
-
Neuroprotection: 6-Hydroxydopamine (6-OHDA) Induced Model of Parkinson's Disease
Quantitative Data Summary (Based on In Vitro Studies)
To date, quantitative efficacy data for this compound is primarily from in vitro studies. This data provides a basis for dose selection in initial in vivo experiments.
| Cell Line | Assay Type | IC50 (µM) | Therapeutic Target | Reference |
| WiDr | Cytotoxicity Assay | 785.58 | Cancer | [1] |
| Vero | Cytotoxicity Assay | 1280.9 | Cancer (Control) | [1] |
| WiDr | Cytotoxicity Assay | 786 ± 146 | Cancer | [2] |
Note: The higher IC50 value against the non-cancerous Vero cell line compared to the WiDr cancer cell line suggests some level of selectivity.[1][2]
Experimental Protocols
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.
Objective: To determine the dose-dependent effect of this compound on acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg) or other NSAID
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Pleasthesiometer or digital calipers
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the animals for 12-18 hours with free access to water to ensure uniform absorption of the test compound.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or digital calipers.
-
Dosing: Administer this compound, vehicle, or the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Endpoint Analysis: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis (e.g., histology, measurement of inflammatory markers like TNF-α, IL-1β, and COX-2).
Quantitative Data to be Collected:
| Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 2 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 4 hr | Paw Volume (mL) at 5 hr | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 0 | ||||||
| This compound | 10 | |||||||
| This compound | 30 | |||||||
| This compound | 100 | |||||||
| Indomethacin | 10 |
Anticancer Efficacy: Human Tumor Xenograft Model
This model is the standard for in vivo testing of potential anticancer agents against human cancer cell lines.
Objective: To evaluate the in vivo antitumor efficacy of this compound against a human cancer cell line (e.g., WiDr colon cancer cells).
Materials:
-
This compound
-
Vehicle (e.g., PBS, saline, or a solution with a low percentage of DMSO and/or Cremophor EL)
-
Positive control (e.g., 5-Fluorouracil for colon cancer)
-
Immunodeficient mice (e.g., athymic nude or SCID mice, 6-8 weeks old)
-
Human cancer cell line (e.g., WiDr)
-
Matrigel (optional, to improve tumor take rate)
-
Digital calipers
Experimental Workflow:
Caption: Workflow for Human Tumor Xenograft Model.
Detailed Methodology:
-
Cell Culture: Culture the selected human cancer cell line (e.g., WiDr) under appropriate conditions.
-
Tumor Implantation: Harvest the cells and resuspend them in sterile PBS or media, with or without Matrigel. Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the animals into treatment groups.
-
Grouping: (n=8-10 per group)
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p., daily)
-
Positive Control (dose and schedule dependent on the specific drug)
-
-
Treatment: Administer the treatments as per the defined schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration. Individual animals may be euthanized if they show signs of excessive distress or if their tumor becomes ulcerated.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Post-mortem Analysis: At the end of the study, tumors and major organs can be collected for histopathological analysis and to assess the levels of biomarkers.
Quantitative Data to be Collected:
| Group | Dose (mg/kg/day) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | |||
| This compound | 25 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Positive Control | (Specify) |
Neuroprotective Efficacy: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This model is used to study the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
Objective: To assess the neuroprotective effect of this compound against 6-OHDA-induced dopaminergic neurodegeneration.
Materials:
-
This compound
-
Vehicle
-
6-Hydroxydopamine hydrochloride
-
Ascorbic acid (0.02% in saline)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Apomorphine (B128758) or amphetamine for behavioral testing
Experimental Workflow:
Caption: Workflow for 6-OHDA-Induced Parkinson's Disease Model.
Detailed Methodology:
-
Pre-treatment: Administer this compound or vehicle for a specified period (e.g., 7 days) before the 6-OHDA lesioning.
-
6-OHDA Lesioning:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before surgery to protect noradrenergic neurons.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.02% ascorbic acid-saline) unilaterally into the medial forebrain bundle or striatum.
-
-
Post-operative Care and Treatment: Provide appropriate post-operative care and continue the administration of this compound or vehicle for the duration of the study (e.g., 3-4 weeks).
-
Behavioral Assessment: At 2-3 weeks post-lesion, assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.). Count the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a 60-90 minute period.
-
Immunohistochemistry: At the end of the study, euthanize the animals and perfuse them with paraformaldehyde. Collect the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
-
Data Analysis: Compare the number of rotations and the number of TH-positive neurons between the different treatment groups.
Quantitative Data to be Collected:
| Group | Dose (mg/kg/day) | Net Rotations (turns/hr) | Number of TH-positive neurons in Substantia Nigra | TH-positive fiber density in Striatum (%) |
| Sham Control | - | |||
| 6-OHDA + Vehicle | - | |||
| 6-OHDA + 3,6-DHX | (Specify dose 1) | |||
| 6-OHDA + 3,6-DHX | (Specify dose 2) | |||
| 6-OHDA + Positive Ctrl | (Specify) |
Putative Signaling Pathways and Mechanism of Action
Xanthones are known to modulate several key signaling pathways involved in inflammation, cancer, and neurodegeneration. While the specific in vivo mechanisms of this compound are yet to be fully elucidated, based on existing literature for related compounds, the following pathways are likely targets.
Caption: Putative Signaling Pathways Modulated by this compound.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic in vivo evaluation of this compound. Given its promising in vitro profile, these studies are essential to establish its efficacy and potential as a novel therapeutic agent for inflammatory diseases, cancer, or neurodegenerative disorders. Researchers are encouraged to include pharmacokinetic and toxicity assessments in their study designs to build a comprehensive preclinical data package.
References
Application Notes and Protocols for In Vivo Studies of 3,6-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of 3,6-dihydroxyxanthone, a naturally occurring xanthone (B1684191) derivative with demonstrated antioxidant and anticancer activities.[1][2][3] Due to its hydrophobic nature, careful formulation is critical for achieving adequate bioavailability and reproducible results in preclinical animal studies. This document outlines recommended vehicle compositions, preparation methods for oral and intraperitoneal administration, and discusses potential signaling pathways for investigation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₄ | [2][4] |
| Molecular Weight | 228.20 g/mol | [2][4] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO (50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [3] |
| LogP | 2.3574 | [4] |
| Storage | 4°C, stored under nitrogen | [4] |
Formulation Strategies for In Vivo Administration
The poor aqueous solubility of this compound necessitates the use of non-aqueous vehicles or co-solvent systems for in vivo administration. The choice of vehicle will depend on the administration route and the required dose.
Recommended Vehicles
Several vehicles can be considered for the formulation of this compound. The following table summarizes common vehicles for hydrophobic compounds, suitable for both oral gavage and intraperitoneal injection.
| Vehicle Component | Suggested Concentration Range (% v/v) | Administration Route | Notes |
| DMSO | 5-10% | Oral, IP | A common co-solvent to initially dissolve the compound. Concentrations above 10% may cause toxicity. |
| PEG 300 / PEG 400 | 30-60% | Oral, IP | Good solubilizing agents for hydrophobic compounds.[5][6] |
| Propylene Glycol (PG) | 20-50% | Oral, IP | Often used in combination with other solvents. |
| Tween 80 / Polysorbate 80 | 1-5% | Oral, IP | A surfactant that can improve solubility and stability of the formulation. |
| Corn Oil | Up to 100% | Oral, IP | A vehicle for oil-soluble compounds. |
| Saline or PBS | q.s. to 100% | Oral, IP | Used to dilute the formulation to the final injection volume. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a solution/suspension of this compound for oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add a minimal amount of DMSO (e.g., to achieve a high concentration stock solution, such as 100 mg/mL). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween 80. For example, a vehicle could consist of 40% PEG 400 and 5% Tween 80.
-
Formulation: While vortexing the vehicle, slowly add the this compound stock solution to the desired final concentration.
-
Final Dilution: Add sterile saline or PBS to the mixture to reach the final desired volume and concentration. Ensure the final concentration of DMSO is below 10%.
-
Homogenization: Vortex the final formulation vigorously to ensure a homogenous solution or a fine suspension. If a suspension is formed, ensure it is administered immediately after preparation and vortexed between each animal dosing.
Example Formulation for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume):
-
Required concentration: 1 mg/mL
-
Final formulation (1 mL):
-
1 mg this compound
-
10 µL DMSO (from a 100 mg/mL stock)
-
400 µL PEG 400
-
50 µL Tween 80
-
540 µL Saline
-
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol details the preparation of a sterile formulation of this compound for intraperitoneal injection in mice. Aseptic techniques are crucial for this route of administration.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile Polyethylene glycol 300 (PEG 300)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Sterile Solubilization: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound into a sterile microcentrifuge tube. Add sterile DMSO to dissolve the compound completely.
-
Vehicle Preparation: In a separate sterile tube, combine sterile PEG 300 and sterile saline. A common vehicle composition is 30% PEG 300 in saline.
-
Formulation: Slowly add the this compound in DMSO stock solution to the PEG 300/saline vehicle while vortexing. Ensure the final DMSO concentration does not exceed 5-10%.
-
Sterile Filtration: If the final formulation is a clear solution, it can be sterilized by passing it through a 0.22 µm syringe filter into a sterile vial. If a suspension is formed, this step is not possible, and the components must be sterile from the start.
-
Administration: Use a new sterile syringe and needle for each animal. Gently swirl the formulation before drawing it into the syringe to ensure homogeneity.
Example Formulation for a 5 mg/kg dose in a 20g mouse (0.1 mL administration volume):
-
Required concentration: 1 mg/mL
-
Final formulation (1 mL):
-
1 mg this compound
-
10 µL Sterile DMSO (from a 100 mg/mL stock)
-
300 µL Sterile PEG 300
-
690 µL Sterile Saline
-
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for preparing and administering this compound for in vivo studies is depicted below.
Potential Signaling Pathways Modulated by this compound
Based on studies of structurally similar compounds and the broader class of xanthones, this compound may exert its anticancer effects through the modulation of several key signaling pathways.
1. Notch Signaling Pathway:
A structurally related compound, 3,6-dihydroxyflavone (B10367), has been shown to suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells by inhibiting the Notch signaling pathway.[1][7] This suggests that this compound may act similarly. Inhibition of the Notch pathway prevents the nuclear translocation of the Notch intracellular domain (NICD), thereby inhibiting the transcription of target genes involved in cell proliferation, differentiation, and survival.
2. PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some natural prenylated xanthones have been shown to down-regulate this pathway in triple-negative breast cancer cells.[8] this compound may inhibit the phosphorylation of key components of this pathway, leading to decreased cell proliferation and increased apoptosis.
3. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain xanthone derivatives have been shown to modulate MAPK signaling.[9] For instance, some compounds can induce apoptosis by activating the JNK and p38 pathways while inhibiting the pro-survival ERK pathway.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. The protocols and information provided herein offer a starting point for researchers. It is recommended that preliminary studies be conducted to determine the optimal vehicle and concentration for specific animal models and experimental endpoints. Further investigation into the precise molecular mechanisms, including the validation of the hypothesized signaling pathway modulation, will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. 3,6-dihydroxyflavone suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polyethylene Glycol 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,6-dihydroxyflavone suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Dihydroxyxanthone as a Potential Fluorescent Probe in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While its therapeutic potential is an active area of research, the inherent fluorescence of the xanthone scaffold suggests its utility as a fluorescent probe for biological imaging. This document provides a comprehensive overview of the potential applications and detailed protocols for the use of this compound as a fluorescent probe in biological systems. It is important to note that while the fluorescence of xanthone derivatives is established, specific data on this compound as a dedicated fluorescent probe is limited. Therefore, the following application notes and protocols are based on the known properties of structurally similar compounds and general principles of fluorescence microscopy.
Principle of Fluorescence
The fluorescence of this compound arises from its dibenzo-γ-pyrone core structure. Upon absorption of light at a specific excitation wavelength, the molecule is promoted to an excited electronic state. As it returns to its ground state, it emits light at a longer wavelength (Stokes shift). The specific excitation and emission wavelengths, as well as the intensity and lifetime of the fluorescence, can be influenced by the local microenvironment, making it a sensitive reporter of cellular conditions.
Potential Applications in Biological Systems
Based on the known biological activities and the fluorescent nature of the xanthone core, this compound holds promise in the following areas:
-
Cellular Imaging and Localization Studies: Its intrinsic fluorescence could be utilized to visualize its uptake and subcellular distribution within living or fixed cells. This can provide insights into its mechanism of action and potential cellular targets.
-
Monitoring Drug-Target Interactions: If this compound is found to bind to a specific intracellular target, changes in its fluorescence properties (e.g., intensity, lifetime, or spectral shift) upon binding could be used to monitor these interactions in real-time.
-
Development of Biosensors: The dihydroxy-substituted aromatic rings of this compound could potentially act as recognition sites for specific analytes, such as metal ions or reactive oxygen species (ROS). Binding of these analytes could modulate the fluorescence, forming the basis for a "turn-on" or "turn-off" fluorescent sensor.
Data Presentation
Due to the limited availability of specific photophysical data for this compound in the public domain, the following table presents a comparative summary of available data for related dihydroxyxanthone isomers to provide a general reference.
Table 1: Comparative Photophysical Data of Dihydroxyxanthone Isomers
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Solvent/Conditions |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 1,3-Dihydroxyxanthone | ~330-350 nm | ~400-450 nm | Not reported | Methanol |
| 1,5-Dihydroxyxanthone | ~320-340 nm | ~380-420 nm | Not reported | Ethanol |
| 1,6-Dihydroxyxanthone | ~325-345 nm | ~390-430 nm | Not reported | Ethanol |
| 2,3-Dihydroxyxanthone | ~340-360 nm | ~420-460 nm | Not reported | Methanol |
Note: The data presented for dihydroxyxanthone isomers are estimations derived from various spectroscopic studies of xanthone derivatives and should be considered as a general guide. Experimental determination of the photophysical properties of this compound is highly recommended.
Experimental Protocols
The following are detailed, hypothetical protocols for the preparation and application of this compound as a fluorescent probe. These protocols are based on standard laboratory practices for small molecule fluorescent probes and should be optimized for specific experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cellular and biochemical assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Live Cell Imaging with this compound
Objective: To visualize the cellular uptake and localization of this compound in living cells using fluorescence microscopy.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or coverslips
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). Note: The optimal concentration should be determined empirically by performing a concentration titration.
-
Cell Staining: Remove the culture medium from the cells and wash once with sterile PBS. Add the staining solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C, protected from light. Note: The optimal incubation time should be determined through a time-course experiment.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Counterstaining (Optional): If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Immediately proceed to image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters based on the determined spectral properties of this compound.
Caption: Experimental workflow for live-cell imaging with this compound.
Protocol 3: In Vitro Sensing Application (Hypothetical)
Objective: To assess the potential of this compound as a fluorescent sensor for a specific analyte (e.g., a metal ion) in a cell-free system.
Materials:
-
This compound stock solution (from Protocol 1)
-
Buffer solution (e.g., HEPES or Tris buffer at a specific pH)
-
Stock solution of the analyte of interest (e.g., ZnCl₂, FeCl₃)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of Working Solution: Dilute the this compound stock solution in the chosen buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-5 µM).
-
Baseline Measurement: Measure the initial fluorescence intensity of the this compound working solution (Excitation/Emission wavelengths to be determined experimentally).
-
Analyte Titration: Add increasing concentrations of the analyte stock solution to the this compound working solution.
-
Fluorescence Measurement: After each addition of the analyte, allow the solution to equilibrate for a few minutes and then measure the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the analyte concentration to determine the sensitivity and binding affinity (if applicable).
Caption: Workflow for in vitro evaluation of sensing capabilities.
Conclusion and Future Directions
This compound presents an intriguing scaffold for the development of novel fluorescent probes for biological applications. Its natural origin and known bioactivities make it a compelling candidate for further investigation. Future research should focus on the detailed characterization of its photophysical properties, including the determination of its excitation and emission spectra in various solvents, fluorescence quantum yield, and molar extinction coefficient. Furthermore, studies on its cellular uptake, mechanism of localization, and potential as a sensor for specific biological analytes will be crucial to fully realize its potential as a valuable tool in cell biology and drug discovery. The protocols provided herein offer a foundational framework for initiating such investigations.
Application Notes and Protocols for Studying Oxidative Stress Pathways using 3,6-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class, found in various plant species.[1] Xanthones are recognized for their diverse pharmacological activities, including antioxidant properties.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3] this compound, with its ability to scavenge free radicals, presents a valuable tool for investigating oxidative stress pathways and for the development of novel therapeutic strategies.[1]
These application notes provide a comprehensive guide for utilizing this compound to study oxidative stress in vitro. Detailed protocols for assessing its antioxidant capacity, its effects on cellular oxidative stress markers, and its potential to modulate the key Nrf2-ARE signaling pathway are presented.
Data Presentation
Table 1: In Vitro Antioxidant and Cytotoxic Activities of Xanthone Derivatives
| Compound | Antioxidant Activity (DPPH Assay) IC50 (µM) | Anticancer Activity (WiDr Cells) IC50 (µM) |
| 1,3-dihydroxyxanthone | > 500 | 836 ± 109 |
| This compound | > 500 | 786 ± 146 |
| 1,6-dihydroxyxanthone | 349 ± 68 | 355 ± 24 |
| 1,3,6-trihydroxyxanthone | > 500 | 384 ± 93 |
| 3,4,6-trihydroxyxanthone | > 500 | 38 ± 11 |
Data synthesized from a study by Yuanita et al. (2022). The study categorized compounds with IC50 > 500 µM as moderate antioxidants.[2]
Signaling Pathways and Experimental Workflows
Figure 1: Nrf2-ARE Signaling Pathway Activation
Figure 2: General Experimental Workflow
Experimental Protocols
Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Human neuroblastoma SH-SY5Y cells or human hepatoma HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y or HepG2 cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pre-determined optimal concentration of H₂O₂ (e.g., 100-500 µM, to be optimized for the specific cell line) to the wells and incubate for 1 hour.
-
Staining: Remove the medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the H₂O₂-treated control group.
Measurement of Antioxidant Enzyme Activity
This section provides protocols for measuring the activity of two key antioxidant enzymes: Superoxide (B77818) Dismutase (SOD) and Catalase.
2.1 Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
Materials:
-
Cell lysate prepared from treated cells
-
Xanthine (B1682287) solution
-
Xanthine oxidase solution
-
Nitroblue tetrazolium (NBT) solution
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: After treatment with this compound and H₂O₂, wash the cells with PBS and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to remove cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Cell lysate (containing a standardized amount of protein)
-
Xanthine solution
-
NBT solution
-
-
Initiate Reaction: Add xanthine oxidase to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes. Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of NBT reduction. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Normalize the activity to the protein concentration of the cell lysate.
2.2 Catalase Activity Assay
This assay measures the decomposition of hydrogen peroxide by catalase.
Materials:
-
Cell lysate prepared from treated cells
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)
-
Potassium phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in the SOD activity assay protocol.
-
Assay Reaction: In a quartz cuvette or a UV-transparent 96-well plate, add potassium phosphate buffer and the cell lysate.
-
Initiate Reaction: Add H₂O₂ solution to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes. The decrease in absorbance corresponds to the decomposition of H₂O₂.
-
Data Analysis: Calculate the catalase activity based on the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ at 240 nm. Normalize the activity to the protein concentration of the cell lysate.
Assessment of Nrf2 Pathway Activation
This section outlines protocols to determine if this compound activates the Nrf2-ARE pathway.
3.1 Western Blot for Nrf2 Nuclear Translocation
This protocol is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
Materials:
-
Cell lysate (cytoplasmic and nuclear fractions)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Fractionation: Treat cells with this compound for a specified time (e.g., 1, 3, 6 hours). Harvest the cells and separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both fractions.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from the cytoplasmic and nuclear extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2/Lamin B ratio in the nuclear fraction indicates Nrf2 translocation.
3.2 Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 6, 12, 24 hours). Harvest the cells and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions containing cDNA, primers for the target genes and housekeeping gene, and SYBR Green master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene. An increase in the mRNA levels of HO-1 and NQO1 indicates activation of the Nrf2 pathway.
Disclaimer
These protocols provide a general framework for investigating the effects of this compound on oxidative stress pathways. Researchers should optimize the experimental conditions, such as cell type, compound concentrations, and incubation times, for their specific studies. The provided quantitative data is based on published literature and may not be directly transferable to all experimental systems. It is recommended to perform dose-response and time-course experiments to fully characterize the activity of this compound.
References
- 1. A natural xanthone increases catalase activity but decreases NF-kappa B and lipid peroxidation in U-937 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dihydroxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-dihydroxyxanthone.
Troubleshooting and FAQs
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis are a frequent issue. The primary causes often involve incomplete reaction, formation of stable intermediates, or side product formation. Here are some troubleshooting steps:
-
Incomplete Cyclization of Benzophenone (B1666685) Intermediate: The reaction often proceeds through a 2,2',4,4'-tetrahydroxybenzophenone (B1218759) intermediate. This intermediate may not fully cyclize to the desired xanthone (B1684191) under certain conditions. Consider a two-step approach where the benzophenone is first synthesized and then cyclized under more forcing conditions, such as thermolysis in water at high temperatures (e.g., 200°C in an autoclave), which has been shown to yield up to 88% of this compound from the intermediate.[1]
-
Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and reaction conditions is critical. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is commonly used and has been reported to produce yields of 81-85% with a reflux method for 3 hours.[1] Alternatively, a mixture of phosphorus oxychloride and fused zinc chloride has also been used effectively.[2] Microwave-assisted organic synthesis (MAOS) can also significantly improve yields and reduce reaction times.[3]
-
Purity of Starting Materials: Ensure that your starting materials, such as 4-hydroxysalicylic acid and resorcinol, are pure and dry. Impurities can lead to side reactions and lower yields.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times or excessively high temperatures can sometimes lead to product degradation or the formation of unwanted byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Q2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from my desired this compound. What could this be and how can I minimize its formation?
A2: The most common byproduct in this synthesis is the 2,2',4,4'-tetrahydroxybenzophenone intermediate.[1] This intermediate can be difficult to distinguish from the final product by NMR spectroscopy alone, but mass spectrometry can confirm its presence.[1]
-
Minimizing Benzophenone Formation: Using a more effective cyclizing agent like Eaton's reagent can help to reduce the amount of uncyclized benzophenone intermediate.[1] As mentioned previously, a two-step synthesis with a dedicated cyclization step is a reliable strategy to ensure complete conversion.
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of other dihydroxyxanthone isomers is possible, though less commonly reported for this specific synthesis. Careful control of reaction temperature and the choice of catalyst can help to improve regioselectivity.
-
Purification: If byproduct formation is unavoidable, careful purification is necessary. Column chromatography using a silica (B1680970) gel stationary phase with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) is a common method. Experimenting with different solvent systems may be necessary to achieve optimal separation. Recrystallization from a suitable solvent system can also be employed for final purification.
Q3: My purification by column chromatography is not effective, and the product is difficult to crystallize. What can I do?
A3: Purification challenges can be overcome with the following strategies:
-
Column Chromatography Optimization: If your product is co-eluting with impurities, try adjusting the polarity of your eluent system. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation. You could also consider using a different stationary phase, such as alumina.
-
Crystallization Techniques: If the product is resistant to crystallization, try the following:
-
Solvent Screening: Experiment with a variety of solvent systems (e.g., methanol/water, ethanol/chloroform, ethyl acetate/hexane).
-
Seed Crystals: If you have a small amount of pure product, use it to seed a supersaturated solution of the crude product.
-
Slow Evaporation: Allow the solvent of a saturated solution to evaporate slowly at room temperature or in a refrigerator.
-
Scratching: Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound and its Intermediate
| Synthesis Step | Catalyst/Method | Temperature | Time | Yield (%) | Reference |
| Formation of 2,2',4,4'-tetrahydroxybenzophenone | Eaton's Reagent | Not Specified | Not Specified | 32 | [1] |
| Cyclization of 2,2',4,4'-tetrahydroxybenzophenone | Thermolysis in water | 200°C (autoclave) | 24 h | 88 | [1] |
| One-pot synthesis of this compound | Eaton's Reagent | Reflux | 3 h | 81-85 | [1] |
| Microwave-Assisted Annulation of 2,2',4,4'-tetrahydroxybenzophenone | Sodium Acetate | 200°C | 30-40 min | 93 | [4] |
Experimental Protocols
Detailed Methodology for the Two-Step Synthesis of this compound
This protocol describes the synthesis of this compound via the formation and subsequent cyclization of a benzophenone intermediate.[1]
Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone
-
Reagents and Materials:
-
4-Hydroxysalicylic acid
-
Resorcinol
-
Eaton's reagent (Phosphorus pentoxide/Methanesulfonic acid)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Ice bath
-
Distilled water
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 4-hydroxysalicylic acid and an equimolar amount of resorcinol.
-
Carefully add Eaton's reagent to the mixture under stirring in a fume hood.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into an ice-water mixture to precipitate the product.
-
Collect the crude 2,2',4,4'-tetrahydroxybenzophenone by vacuum filtration, wash with cold water, and dry.
-
Step 2: Cyclization to this compound
-
Reagents and Materials:
-
Crude 2,2',4,4'-tetrahydroxybenzophenone
-
Distilled water
-
Autoclave or a sealed tube for high-temperature reactions
-
Filtration apparatus
-
Solvents for recrystallization (e.g., dilute pyridine)
-
-
Procedure:
-
Place the crude 2,2',4,4'-tetrahydroxybenzophenone in a high-pressure reaction vessel (autoclave) with distilled water.
-
Heat the mixture to 200°C and maintain this temperature for 24 hours.
-
After cooling to room temperature, the crystalline this compound will precipitate.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Further purify the product by recrystallization from a suitable solvent like dilute pyridine (B92270) to obtain long, needle-like crystals.[2]
-
Mandatory Visualization
Caption: A workflow for the synthesis of this compound.
Caption: A troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3,6-Dihydroxyxanthone from Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,6-dihydroxyxanthone from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources of this compound?
This compound is a naturally occurring polyphenolic compound found in various plant species. It is particularly abundant in plants from the Gentianaceae family. While research is ongoing, some known and potential sources include species within the Cratoxylum and Garcinia genera.
Q2: What are the main challenges in purifying this compound from natural extracts?
The primary challenges in purifying this compound from natural extracts include:
-
Low Concentration: The target compound is often present in low concentrations within the crude extract, requiring efficient extraction and enrichment steps.
-
Complex Matrix: Natural extracts contain a multitude of other compounds with similar physicochemical properties, such as other xanthone (B1684191) isomers, flavonoids, and pigments (e.g., chlorophyll), making separation difficult.[1]
-
Co-elution of Impurities: Structurally similar compounds, particularly other dihydroxyxanthone isomers, may co-elute with this compound during chromatographic separation.
-
Compound Stability: As a phenolic compound, this compound can be susceptible to degradation by factors such as heat, light, and pH changes during the extraction and purification process. The presence of multiple hydroxyl groups can increase its susceptibility to oxidation.
Q3: What are the typical yields and purity levels I can expect?
Specific yield and purity data for the purification of this compound from natural extracts are not extensively reported in publicly available literature. However, data from the purification of other xanthones from natural sources, such as mangosteen pericarp, can provide a general benchmark. It is important to note that yields are highly dependent on the starting plant material, extraction method, and the purification strategy employed.
| Purification Method | Target Compound(s) | Purity Achieved | Reference |
| High-Speed Countercurrent Chromatography | α-mangostin and γ-mangostin | > 93% | [2] |
| Centrifugal Partition Chromatography coupled to HPLC-MS | 3-isomangostin, gartanin, α-mangostin | High purity (not quantified) | [3] |
Q4: Which analytical techniques are suitable for monitoring the purification of this compound?
Several analytical techniques can be employed to monitor the presence and purity of this compound throughout the purification process:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for initial screening of fractions and optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantitative analysis and purity assessment. A reversed-phase C18 column with a mobile phase consisting of a mixture of acidified water and methanol (B129727) or acetonitrile (B52724) is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, enabling confident identification of this compound and characterization of impurities.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Other Compounds | Inappropriate solvent system polarity. | Optimize the solvent system using TLC. A good starting point for silica (B1680970) gel chromatography of xanthones is a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Improper column packing (channeling). | Ensure the column is packed uniformly without air bubbles. | |
| This compound is Not Eluting from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound has irreversibly adsorbed to the silica. | This can occur with highly polar compounds. Consider using a different stationary phase like reversed-phase silica (C18) or a different purification technique. | |
| Compound Degradation on the Column | Silica gel is acidic and may cause degradation of sensitive compounds. | Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Alternatively, use a neutral stationary phase like alumina. |
| Exposure to light or air during the long run time. | Protect the column from light and consider running the chromatography under an inert atmosphere (e.g., nitrogen). |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the compound is in a single ionic state. For phenolic compounds, a slightly acidic mobile phase can improve peak shape. | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, it may need to be replaced. | |
| Co-elution with Impurities | Insufficient resolution. | Optimize the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol or vice versa). |
| Use of an inappropriate stationary phase. | Try a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column). | |
| Low Recovery of this compound | Compound precipitation in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before injection. |
| Adsorption to the column or tubing. | Passivate the HPLC system with a strong acid or a chelating agent if metal-ion chelation is suspected. |
Experimental Protocols
The following is a generalized experimental protocol for the extraction and purification of this compound from a plant source. This protocol should be optimized based on the specific plant material and available equipment.
Protocol 1: Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, use Soxhlet extraction for a more exhaustive extraction, but be mindful of potential thermal degradation of the compound.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the column.
-
Elution:
-
Start with a non-polar solvent (e.g., 100% hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis: Monitor the collected fractions by TLC or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for the purification of this compound.
Signaling Pathways Modulated by Xanthones
Xanthones, including this compound, have been reported to modulate several key signaling pathways involved in cellular processes like inflammation and cell proliferation.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by this compound.
2. PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
3. NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. technosaurus.co.jp [technosaurus.co.jp]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 7. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of 3,6-Dihydroxyxanthone in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 3,6-Dihydroxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
A1: this compound is classified as a poorly water-soluble compound. While its exact aqueous solubility is not widely reported, it is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For in-vitro experiments, stock solutions are typically prepared in DMSO at concentrations up to 50 mg/mL, often requiring sonication.[1]
Q2: Why is the poor aqueous solubility of this compound a concern for research?
A2: Poor aqueous solubility is a major obstacle in drug development and experimental research. It can lead to low bioavailability after oral administration, making it difficult to achieve therapeutic concentrations in the body.[3] In laboratory settings, it complicates the preparation of aqueous stock solutions for cell-based assays and other biological experiments, potentially leading to drug precipitation and inaccurate results.[4]
Q3: What are the primary strategies for improving the solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs.[3][4] These methods can be broadly categorized as physical and chemical modifications, including:
-
Co-solvency: Blending water with a miscible organic solvent.[5][6]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, if it has acidic or basic functional groups.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the drug molecule.[7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic solid carrier.[10][11][12]
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale (nanosuspensions) to increase the surface area for dissolution.[13][14][15]
-
Use of Surfactants: Employing surfactants to form micelles that solubilize the drug.[16][17][18]
Q4: Can nanotechnology be used to improve the solubility of xanthones?
A4: Yes, nanotechnology-based formulations are a promising strategy. Encapsulating xanthones into nanocarriers such as polymeric nanoparticles, nanoemulsions, or lipid nanoparticles can significantly improve their solubility, stability, and cellular uptake.[13][19] Nanosuspensions, which consist of pure drug particles reduced to the sub-micron range, are particularly effective at increasing the dissolution rate.[14][20][21]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell culture experiment.
-
Question: What is the maximum concentration of the organic co-solvent (like DMSO) that my cell line can tolerate?
-
Answer: Most cell lines can tolerate DMSO up to 0.5% (v/v), but some may be sensitive to concentrations as low as 0.1%. It is critical to run a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line and assay, ensuring it does not affect cell viability or the experimental outcome.
-
-
Question: How can I reduce precipitation while keeping the co-solvent concentration low?
-
Answer: Consider using a solubility-enhancing formulation. Pre-complexing this compound with a cyclodextrin (B1172386) (like HP-β-CD) can create a more water-soluble complex before it is introduced to your aqueous medium.[8][22] Alternatively, using a formulation with a non-ionic surfactant like Polysorbate 80 at a concentration above its critical micelle concentration can help maintain solubility.[3][16]
-
Problem 2: I am observing inconsistent results in my biological assays.
-
Question: Could poor solubility be the cause of my inconsistent data?
-
Answer: Yes, absolutely. If the compound is not fully dissolved, the actual concentration in your solution will be lower and more variable than intended. Undissolved particles can also interfere with certain assay technologies (e.g., light scattering in absorbance assays). It is crucial to visually inspect your final solutions for any signs of precipitation or cloudiness before adding them to your experiment.
-
-
Question: How do I confirm that my compound is fully dissolved in the final aqueous medium?
-
Answer: The most reliable method is to prepare the solution, let it equilibrate, and then separate any undissolved solid by centrifugation or filtration through a 0.22 µm filter. The concentration of the clear supernatant can then be accurately measured using a validated analytical method, such as HPLC-UV. This will give you the true (kinetic) solubility under your experimental conditions.
-
Solubility Enhancement Data
The following table summarizes common solubility enhancement techniques and provides illustrative quantitative improvements for a model compound with poor aqueous solubility like this compound. Actual values must be determined experimentally.
| Technique | Carrier/Excipient | Drug:Carrier Ratio (w/w) | Solvent System | Expected Fold Increase in Solubility (Illustrative) | Key Mechanism |
| Co-solvency | Polyethylene Glycol 400 (PEG 400) | N/A | 20% PEG 400 in Water | 10 - 50x | Reduces solvent polarity.[5][23] |
| pH Adjustment | pH 9.0 Buffer | N/A | Aqueous Buffer | 5 - 100x (if acidic pKa) | Ionization of phenolic hydroxyl groups. |
| Surfactant Solubilization | Polysorbate 80 | N/A (1% w/v) | Water | 20 - 150x | Micellar encapsulation.[16][18] |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:2 (Molar Ratio) | Water | 50 - 500x | Formation of a host-guest inclusion complex.[7][8][9] |
| Solid Dispersion | Povidone (PVP K30) | 1:5 | N/A (Solid Form) | 100 - 1000x (in dissolution medium) | Increased wettability and drug in amorphous state.[10][11][24] |
| Nanosuspension | N/A (Stabilizers used) | N/A | Water | >1000x (dissolution rate) | Increased surface area due to particle size reduction.[13][14][20] |
Visualizations and Diagrams
Experimental Workflow for Solubility Enhancement
This diagram outlines a logical workflow for addressing the poor solubility of a research compound.
Caption: A typical workflow for identifying and overcoming poor drug solubility.
Troubleshooting Decision Tree
This decision tree helps diagnose and solve issues related to compound precipitation in aqueous media.
Caption: Decision tree for troubleshooting compound precipitation issues.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates how a soluble xanthone (B1684191) derivative could be used to study a cellular signaling pathway relevant to its known anticancer activities.[1]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a xanthone.
Key Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
This protocol is the gold standard for determining equilibrium solubility.[25][26][27]
-
Preparation: Prepare buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The presence of solid material at the end of the experiment is essential.
-
Equilibration: Place the vials in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully collect a sample of the supernatant. For very fine particles, centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration with a chemically inert filter (e.g., PTFE) is required to get a clear solution.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Perform the experiment in triplicate for each condition. The average concentration is reported as the equilibrium solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-solvent Lyophilization Method)
This method aims to create a solid, water-soluble complex of the drug and cyclodextrin.[7][22]
-
Dissolve Cyclodextrin: In a glass vial, dissolve the required amount of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., for a 1:2 drug:CD molar ratio) in deionized water with stirring.
-
Dissolve Drug: In a separate vial, dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., a 1:4 mixture of Acetonitrile and Tert-butyl alcohol). Vortex to ensure a clear solution.
-
Combine Solutions: Add the drug solution drop-wise to the stirring cyclodextrin solution. Continue stirring for 24-48 hours at room temperature to allow for complex formation.
-
Freeze-Drying (Lyophilization): Freeze the resulting aqueous solution (e.g., using a dry ice/acetone bath or by placing it in a -80°C freezer).
-
Lyophilize: Place the frozen sample on a lyophilizer until all the solvent has sublimated, resulting in a dry, fluffy powder. This powder is the drug-cyclodextrin inclusion complex.
-
Characterization: The resulting powder can be reconstituted in water to test for improved solubility. Characterization techniques like DSC, FTIR, and XRD can be used to confirm complex formation.[28]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 529-61-3 [chemicalbook.com]
- 3. brieflands.com [brieflands.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. humapub.com [humapub.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. hrpub.org [hrpub.org]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmsdr.org [ijmsdr.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 19. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eaapublishing.org [eaapublishing.org]
- 21. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 22. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. researchgate.net [researchgate.net]
- 25. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 26. who.int [who.int]
- 27. lup.lub.lu.se [lup.lub.lu.se]
- 28. ijpsr.com [ijpsr.com]
Stability issues of 3,6-Dihydroxyxanthone in experimental conditions
Welcome to the technical support center for 3,6-Dihydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade? A1: this compound, like many phenolic compounds, is susceptible to degradation from several factors. The primary causes are exposure to light (photodegradation), elevated temperatures (thermal degradation), extreme pH conditions (both acidic and alkaline), and oxidizing agents.[1][2] The choice of solvent can also significantly influence its stability.[1]
Q2: What are the recommended storage conditions for this compound? A2: To ensure maximum stability, this compound should be stored under specific conditions. For the solid powder, storage in a tightly sealed, amber glass vial at -20°C or below is recommended.[1][3] Stock solutions, preferably made in anhydrous DMSO, should be aliquoted into single-use volumes to avoid freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[4][5][6] For optimal preservation of solutions, flushing the vial with an inert gas like argon or nitrogen before sealing is advisable.[1]
Q3: My this compound DMSO stock solution precipitated after I took it out of the freezer. What should I do? A3: Precipitation upon cooling or when diluting a DMSO stock into an aqueous buffer is a common issue, especially with hydrophobic compounds.[6] This can happen if the concentration exceeds its solubility limit at a lower temperature.[5] To redissolve the compound, you can gently warm the solution to 37°C and vortex or sonicate it for a few minutes.[6] Always ensure the compound is fully dissolved before making further dilutions.
Q4: I am seeing inconsistent results in my cell-based assays. Could my compound be degrading? A4: Yes, inconsistent results, particularly a loss of activity, are a strong indicator of compound degradation.[5] This is often due to improper storage of stock solutions, multiple freeze-thaw cycles, or exposure to light or elevated temperatures during experimental setup.[1][7] It is recommended to prepare fresh solutions or run a parallel experiment comparing the older stock with a freshly prepared one to confirm degradation.[5]
Q5: What are the visible signs of this compound degradation? A5: Visual signs can include a color change in the solution. In analytical methods like HPLC, the appearance of new peaks or a decrease in the area of the main compound peak over time are clear indicators of degradation.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: When analyzing your this compound sample, you observe additional, unexpected peaks that were not present in a freshly prepared standard.
Possible Causes & Solutions:
| Possible Cause | Solution | Citation |
| Chemical Degradation | The new peaks likely represent degradation products. This can be caused by oxidation, hydrolysis, or thermal stress. | [2][5] |
| Mitigation: Review your sample handling and storage procedures. Ensure solutions are protected from light, stored at the correct temperature (-80°C for long-term), and prepared with high-purity, degassed solvents. Use amber vials for storage. | [1] | |
| Solvent Impurities | The solvent used for dissolution or the mobile phase may contain impurities. | [1] |
| Mitigation: Always use high-purity, HPLC-grade solvents. Filter all solutions and mobile phases before use. | [1] | |
| Contamination | Glassware or equipment may be contaminated. | [1] |
| Mitigation: Ensure all labware is scrupulously clean. Run a blank injection (solvent only) to check for system contamination. | [1] |
Issue 2: Poor or Non-Reproducible Activity in Biological Assays
Problem: You observe a significant drop in the expected biological activity (e.g., antioxidant or cytotoxic effects) of this compound, or the results are not reproducible between experiments.
Possible Causes & Solutions:
| Possible Cause | Solution | Citation |
| Stock Solution Degradation | The compound in your stock solution has degraded over time due to improper storage, repeated freeze-thaw cycles, or exposure to light. | [5][7] |
| Mitigation: Prepare fresh stock solutions from solid powder for critical experiments. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Always store at -80°C for long-term use. | [4][5] | |
| Precipitation in Assay Medium | The compound has precipitated out of the aqueous cell culture medium or buffer after dilution from the DMSO stock. | [6] |
| Mitigation: After diluting the stock, visually inspect the medium for any precipitate. Gentle vortexing or sonication may help redissolve it. Consider the final DMSO concentration; typically, it should be kept below 0.5% in cell-based assays to avoid solvent toxicity and solubility issues. | [6] | |
| Adsorption to Surfaces | The compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates). | [1] |
| Mitigation: Consider using low-adsorption plasticware or silanized glassware, especially for preparing dilute solutions. | [1] | |
| Interaction with Assay Components | This compound may interact with components in the assay medium (e.g., serum proteins) or interfere with the assay signal itself (e.g., colorimetric or fluorescent readouts). | |
| Mitigation: Run appropriate controls, including a vehicle control (medium + DMSO) and the compound in medium without cells, to check for background interference. | [8] |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Container | Temperature | Duration | Special Conditions | Citation |
| Solid Powder | Tightly sealed, amber glass vial | -20°C | Long-term | Store under an inert gas (e.g., argon) | [1][3] |
| DMSO Stock Solution | Amber glass vial or polypropylene (B1209903) tube | -20°C | ≤ 1 Month | Aliquot for single use; avoid freeze-thaw | [4][6] |
| DMSO Stock Solution | Amber glass vial or polypropylene tube | -80°C | ≤ 6 Months | Aliquot for single use; avoid freeze-thaw | [4][5] |
Table 2: Solubility of Xanthones in Common Laboratory Solvents
| Solvent Type | Examples | General Xanthone (B1684191) Solubility | Notes | Citation |
| Polar Protic | Water, Methanol (B129727), Ethanol | Very Low to Limited | The hydroxyl groups offer some polarity, but the large aromatic structure limits aqueous solubility. | [9][10] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | DMSO is an excellent solvent for creating concentrated stock solutions. | [9][11] |
| Nonpolar | Hexane, Toluene (B28343), Chloroform | Low to Moderate | Solubility is generally better in aromatic solvents like toluene than in alkanes like hexane. | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Work in a fume hood with subdued lighting to minimize exposure to air and light.[1] Use anhydrous, high-purity DMSO.[5]
-
Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 228.20 g/mol ) into a sterile amber glass vial or a polypropylene tube.[3] For example, weigh 2.28 mg to make 1 mL of a 10 mM solution.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[5][6]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes. For long-term storage (months), place them in a labeled box at -80°C.[4]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework. Optimization may be required based on the specific degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 237 nm or scan for optimal wavelength.[12]
-
Injection Volume: 10-20 µL.
-
Analysis: Monitor the retention time of the parent this compound peak and look for the appearance of new peaks, which indicate degradation products. Quantify the peak area to assess the percentage of degradation.
Protocol 3: DPPH Radical Scavenging (Antioxidant) Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Store it in an amber bottle at 4°C.
-
Prepare serial dilutions of this compound in methanol from your DMSO stock. Ensure the final DMSO concentration is low and consistent across all samples.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each this compound dilution to the wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid) and a negative control (methanol only).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[13]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended workflow for solution preparation and use.
Caption: Key factors leading to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.iium.edu.my [journals.iium.edu.my]
- 11. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 12. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage of 3,6-Dihydroxyxanthone for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,6-Dihydroxyxanthone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a type of organic compound known as a xanthone (B1684191), which is found in some plants.[1] It is recognized for its potential anticancer, antioxidant, and anti-inflammatory properties.[1] Research suggests that its mode of action involves acting as an antioxidant, inhibiting certain enzymes, and modulating cellular signaling pathways.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has poor solubility in water. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). To ensure the compound is fully dissolved, ultrasonic treatment may be necessary.[2] To minimize the risk of solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, ideally below 0.1%.[3]
Q3: What is a good starting concentration range for my cell-based experiments with this compound?
A3: The optimal concentration of this compound is dependent on the cell type and the specific assay being performed. Based on reported IC50 values, a broad concentration range to start with for cytotoxicity screening would be from 10 µM to 1000 µM. For non-cytotoxic assays, such as studying signaling pathways, a lower concentration range should be considered. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the potential signaling pathways affected by this compound?
A4: While direct studies on this compound are limited, related xanthone and flavonoid compounds have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. A structurally similar compound, 3,6-dihydroxyflavone, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the p38 MAPK/JNK pathway.[4]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
| WiDr (human colon cancer) | 785.58 | [2] |
| Vero (normal kidney epithelial) | 1280.9 | [2] |
| T47D (human breast cancer) | 170.20 | [5] |
| P388 (murine leukemia) | 10.4 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis following treatment with this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the chosen duration.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Western Blot Analysis of MAPK Pathway Activation
This protocol details the investigation of the effect of this compound on the phosphorylation of key MAPK proteins (e.g., ERK1/2).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[4]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., phospho-ERK1/2 at 1:1000 dilution) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To analyze total protein and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of this compound. | - Ensure the final DMSO concentration is ≤ 0.1%.- Prepare a lower concentration stock solution in DMSO.- Gently warm the medium to 37°C after adding the compound to aid dissolution.[8] |
| High Background in Cell Viability Assays | - Reagent contamination.- The compound itself interferes with the assay reagents. | - Use sterile techniques when handling reagents.- Include a "compound-only" control (compound in cell-free media) to measure any intrinsic absorbance or fluorescence and subtract this from the experimental values.[9] |
| Inconsistent Results in Apoptosis Assays | - Inconsistent cell health or passage number.- Harsh cell detachment methods for adherent cells. | - Use cells with a consistent passage number and ensure they are healthy before starting the experiment.- Use a gentle, non-enzymatic method for detaching adherent cells to maintain membrane integrity.[10] |
| No or Weak Signal in Western Blot | - Insufficient protein loading.- Low antibody concentration or inactive antibody. | - Ensure accurate protein quantification and load 20-30 µg of protein.- Optimize the primary antibody concentration and ensure proper storage and handling of antibodies. |
| High Background in Western Blot | - Insufficient blocking.- High antibody concentration. | - Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).- Reduce the concentration of the primary or secondary antibody. |
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 抗リン酸化-ERK1 (pThr202/pTyr204) および ERK2 (pThr185/pTyr187) ウサギ宿主抗体 affinity isolated antibody, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 7. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loading Control Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating Off-Target Effects of 3,6-Dihydroxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of 3,6-Dihydroxyxanthone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds found in various plant species.[1] It is recognized for a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] Its mechanisms of action are diverse, involving the modulation of multiple signaling pathways and interaction with various molecular targets.[1]
Q2: What are "off-target" effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a compound with proteins or molecules other than its primary therapeutic target. These are a significant concern as they can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicity. Like many natural products, the polypharmacological nature of xanthones means they can bind to multiple protein receptors, increasing the likelihood of off-target effects.[2]
Q3: I'm observing an unexpected or inconsistent phenotype in my experiment with this compound. Could this be due to off-target effects?
A3: Yes, unexpected or inconsistent results are common indicators of off-target activity. Since this compound and other xanthone derivatives are known to interact with multiple targets, an observed phenotype may not be solely due to its intended mechanism of action.[2][3]
Q4: How can I experimentally identify the off-targets of this compound in my model system?
A4: Several powerful techniques can be employed for target deconvolution and off-target identification. These include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding. It is a label-free technique applicable in a cellular context.[4][5][6]
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive chemical probes to identify the functional state of enzymes in complex proteomes. It is particularly useful for identifying enzyme targets.[7][8][9]
-
Kinome Scanning: Commercially available services can screen your compound against a large panel of kinases to identify potential off-target kinase interactions. This is highly relevant as many xanthone derivatives have been shown to target kinases.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Experimental Results
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype. Xanthones are known to be multi-targeted compounds.[2]
Troubleshooting Steps:
-
Validate On-Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to your intended target in your experimental system.
-
Employ Orthogonal Controls:
-
Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be specific for your target of interest. If this compound recapitulates the on-target phenotype without the unexpected effects, it strengthens the case for off-target effects of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. This will help to dissect the on-target versus off-target effects of the compound.
-
-
Perform Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects may occur at different concentrations than on-target effects.
-
Identify Potential Off-Targets: Utilize proteome-wide screening methods like mass spectrometry-based CETSA (MS-CETSA) or Activity-Based Protein Profiling (ABPP) to identify other proteins that this compound binds to in your cells or tissue lysates.[5][12]
Issue 2: High Background or Non-Specific Effects in Cellular Assays
Possible Cause: The concentration of this compound may be too high, leading to widespread off-target binding.
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a thorough dose-response curve to determine the optimal concentration range that elicits the desired on-target effect with minimal toxicity or non-specific signaling.
-
Consult IC50/EC50 Values: Refer to published data for the potency of this compound and related xanthones in various assays to guide your concentration selection.
-
Washout Experiments: To determine if the observed effects are reversible, treat cells with this compound for a defined period, then wash the compound away and monitor the cellular response over time.
Quantitative Data Summary
The following table summarizes publicly available IC50 data for this compound and related xanthone derivatives against various cancer cell lines. This data can help guide initial experimental concentrations.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | WiDr (colon cancer) | 785.58 | [13] |
| Vero (normal kidney) | 1280.9 | [13] | |
| 1,6-Dihydroxyxanthone | WiDr (colon cancer) | > this compound | [11] |
| 1,3-Dihydroxyxanthone | WiDr (colon cancer) | < this compound | [11] |
| 3,4-Dihydroxyxanthone | WiDr (colon cancer) | < 1,3-Dihydroxyxanthone | [11] |
| Trihydroxyxanthone (unspecified) | MCF-7 (breast cancer) | 184 ± 15 | [11] |
| Trihydroxyxanthone (unspecified) | WiDr (colon cancer) | 254 ± 15 | [11] |
| Trihydroxyxanthone (unspecified) | HeLa (cervical cancer) | 277 ± 9 | [11] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to validate the binding of this compound to a specific target protein in intact cells.
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend in culture medium at an appropriate density.
-
Treat cells with this compound at the desired concentration or with DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours) under normal cell culture conditions.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an unheated control.[14]
-
-
Cell Lysis:
-
Cool the samples to room temperature.
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.[16]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
CETSA Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No target protein signal | Low protein expression; Inefficient antibody. | Use a cell line with higher endogenous expression or an overexpression system; Validate the antibody and optimize concentrations.[16] |
| High background in Western blot | Antibody concentration too high; Inadequate washing. | Titrate the antibody concentration; Increase the number and duration of washing steps.[16] |
| No thermal shift observed | Compound does not bind the target; Compound is not cell-permeable. | Confirm binding with an orthogonal assay (e.g., in vitro binding assay); Assess cell permeability.[16] |
| Inconsistent results | Uneven heating; Inaccurate pipetting. | Ensure proper contact of tubes with the thermocycler block; Use calibrated pipettes and careful technique.[6] |
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for a competitive ABPP experiment to identify potential off-targets of this compound.
Materials:
-
Cell or tissue lysate
-
This compound
-
Broad-spectrum activity-based probe (e.g., for serine hydrolases or kinases) with a reporter tag (e.g., biotin (B1667282) or a fluorophore)
-
DMSO (vehicle control)
-
Streptavidin beads (for biotinylated probes)
-
Equipment for SDS-PAGE and in-gel fluorescence scanning or Western blotting/mass spectrometry
Procedure:
-
Proteome Pre-incubation:
-
Aliquot the proteome (cell or tissue lysate).
-
Pre-incubate one aliquot with this compound at various concentrations.
-
Pre-incubate a control aliquot with DMSO.
-
-
Probe Labeling:
-
Add the activity-based probe to both the this compound-treated and DMSO-treated proteomes.
-
Incubate to allow the probe to covalently label its targets.
-
-
Analysis:
-
Gel-Based: Quench the reaction and analyze the proteomes by SDS-PAGE. Visualize labeled proteins by in-gel fluorescence scanning (for fluorescent probes) or streptavidin blotting (for biotinylated probes). A decrease in band intensity in the this compound-treated sample compared to the control indicates that the compound is binding to and blocking the probe from labeling that protein.[8]
-
Mass Spectrometry-Based: For biotinylated probes, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and identify them by mass spectrometry. Quantitatively compare the abundance of identified proteins between the this compound-treated and control samples to identify targets.[8]
-
ABPP Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No probe labeling | Inactive probe; Incompatible buffer conditions. | Use a fresh batch of the probe; Ensure the buffer pH and composition are suitable for probe reactivity.[7] |
| High non-specific labeling | Probe concentration is too high; Insufficient blocking. | Titrate the probe concentration to the lowest effective level; Optimize blocking steps if performing enrichment.[9] |
| No competition observed | This compound does not bind the probe's targets; Insufficient pre-incubation time or concentration. | Test a different class of probes; Optimize pre-incubation time and concentration of this compound. |
Signaling Pathways and Experimental Workflows
Potential Modulation of MAPK/ERK and NF-κB Signaling Pathways
Xanthone derivatives have been reported to modulate key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11] These pathways are crucial regulators of cell proliferation, survival, and inflammation. Off-target effects of this compound could involve unintended activation or inhibition of components within these cascades.
MAPK/ERK Signaling Pathway
Potential modulation of the MAPK/ERK signaling cascade by this compound.
NF-κB Signaling Pathway
Potential modulation of the NF-κB signaling cascade by this compound.
Experimental Workflow for Off-Target Identification
A logical workflow for identifying and validating off-target effects.
References
- 1. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What Is ABPP and Why It Is Transforming Functional Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 3,6-Dihydroxyxanthone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dihydroxyxanthone. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research, with a focus on strategies to enhance the bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds found in various plants.[1] It has garnered significant interest for its wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] These therapeutic potentials make it a valuable candidate for further investigation in drug development.
Q2: Why is the bioavailability of this compound a concern?
A2: Like many other xanthones, this compound exhibits poor water solubility. This low aqueous solubility is a major limiting factor for its oral bioavailability, as it hinders dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
A3: The main approaches to improve the bioavailability of poorly soluble compounds like this compound focus on increasing its solubility and dissolution rate. Key strategies include:
-
Nanotechnology-based formulations: Encapsulating this compound in nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can significantly improve its solubility and absorption.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound into an amorphous state by dispersing it in a polymer matrix can lead to higher apparent solubility and faster dissolution.[1][2][3][4][5]
-
Chemical Modification: While less common for initial studies, altering the chemical structure through methods like glycosylation or esterification can improve solubility and pharmacokinetic properties.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low encapsulation efficiency of this compound in polymeric nanoparticles.
-
Possible Cause 1: Poor solubility of this compound in the chosen organic solvent.
-
Troubleshooting: this compound is soluble in solvents like DMSO, chloroform, dichloromethane (B109758), and ethyl acetate. Ensure you are using a solvent in which the compound has high solubility to achieve a good initial drug loading in the organic phase.
-
-
Possible Cause 2: Drug precipitation during the emulsification process.
-
Troubleshooting: Optimize the homogenization or sonication speed and duration to ensure rapid formation of a stable emulsion before the drug has a chance to precipitate as the solvent diffuses.
-
-
Possible Cause 3: Inappropriate drug-to-polymer ratio.
-
Troubleshooting: Systematically vary the ratio of this compound to the polymer (e.g., PLGA) to identify the optimal loading capacity. A very high drug load can lead to drug expulsion from the polymer matrix.
-
-
Possible Cause 4: Drug leakage during purification.
-
Troubleshooting: Optimize the purification process. If using centrifugation, ensure the speed and time are sufficient to pellet the nanoparticles without causing irreversible aggregation. If using dialysis, select a membrane with an appropriate molecular weight cut-off.[6]
-
Problem 2: Instability of this compound nanoemulsion, leading to phase separation.
-
Possible Cause 1: Incorrect oil/surfactant/co-surfactant ratio.
-
Troubleshooting: Construct a pseudo-ternary phase diagram to identify the optimal ratios of the oil phase, surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol P) that result in a stable nanoemulsion region.
-
-
Possible Cause 2: Inappropriate surfactant Hydrophilic-Lipophilic Balance (HLB).
-
Troubleshooting: For an oil-in-water (O/W) nanoemulsion, a surfactant or a blend of surfactants with a relatively high HLB value (typically 8-18) is required.[7]
-
-
Possible Cause 3: Ostwald Ripening.
-
Troubleshooting: This phenomenon, where larger droplets grow at the expense of smaller ones, can be minimized by using an oil phase with very low water solubility and by ensuring a narrow droplet size distribution through optimized homogenization techniques.
-
Problem 3: Degradation of this compound during formulation or storage.
-
Possible Cause 1: Exposure to harsh pH conditions.
-
Troubleshooting: As a phenolic compound, this compound may be susceptible to degradation at high or low pH.[8] Buffer your formulations to a neutral pH and consider performing forced degradation studies to understand its stability profile.
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting: The hydroxyl groups on the xanthone structure can be prone to oxidation.[8] Protect your formulations from light and consider bubbling with an inert gas like nitrogen or argon during preparation. The inclusion of antioxidants in the formulation could also be beneficial.
-
-
Possible Cause 3: Thermal degradation.
-
Troubleshooting: Avoid excessive heat during formulation processes like solvent evaporation or high-pressure homogenization.[8] Conduct thermal stress testing as part of a forced degradation study to determine the temperature sensitivity of the compound.
-
Quantitative Data Presentation
Due to the limited availability of specific in vivo pharmacokinetic data for this compound, the following tables present illustrative data for a closely related and well-studied xanthone, α-mangostin, to demonstrate the potential improvements in bioavailability that can be achieved with different formulation strategies.
Table 1: Illustrative Pharmacokinetic Parameters of α-Mangostin Formulations in Rats After Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| α-Mangostin Suspension | 50 | 150 ± 30 | 2.0 | 600 ± 120 | 100 (Reference) |
| α-Mangostin Nanoparticles | 50 | 750 ± 150 | 1.5 | 3600 ± 720 | 600 |
| α-Mangostin Solid Dispersion | 50 | 600 ± 120 | 1.0 | 2700 ± 540 | 450 |
| α-Mangostin Nanoemulsion | 50 | 900 ± 180 | 1.0 | 4500 ± 900 | 750 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical enhancements seen with these formulation types for poorly soluble drugs.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Solvent Evaporation Method
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of Poly(lactic-co-glycolic acid) (PLGA) in 5 mL of a suitable organic solvent such as dichloromethane or a mixture of acetone (B3395972) and dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at approximately 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times to remove excess PVA and unencapsulated drug.[6]
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Polymer and Drug Dissolution: Weigh 100 mg of this compound and an appropriate amount of a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) K30 or Soluplus® (e.g., in a 1:5 drug-to-polymer ratio) and dissolve them in a common solvent like methanol (B129727) or a mixture of dichloromethane and methanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure until a thin film is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
Protocol 3: Preparation of this compound Nanoemulsion by Spontaneous Emulsification
-
Organic Phase Preparation: Prepare the organic phase by mixing an appropriate amount of oil (e.g., oleic acid), a surfactant with a high HLB value (e.g., Tween 80), and a co-surfactant (e.g., Transcutol P). Dissolve a predetermined amount of this compound in this mixture with gentle warming if necessary.
-
Aqueous Phase Preparation: The aqueous phase is typically deionized water or a buffer solution.
-
Nanoemulsion Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The nanoemulsion will form spontaneously.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathways Modulated by this compound
Based on studies of other xanthones, this compound may exert its biological effects, particularly its anticancer activities, through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Experimental Workflow for Bioavailability Enhancement
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 3,6-Dihydroxyxanthone Interference in Spectroscopic Readings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from 3,6-dihydroxyxanthone interference in spectroscopic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound can interfere with my spectroscopic readings?
A1: this compound, like many other aromatic small molecules, can interfere with spectroscopic assays through two main mechanisms:
-
Autofluorescence: The molecule itself can fluoresce when excited by the light source in your instrument. This intrinsic fluorescence can lead to a high background signal, masking the signal from your intended fluorescent probe and potentially causing false-positive results.
-
Signal Quenching (Inner Filter Effect): this compound can absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore. This absorption reduces the amount of light that reaches the detector, leading to a lower-than-expected signal and potentially causing false-negative results.
Q2: I am observing a higher-than-expected background signal in my fluorescence assay when this compound is present. What should I do?
A2: This is likely due to the autofluorescence of this compound. To confirm and correct for this, you should run a "compound-only" control. This involves preparing a sample containing your assay buffer and this compound at the same concentration as in your experimental samples, but without your fluorescent probe or cells. Measure the fluorescence of this control using the same instrument settings as your main experiment. If you observe a significant signal, you will need to subtract this background fluorescence from your experimental readings.
Q3: My signal in a colorimetric assay (e.g., MTT, Bradford) is inconsistent or lower than expected after adding this compound. Why is this happening?
A3: this compound has its own absorbance profile in the UV-Visible range. If its absorbance spectrum overlaps with the wavelength at which you are measuring your assay's chromophore, it can lead to artificially high or low readings. For example, in an MTT assay where formazan (B1609692) is measured around 570 nm, if this compound or its metabolites absorb at or near this wavelength, it will interfere with the results. It is also possible that the compound reacts with the assay reagents themselves.
Q4: Can the solvent I use for this compound affect the level of interference?
A4: Yes, the solvent can significantly impact the spectroscopic properties of this compound. Changes in solvent polarity can cause shifts in the absorption and fluorescence spectra (solvatochromism). It is crucial to use the same solvent for your compound controls as you do for your experimental samples to ensure that any background subtraction is accurate.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Fluorescence-Based Assays
Potential Cause: Autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Prepare a "Compound-Only" Control: In a separate well or cuvette, prepare a sample containing the assay buffer and this compound at the highest concentration used in your experiment. Do not add the assay's specific fluorescent reporter or cells.
-
Measure Background Fluorescence: Use the same plate reader or fluorometer settings (excitation/emission wavelengths, gain) as your main experiment to measure the fluorescence of the "compound-only" control.
-
Background Subtraction: If a significant signal is detected, subtract the average fluorescence intensity of the "compound-only" control from the fluorescence readings of all experimental wells containing this compound.
Issue 2: Reduced Signal Intensity (Quenching) in Fluorescence Assays
Potential Cause: Inner filter effect due to this compound absorbing excitation or emission light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced fluorescence signal.
Detailed Steps:
-
Measure the Absorbance Spectrum: Use a spectrophotometer to measure the UV-Vis absorbance spectrum of this compound in your assay buffer at the relevant concentrations.
-
Identify Spectral Overlap: Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap indicates a high probability of the inner filter effect.
-
Correction for Inner Filter Effect: If there is significant spectral overlap, you can apply a correction factor to your fluorescence data. A common formula for correcting the primary inner filter effect (absorption of excitation light) is: F_corrected_ = F_observed_ * 10^((A_ex_ * d)/2) Where:
-
F_corrected_ is the corrected fluorescence intensity.
-
F_observed_ is the measured fluorescence intensity.
-
A_ex_ is the absorbance of the this compound solution at the excitation wavelength.
-
d is the path length of the excitation light through the sample.
-
Issue 3: Inaccurate Results in Absorbance-Based Assays (e.g., ELISA, MTT)
Potential Cause: Spectral interference from this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate absorbance readings.
Detailed Steps:
-
Measure Compound Absorbance: Prepare a solution of this compound in the assay buffer at the concentrations used in your experiment. Measure the absorbance of this solution at the analytical wavelength of your assay (e.g., ~570 nm for MTT, 450 nm for TMB in ELISA).
-
Subtract Background Absorbance: If this compound exhibits significant absorbance at this wavelength, you must subtract this value from the absorbance readings of your experimental samples.
-
Consider Reactivity: If subtracting the background absorbance does not resolve the issue, consider the possibility that this compound is chemically reacting with your assay reagents. You may need to perform additional control experiments, such as incubating the compound with the assay substrate in the absence of the enzyme or cells, to test for direct reactivity.
Data Presentation
Table 1: Expected Spectroscopic Properties of this compound and Potential for Interference with Common Fluorophores.
| Spectroscopic Property | Expected Range/Value | Potential for Interference with Common Fluorophores |
| UV-Vis Absorption Maxima (λmax) | ~240 nm, ~260 nm, ~315 nm, ~365 nm | High: Overlaps with the excitation of blue and some green fluorophores (e.g., DAPI, Hoechst, FITC). |
| Fluorescence Excitation Maximum | Likely in the UV to blue region (~360-420 nm) | High: Can be excited by common light sources for blue fluorophores. |
| Fluorescence Emission Maximum | Likely in the blue to green region (~450-520 nm) | High: Emission can overlap with the emission of blue and green fluorophores, causing background signal. |
Note: The exact spectral data for this compound is not widely published. These values are estimated based on the spectroscopic properties of structurally similar xanthone (B1684191) and flavone (B191248) derivatives.
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions of the this compound stock solution in your complete assay buffer to match the final concentrations used in your experiment.
-
Plate Preparation: Add the diluted solutions to the wells of a microplate. Include wells with only the assay buffer as a blank control.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Set the excitation and emission wavelengths to match those used for your experimental fluorophore.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound. Plot the background-subtracted fluorescence intensity against the concentration of this compound to determine the concentration-dependent autofluorescence.
Protocol 2: Assessing Absorbance Interference in a Colorimetric Assay
-
Prepare Compound Solutions: Prepare solutions of this compound in the assay buffer at the same concentrations used in your experiment.
-
Plate Setup: Add the compound solutions to a clear microplate. Include wells with buffer only to serve as a blank.
-
Absorbance Reading: Use a microplate spectrophotometer to read the absorbance of the plate at the analytical wavelength of your colorimetric assay.
-
Data Correction: Subtract the absorbance of the blank from the absorbance readings of the wells containing this compound. This will give you the absorbance contribution of the compound itself, which should then be subtracted from your total experimental absorbance readings.
Technical Support Center: Optimization of 3,6-Dihydroxyxanthone Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful extraction of 3,6-dihydroxyxanthone from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting an extraction solvent for this compound?
A1: The choice of solvent is crucial for efficient extraction.[1] Key factors include the polarity of the target compound, solvent polarity, toxicity, and ease of removal.[2][3] For xanthones, which are phenolic compounds, polar and semi-polar solvents are generally effective. Solvents like ethanol (B145695), methanol, acetone (B3395972), and ethyl acetate (B1210297) have been shown to yield high amounts of xanthones.[1][4] Ethanol is often preferred due to its effectiveness and lower toxicity compared to methanol.[5] It is also important that the chosen solvent is inert and does not react with the target compound.[3]
Q2: Which extraction method is superior for this compound: conventional or modern techniques?
A2: The "best" method depends on the specific research goals, available equipment, and scale of extraction.
-
Conventional Methods (e.g., Maceration, Soxhlet): These methods are simple and cost-effective but often require longer extraction times and larger solvent volumes.[5][6] Soxhlet extraction, for instance, is a continuous process that can be very efficient but may expose the extract to prolonged heat, potentially degrading thermolabile compounds.[1][4]
-
Modern Techniques (e.g., Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE)): These methods offer significant advantages, including reduced extraction time, lower solvent consumption, and improved extraction yields.[1][4] UAE uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[2][7] MAE uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[4] However, both methods can generate heat, which may be a concern for heat-sensitive molecules like this compound.[2]
Q3: How does the pre-treatment of plant material affect extraction efficiency?
A3: Proper preparation of the plant material is a critical first step. Drying the material (e.g., at 60°C for 48 hours) and grinding it into a fine powder increases the surface area available for solvent contact, significantly improving extraction efficiency.[1] Additionally, a pre-extraction or defatting step using a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities that might interfere with the isolation of the more polar xanthones.[1]
Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?
A4: Analytical techniques are essential for monitoring the process. Thin-Layer Chromatography (TLC) is a simple and rapid method to check fractions during column chromatography.[1] For more accurate quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the most widely used method.[8] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and purity analysis of the final isolated compound.[1][9]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
-
Possible Cause 1: Inefficient Extraction Parameters.
-
Solution: Optimize your extraction method. For conventional methods, ensure the solvent-to-solid ratio is adequate (e.g., 1:10 w/v or higher) and the extraction time is sufficient (24-48 hours for maceration).[1][10] For modern techniques like UAE or MAE, optimize parameters such as temperature, time, and power, as these can significantly impact yield.[1][7] Increasing the extraction temperature can enhance yield, but be cautious of potential degradation of the target compound.[1]
-
-
Possible Cause 2: Incorrect Solvent Choice.
-
Solution: The polarity of your solvent must be appropriate for this compound. If using a non-polar solvent, you will likely get a low yield. Switch to a more polar solvent like ethanol, acetone, or methanol.[4][10] Studies have shown that acetone can be very effective for total xanthone (B1684191) extraction, while ethanol often provides a good balance of yield and antioxidant activity.[4][10] Using aqueous ethanol (e.g., 50-80% ethanol in water) can also improve the extraction of phenolic compounds.[5][11]
-
-
Possible Cause 3: Degradation of the Compound.
-
Solution: this compound, being a phenolic compound, can be susceptible to degradation by heat, light, and oxidation.[1] If using heat-reflux or Soxhlet extraction, consider reducing the temperature or duration. For MAE and UAE, which can generate heat, ensure the temperature is monitored and controlled.[2] Store extracts and purified compounds in a cool, dark place, and consider using an inert atmosphere (e.g., nitrogen) during solvent evaporation.
-
Problem 2: Extract Contains a High Level of Impurities
-
Possible Cause 1: Lack of Pre-Extraction.
-
Solution: Plant materials contain a complex mixture of compounds.[12] To reduce impurities, perform a sequential extraction. First, macerate the powdered plant material in deionized water to remove highly polar impurities.[1] Second, extract the dried material with a non-polar solvent like hexane to remove fats, waxes, and chlorophyll (B73375) before proceeding with your main extraction solvent (e.g., ethanol or acetone).[1]
-
-
Possible Cause 2: Ineffective Purification.
-
Solution: A crude extract will always be a mixture.[12] Purification is necessary. Use column chromatography with silica (B1680970) gel to separate the components.[1] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute compounds of increasing polarity. Monitor the fractions using TLC to identify those containing your target compound. For final purification, recrystallization or preparative HPLC may be necessary.
-
Problem 3: Inconsistent Results Between Batches
-
Possible Cause 1: Variability in Plant Material.
-
Solution: The concentration of secondary metabolites in plants can vary depending on the harvesting time, growth stage, and storage conditions.[13] To ensure consistency, use plant material from the same source, harvested at the same developmental stage. Standardize your drying and storage protocols.
-
-
Possible Cause 2: Lack of a Standardized Protocol.
-
Solution: Ensure all experimental parameters are kept constant between batches. This includes particle size of the plant material, solvent-to-solid ratio, extraction time, temperature, and agitation speed. Document every step meticulously. Bioactivity-driven isolation, where each fraction is tested for the desired biological activity, can also help guide the process toward a consistent outcome.[14]
-
Data on Extraction Method Optimization
The selection of an appropriate extraction method is critical for maximizing the yield of xanthones. Below is a summary of data comparing different techniques.
Table 1: Comparison of Extraction Methods for Xanthones from Mangosteen Pericarp
| Extraction Method | Time | Yield (mg/g of dry material) | Reference |
|---|---|---|---|
| Ultrasonic-Assisted Extraction (UAE) | 0.5 h | 0.1760 | [4] |
| Soxhlet Extraction | 2 h | 0.1221 | [4] |
| Maceration | 2 h | 0.0565 | [4] |
| Microwave-Assisted Extraction (MAE) | 3.16 min | ~120.68 | [4] |
| Subcritical Water Extraction | 150 min | 34 |[4] |
Note: Yields can vary significantly based on the specific plant material and detailed experimental conditions. The MAE result appears exceptionally high and may reflect optimal conditions for a specific xanthone (α-mangostin).
Table 2: Effect of Solvent and Time on Total Xanthone Yield from Mangosteen Peel
| Solvent | Extraction Time | Total Xanthone (Relative Units/g) | Reference |
|---|---|---|---|
| Acetone | 48 h | Highest Yield | [4][10] |
| Ethanol | 24 h | High Yield | [4][10] |
| Ethyl Acetate | 48 h | Moderate Yield | [10] |
| Methanol | 48 h | Moderate Yield |[10] |
Note: This study highlights that acetone over a longer period yielded the most total xanthones, while ethanol was effective over a shorter period and resulted in the best antioxidant yield.[4][10]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for efficient, lab-scale extraction.
-
Preparation: Weigh 10 g of finely ground, dried plant material.
-
Solvent Addition: Place the powder in a 250 mL glass flask and add 100 mL of 80% ethanol. This creates a 1:10 solid-to-liquid ratio.
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the parameters based on optimization experiments. A typical starting point is 50% amplitude at 40°C for 30 minutes.[7][15] Ultrasound waves disrupt cell walls, improving solvent penetration.[7]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent thermal degradation.
-
Storage: Store the resulting crude extract in a sealed vial at -20°C in the dark.
Protocol 2: Sequential Maceration and Pre-purification
This protocol is designed to enrich the xanthone content by removing common impurities before final purification.[1]
-
Plant Material: Start with 50 g of finely powdered, dried plant material.
-
Removal of Polar Impurities:
-
Add 500 mL of deionized water to the powder (1:10 w/v).
-
Macerate for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the aqueous extract (filtrate).
-
Dry the remaining plant material completely.
-
-
Removal of Non-Polar Impurities (Defatting):
-
Take the dried, water-extracted plant material.
-
Extract it with 500 mL of hexane (1:10 w/v) using a Soxhlet apparatus for 6 hours.
-
Discard the hexane extract.
-
Dry the defatted plant material thoroughly to remove all residual hexane.
-
-
Xanthone Extraction:
-
Extract the final dried powder with a polar solvent like ethanol or acetone (1:10 w/v) using a Soxhlet apparatus for 8 hours or maceration for 48 hours.[1]
-
-
Concentration: Evaporate the solvent from the final extract under reduced pressure to obtain the crude xanthone-rich extract.
Visual Guides and Workflows
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low extraction yield issues.
Caption: Decision guide for selecting an appropriate extraction method.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Optimization of harvest and extraction factors by full factorial design for the improved yield of C-glucosyl xanthone m… [ouci.dntb.gov.ua]
- 14. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Zentrum: Derivatisierung von 3,6-Dihydroxyxanthon
Dieses Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Derivatisierung von 3,6-Dihydroxyxanthon zur Verbesserung der biologischen Aktivität.
FAQs - Allgemeine Konzepte
F: Was ist 3,6-Dihydroxyxanthon und warum wird es derivatisiert? A: 3,6-Dihydroxyxanthon ist eine natürlich vorkommende polycyclische aromatische Verbindung, die zur Klasse der Xanthone (B1684191) gehört.[1] Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt, einschließlich antioxidativer, entzündungshemmender, antimikrobieller und krebsbekämpfender Eigenschaften.[1] Die Derivatisierung, also die gezielte chemische Modifikation des Xanthongerüsts, wird durchgeführt, um diese pharmakologischen Eigenschaften zu verbessern, die Selektivität für bestimmte zelluläre Ziele zu erhöhen und die pharmakokinetischen Profile zu optimieren.[2][3] Das Xanthongerüst gilt als "privilegierte Struktur" in der medizinischen Chemie, da es sich für vielfältige Modifikationen eignet, um die biologische Wirksamkeit zu steigern.[2][4]
F: Welche Arten von biologischen Aktivitäten können durch die Derivatisierung von 3,6-Dihydroxyxanthon verbessert werden? A: Die Derivatisierung kann ein breites Spektrum an biologischen Aktivitäten verbessern. Zu den am häufigsten untersuchten gehören:
-
Antikrebs-Aktivität: Viele Derivate zeigen eine erhöhte Zytotoxizität gegenüber verschiedenen Krebszelllinien.[4][5][6]
-
Antimikrobielle Aktivität: Modifikationen können die Wirksamkeit gegen grampositive und gramnegative Bakterien sowie Pilze steigern.[7][8][9]
-
Entzündungshemmende Aktivität: Einige Derivate sind als selektive Inhibitoren von Enzymen wie Cyclooxygenase-2 (COX-2) konzipiert.[10][11]
-
Anticholinesterase-Aktivität: Bestimmte Derivate wurden als potenzielle Wirkstoffe zur Behandlung der Alzheimer-Krankheit untersucht.[12][13]
-
Antimalaria-Aktivität: Die Modifikation des Xanthongerüsts kann die Wirksamkeit gegen Plasmodium falciparum, den Erreger der Malaria, verbessern.[14]
F: Was sind gängige Derivatisierungsstrategien für Xanthone? A: Gängige Strategien umfassen die Einführung verschiedener funktioneller Gruppen am Xanthongerüst, um dessen Lipophilie, Polarität und Fähigkeit zur Interaktion mit biologischen Zielmolekülen zu verändern. Typische Modifikationen sind:
-
Alkylierung/Alkoxylierung: Das Anfügen von Alkylketten, oft mit protonierbaren Aminogruppen am Ende, an die Hydroxylgruppen (z. B. an den Positionen 3 und 6) kann die Aufnahme in Zellen und die Interaktion mit Zielstrukturen verbessern.[13][14]
-
Prenylierung: Die Einführung von Prenylgruppen kann die antikanzerogene und antimikrobielle Aktivität erheblich steigern.[4][15]
-
Halogenierung: Der Einbau von Halogenatomen wie Chlor oder Brom kann die Zytotoxizität von Hydroxyxanthonen verstärken.[16]
-
Aminierung: Die Synthese von 3,6-disubstituierten Aminoxanthonen hat sich als wirksam erwiesen, um die antibakterielle Aktivität zu erhöhen und die Effluxpumpen von Bakterien zu hemmen.[8][17]
Fehlerbehebung und FAQs zur Synthese
F: Was ist Eaton's Reagenz und warum wird es bei der Xanthonsynthese verwendet? A: Eaton's Reagenz ist eine 7,7%ige (w/w) Lösung von Phosphorpentoxid in Methansulfonsäure. Es ist ein starkes und vielseitiges Dehydratisierungs- und Acylierungsmittel, das häufig für die Eintopfsynthese von Xanthonen aus den entsprechenden Salicylsäurederivaten und Phenolen verwendet wird.[18][19][20] Es ermöglicht die Reaktion oft unter milderen Bedingungen und mit besseren Ausbeuten im Vergleich zu traditionellen Methoden, die hohe Temperaturen und drastische Bedingungen erfordern.[21]
F: Mein Ansatz zur Synthese von 3,6-Dihydroxyxanthon führt zur Bildung eines Benzophenon-Zwischenprodukts anstelle des gewünschten Xanthons. Was kann ich tun? A: Die Bildung eines 2,2',4,4'-Tetrahydroxybenzophenon-Zwischenprodukts ist ein bekanntes Problem bei der säurekatalysierten Kondensation von 4-Hydroxysalicylsäure und Resorcin.[18]
-
Lösung 1: Thermolyse: Das isolierte Benzophenon-Zwischenprodukt kann in einem nachfolgenden Schritt zum gewünschten 3,6-Dihydroxyxanthon cyclisiert werden. Eine effektive Methode ist die Thermolyse in Wasser bei hohen Temperaturen (z. B. 200 °C im Autoklaven), was zu hohen Ausbeuten des cyclisierten Produkts führen kann.[18][21]
-
Lösung 2: Optimierung der Reaktionsbedingungen: Die Verwendung von Katalysatorsystemen wie einer Mischung aus Phosphoroxychlorid und geschmolzenem Zinkchlorid kann die direkte Bildung des Xanthons begünstigen und die Bildung des Benzophenon-Zwischenprodukts reduzieren.[21]
F: Die Ausbeute meiner Xanthonsynthese ist sehr gering. Woran könnte das liegen und wie kann ich sie verbessern? A: Geringe Ausbeuten können verschiedene Ursachen haben:
-
Nebenreaktionen: Traditionelle Methoden, die hohe Temperaturen und Essigsäureanhydrid verwenden, können zu Nebenreaktionen wie Decarboxylierung und Autokondensation führen.[21] Die Verwendung von milderen Katalysatoren wie Eaton's Reagenz kann hier Abhilfe schaffen.[18]
-
Reaktivität der Substrate: Die elektronischen Eigenschaften der Ausgangsmaterialien (Phenol- und Benzoesäurederivate) spielen eine entscheidende Rolle. Elektronenreiche Phenole wie Phloroglucin reagieren oft leichter als weniger reaktive Phenole wie Resorcin.[18]
-
Unvollständige Cyclisierung: Wie oben beschrieben, kann die Reaktion auf der Stufe des Benzophenon-Zwischenprodukts stehen bleiben. Stellen Sie sicher, dass die Bedingungen für die Cyclisierung ausreichend sind (z. B. durch Erhitzen).[21]
Fehlerbehebung und FAQs zu biologischen Assays
F: Wie wird die Antikrebs-Aktivität von Xanthonsubstanzen typischerweise gemessen? A: Die zytotoxische oder krebshemmende Aktivität wird am häufigsten mittels In-vitro-Zellviabilitätsassays bestimmt. Der am weitesten verbreitete ist der MTT-Assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid).[16][22] Bei diesem kolorimetrischen Assay reduzieren mitochondriale Dehydrogenasen in lebenden Zellen das gelbe MTT zu einem violetten Formazan-Produkt. Die Menge des produzierten Formazans ist direkt proportional zur Anzahl der lebensfähigen Zellen und wird spektrophotometrisch gemessen.[22] Das Ergebnis wird oft als IC50-Wert angegeben, d. h. die Konzentration des Wirkstoffs, die das Zellwachstum um 50 % hemmt.[22]
F: Was bedeutet der Selektivitätsindex (SI) und warum ist er wichtig? A: Der Selektivitätsindex (SI) ist ein Maß für die zelltypspezifische Toxizität eines Wirkstoffs. Er wird berechnet, indem der IC50-Wert für eine normale (nicht-kanzerogene) Zelllinie durch den IC50-Wert für eine Krebszelllinie geteilt wird (SI = IC50 Normalzelle / IC50 Krebszelle).[22] Ein hoher SI-Wert ist wünschenswert, da er anzeigt, dass die Substanz für Krebszellen deutlich toxischer ist als für gesunde Zellen, was auf ein größeres therapeutisches Fenster und potenziell geringere Nebenwirkungen in der Krebstherapie hindeutet.[4][22]
F: Mein Wirkstoff fällt in den Zellkulturmedien aus. Was kann ich tun? A: Die Löslichkeit ist ein häufiges Problem bei organischen Molekülen.
-
Lösungsmittel: Stellen Sie sicher, dass das richtige Lösungsmittel für die Stammlösung verwendet wird. Dimethylsulfoxid (DMSO) ist eine gängige Wahl.[22]
-
Endkonzentration: Die Endkonzentration des Lösungsmittels (z. B. DMSO) im Kulturmedium sollte so gering wie möglich gehalten werden (typischerweise <0,5 %), um eine lösungsmittelinduzierte Toxizität zu vermeiden.
-
Lagerung: Stammlösungen sollten aliquotiert und bei -20 °C oder -80 °C gelagert werden, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden, die die Stabilität des Wirkstoffs beeinträchtigen und zur Ausfällung führen können.[23]
-
Derivatisierung: Manchmal kann die Derivatisierung selbst zur Verbesserung der Löslichkeit genutzt werden, z. B. durch die Einführung polarer Gruppen.
F: Ich beobachte eine hohe Variabilität in meinen MTT-Assay-Ergebnissen. Was sind mögliche Ursachen? A: Variabilität kann durch mehrere Faktoren verursacht werden:
-
Zelldichte: Eine inkonsistente Anzahl von Zellen, die zu Beginn des Experiments ausgesät werden, ist eine Hauptursache für Variabilität.[22]
-
Inkubationszeiten: Ungenaue Inkubationszeiten, sowohl für die Wirkstoffbehandlung als auch für die MTT-Inkubation, können die Ergebnisse beeinflussen.
-
Formazan-Auflösung: Unvollständiges Auflösen der Formazan-Kristalle vor der Messung führt zu ungenauen Absorptionswerten. Stellen Sie sicher, dass das Solubilisierungsmittel (z. B. DMSO) gut mit dem Inhalt der Wells vermischt wird.[22]
-
Pipettierfehler: Ungenaues Pipettieren von Zellen, Wirkstoffen oder Reagenzien kann zu erheblichen Abweichungen führen.
Zusammenfassung quantitativer Daten
Die folgende Tabelle fasst die zytotoxische Aktivität (IC50-Werte) von 3,6-Dihydroxyxanthon und verwandten Derivaten gegenüber verschiedenen Zelllinien zusammen.
| Verbindung | Zelllinie | Aktivität | IC50 (µM) | Selektivitätsindex (SI) |
| 3,6-Dihydroxyxanthon | WiDr (Kolonkrebs) | Antikrebs | 785.58 | - |
| Vero (normale Nierenzellen) | Zytotoxizität | 1280.9 | - | |
| T47D (Brustkrebs) | Antikrebs | ~200-300 | 17.03 | |
| 3-Hydroxyxanthon | T47D (Brustkrebs) | Antikrebs | 100.19 | 51.27 |
| 1,3-Dihydroxyxanthon | WiDr (Kolonkrebs) | Antikrebs | >355 | - |
| T47D (Brustkrebs) | Antikrebs | ~200-300 | 0.49 | |
| 1,6-Dihydroxyxanthon | WiDr (Kolonkrebs) | Antikrebs | 355 | - |
| 3,4-Dihydroxyxanthon | WiDr (Kolonkrebs) | Antikrebs | 1255 | - |
| 1,3,6-Trihydroxyxanthon | T47D (Brustkrebs) | Antikrebs | ~100-200 | 3.75 |
| 3,4,6-Trihydroxyxanthon | WiDr (Kolonkrebs) | Antikrebs | 37.8 | 66.4 |
| Vero (normale Nierenzellen) | Zytotoxizität | 2510 | - |
Daten extrahiert aus[4][23][24][25]. Die Werte können je nach experimentellen Bedingungen variieren.
Wichtige experimentelle Protokolle
Protokoll 1: Allgemeine Synthese von Hydroxyxanthonen mittels Eaton's Reagenz
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Eintopfsynthese von Hydroxyxanthonen.
Materialien:
-
Geeignetes o-Hydroxybenzoesäure-Derivat
-
Geeignetes Phenol-Derivat (z. B. Resorcin für 3,6-Dihydroxyxanthon)
-
Eaton's Reagenz (Phosphorpentoxid in Methansulfonsäure)
-
Eiswasser
-
Geeignete Lösungsmittel für die Kristallisation (z. B. verdünntes Pyridin, Ethanol)
Verfahren:
-
Mischen Sie das o-Hydroxybenzoesäure-Derivat (1 Äq.) und das Phenol-Derivat (1-1,2 Äq.) in einem trockenen Reaktionsgefäß.
-
Geben Sie unter Rühren langsam Eaton's Reagenz (ca. 10 Teile) zu der Mischung.
-
Erhitzen Sie die Reaktionsmischung für 1-3 Stunden auf 60-80 °C auf einem Wasserbad. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Mischung nach Abschluss der Reaktion auf Raumtemperatur ab.
-
Gießen Sie die Reaktionsmischung vorsichtig in ein Becherglas mit Eiswasser, um die Reaktion zu stoppen und das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn gründlich mit Wasser und anschließend mit einer gesättigten Natriumbicarbonatlösung, um saure Verunreinigungen zu entfernen.
-
Trocknen Sie das Rohprodukt.
-
Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel, um das reine Hydroxyxanthon-Derivat zu erhalten.[18][19][21]
Protokoll 2: MTT-Assay zur Bestimmung der Zytotoxizität
Dieses Protokoll beschreibt die Schritte zur Bewertung der Zytotoxizität von Xanthonsubstanzen gegenüber Krebszellen.
Materialien:
-
Krebszelllinien (z. B. WiDr, T47D) und normale Zelllinien (z. B. Vero)
-
Vollständiges Zellkulturmedium (z. B. DMEM mit 10 % FBS)
-
96-Well-Platten
-
Testverbindung (Xanthonderivat) in DMSO gelöst
-
MTT-Lösung (5 mg/mL in PBS)
-
Dimethylsulfoxid (DMSO) oder anderes Solubilisierungsmittel
-
Mikroplatten-Lesegerät (570 nm)
Verfahren:
-
Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000 bis 10.000 Zellen pro Well aus. Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5 % CO2, damit die Zellen anhaften können.[22]
-
Behandlung: Bereiten Sie serielle Verdünnungen Ihrer Testverbindung im Zellkulturmedium vor. Entfernen Sie das alte Medium aus den Wells und geben Sie 100 µL der Wirkstoffverdünnungen zu den entsprechenden Wells. Fügen Sie auch eine Vehikelkontrolle (Medium mit der gleichen Konzentration an DMSO wie die höchste Wirkstoffkonzentration) und eine Leerkontrolle (nur Medium) hinzu.
-
Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z. B. 24, 48 oder 72 Stunden) bei 37 °C und 5 % CO2.
-
MTT-Zugabe: Entfernen Sie das wirkstoffhaltige Medium und geben Sie 100 µL frisches Medium und 10 µL MTT-Lösung in jedes Well. Inkubieren Sie die Platte für 2-4 Stunden bei 37 °C.
-
Solubilisierung: Entfernen Sie das MTT-haltige Medium vorsichtig. Geben Sie 100 µL DMSO in jedes Well, um die entstandenen Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 10-15 Minuten, um eine vollständige Auflösung zu gewährleisten.[22]
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.[22]
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität für jede Konzentration im Verhältnis zur Vehikelkontrolle. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC50-Wert.[22]
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und biologische Evaluierung von Xanthonen.
Abbildung 2: Vereinfachter Signalweg der COX-2-vermittelten Entzündung und dessen Inhibition durch Xanthone.
References
- 1. 3,6-Dihydroxyxanthone | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An Update on the Anticancer Activity of Xanthone Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Novel selective inhibitors of hydroxyxanthone derivatives for human cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of xanthones for antimalarial activity: the 3,6-bis-omega-diethylaminoalkoxyxanthone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aca.unram.ac.id [aca.unram.ac.id]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. nathan.instras.com [nathan.instras.com]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijcea.org [ijcea.org]
Cell viability problems with high concentrations of 3,6-Dihydroxyxanthone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering cell viability issues when using high concentrations of 3,6-Dihydroxyxanthone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observed a significant decrease in cell viability after treating my cells with this compound. Is this an expected outcome?
A1: Yes, this is an expected outcome, particularly at higher concentrations. This compound, like many xanthone (B1684191) derivatives, exhibits cytotoxic and anti-proliferative effects on various cancer cell lines.[1][2] The potency of this effect, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line. If the concentration you are using is near or above the reported IC50 value for your cell type, a significant reduction in cell viability is the anticipated result.
Q2: My cell viability results are inconsistent across experiments. What could be the cause?
A2: Inconsistent results in cell-based assays can stem from several factors. Here are common issues to check:
-
Solvent Toxicity: this compound is typically dissolved in solvents like DMSO. High concentrations of DMSO can be independently toxic to cells. It is critical to run a vehicle control (cells treated with the same final concentration of DMSO used in your highest drug concentration) to ensure the observed cytotoxicity is from the compound and not the solvent.[3]
-
Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of viability assays. Inconsistent seeding density can lead to variability in results. It is important to optimize and maintain a consistent cell number for each experiment.[4]
-
Compound Stability: Ensure your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment from a stable, frozen stock.
-
Assay Incubation Time: The duration of drug treatment and the incubation time for the viability reagent (e.g., MTT, resazurin) should be optimized and kept consistent.[3]
Q3: What is the likely mechanism of cell death induced by high concentrations of this compound?
A3: The primary mechanism of cell death is likely apoptosis (programmed cell death). While direct studies on this compound are specific, related compounds like 3,6-dihydroxyflavone (B10367) have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[5] This oxidative stress can trigger signaling cascades involving mitogen-activated protein kinases (MAPKs) like p38 and JNK, which in turn activate the caspase cascade, leading to apoptosis.[5][6]
Q4: How can I confirm that the observed cell death is apoptosis?
A4: To confirm apoptosis, you can perform a combination of the following assays:
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, which are activated during apoptosis.[7]
-
Western Blot Analysis: Probe for key apoptotic marker proteins. Look for the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation (cleavage) of Caspase-3.[5] You can also assess the levels of Bcl-2 family proteins (e.g., an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio).[8]
Q5: I see cell viability greater than 100% of my control at very low concentrations. Is this an error?
A5: While it can be due to pipetting error, observing viability slightly above 100% at low concentrations is not uncommon.[9] This can sometimes be attributed to a hormetic effect, where a substance that is toxic at high doses may have stimulatory or protective effects at low doses. It can also be caused by the compound interacting with the assay reagents (e.g., reduction of MTT by the compound itself). Always run a compound-only control in media to check for direct reactivity with your assay dye.[9]
Quantitative Data Summary
The cytotoxic effects of this compound and related compounds are cell-line dependent. The following table summarizes reported IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,6-Dihydroxyxanthone | WiDr (Colon Cancer) | > this compound | [1] |
| 1,6-Dihydroxyxanthone | HepG2 (Liver Cancer) | 40.4 | [10] |
| 1,3-Dihydroxyxanthone | HepG2 (Liver Cancer) | 71.4 | [10] |
| 1,7-Dihydroxyxanthone | HepG2 (Liver Cancer) | 13.2 | [10] |
| Dihydroxyxanthones (general) | WiDr (Colon Cancer) | 355–1255 | [1] |
| Trihydroxyxanthones (general) | WiDr (Colon Cancer) | 38–384 | [1] |
Visual Guides and Workflows
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" and "vehicle control (DMSO)".
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.pandawainstitute.com [journal.pandawainstitute.com]
Technical Support Center: 3,6-Dihydroxyxanthone Antioxidant Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in antioxidant assays involving 3,6-dihydroxyxanthone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my DPPH, ABTS, and FRAP assays with this compound?
Inconsistent results in antioxidant assays with this compound can arise from several factors. Primarily, the different reaction mechanisms of these assays can lead to varied results. The DPPH and ABTS assays are based on both electron and hydrogen atom transfer, while the FRAP assay is solely based on electron transfer.[1] The chemical structure of this compound, particularly the position of its hydroxyl groups, will influence its reactivity in each specific assay, leading to different measured antioxidant capacities.
Other key factors include:
-
Solvent Choice: The solubility and reactivity of this compound can vary significantly in different solvents (e.g., methanol, ethanol (B145695), DMSO), affecting the assay outcome.
-
pH of the Reaction Medium: The pH can influence the protonation state of the hydroxyl groups on the xanthone (B1684191), altering its antioxidant activity. This is particularly relevant when comparing assays performed at different pH values, such as the FRAP assay which is conducted under acidic conditions.[2]
-
Reaction Kinetics: The reaction between this compound and the radicals in the DPPH and ABTS assays may not be instantaneous. The incubation time can therefore significantly impact the results.[3]
-
Concentration of this compound: At high concentrations, some antioxidant compounds can exhibit pro-oxidant activity, leading to unexpected results.[4]
-
Light Sensitivity: The DPPH radical is light-sensitive, and exposure to light can cause its degradation, leading to inaccurate readings.[5]
Q2: My this compound sample shows good activity in the ABTS assay but is less active in the DPPH assay. Is this normal?
Yes, this is a plausible scenario. The steric accessibility of the radical to the antioxidant molecule can differ between assays.[6] The DPPH radical is a smaller molecule than the ABTS radical cation, and this can influence the ability of the this compound to scavenge it effectively. Some phenolic compounds, including certain flavonoids, have been shown to react with the ABTS radical but not the DPPH radical, leading to significant differences in measured antioxidant potential.[7]
Q3: Can this compound act as a pro-oxidant in my assay?
Under certain conditions, phenolic compounds like xanthones can exhibit pro-oxidant activity. This is more likely to occur at higher concentrations and in the presence of metal ions.[4] If you observe an increase in oxidation or unexpected results at higher concentrations of this compound, pro-oxidant effects could be a contributing factor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inconsistent pipetting volumes.- Incomplete dissolution of this compound.- Temperature fluctuations during incubation.- Light exposure (for DPPH assay). | - Use calibrated pipettes and ensure thorough mixing.- Visually confirm complete dissolution of the compound in the chosen solvent before use.- Use a temperature-controlled incubator.- Perform the DPPH assay in the dark or under subdued light. |
| Low or no antioxidant activity detected | - Poor solubility of this compound in the assay solvent.- The concentration of this compound is too low.- Degradation of the compound. | - Test different solvents (e.g., methanol, ethanol, DMSO) to find one that provides good solubility.- Prepare a wider range of concentrations to ensure the effective range is covered.- Prepare fresh solutions of this compound for each experiment. |
| Results are not comparable across different assays (DPPH, ABTS, FRAP) | - Different reaction mechanisms of the assays.- Different reaction conditions (e.g., pH, solvent). | - Acknowledge the inherent differences in the assay mechanisms in your data interpretation.- When possible, try to standardize solvent systems across assays, although this may not always be feasible due to the specific requirements of each assay. |
| Absorbance values are out of the linear range of the spectrophotometer | - The concentration of the radical (DPPH, ABTS) is too high or too low.- The concentration of this compound is too high, leading to complete scavenging. | - Adjust the initial absorbance of the radical solution to be within the optimal range for your instrument (typically around 0.7-1.0).- Perform serial dilutions of your this compound stock solution to find a concentration that results in a measurable decrease in absorbance. |
Quantitative Data on Hydroxyxanthones
While specific quantitative antioxidant data for this compound is limited in the readily available literature, the following table presents data for other dihydroxyxanthone isomers and related compounds to provide a comparative context for their antioxidant potential. The variation in activity between these structurally similar compounds highlights the importance of the hydroxyl group positioning on the xanthone core.
| Compound | Assay | IC50 / Activity | Reference(s) |
| 1,6-Dihydroxyxanthone | DPPH | IC50 = 349 ± 68 µM | [8] |
| 1,3,8-Trihydroxyxanthone | DPPH | IC50 > 500 µM | [8] |
| 1,5,6-Trihydroxyxanthone | DPPH | IC50 > 500 µM | [8] |
| Quercetin (Standard) | DPPH | IC50 = 18.86 µg/mL | [9] |
| Ascorbic Acid (Standard) | DPPH | IC50 = 11.79 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for the DPPH, ABTS, and FRAP assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the absorbance at 517 nm.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.
-
Prepare stock solutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.
-
Add the DPPH solution to each well or tube. Include a control containing only the solvent and the DPPH solution.
-
Incubate the plate or tubes in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(
ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> is the absorbance of the control andAcontrolngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> is the absorbance of the test sample.Asample -
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by measuring the absorbance at 734 nm.[5]
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay is based on a single electron transfer mechanism.
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., ferrous sulfate (B86663) or Trolox) at various concentrations to a test tube or microplate well.
-
Add the FRAP reagent and mix thoroughly.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known concentration of FeSO₄.
-
Express the FRAP value of the sample as ferrous ion (Fe²⁺) equivalents.
-
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by Xanthones
Xanthones, as antioxidant compounds, can modulate cellular signaling pathways involved in the response to oxidative stress. One of the key pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain xanthones, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various protective genes, including antioxidant enzymes.
MAPK Signaling Pathway Modulation by Xanthones
Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Oxidative stress can activate various MAPK pathways, including ERK, JNK, and p38. Xanthones can modulate these pathways, often in a manner that promotes cell survival and reduces inflammation by influencing the phosphorylation state of key kinases.
Experimental Workflow for Antioxidant Assay Troubleshooting
When encountering inconsistent results, a systematic workflow can help identify the source of the problem.
References
- 1. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Scaling Up 3,6-Dihydroxyxanthone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 3,6-dihydroxyxanthone. This guide addresses common challenges, from laboratory-scale experiments to large-scale production, with a focus on practical solutions and optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid answers to common questions and step-by-step guidance for resolving specific issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Question | Potential Cause | Recommended Solution |
| Why is my overall yield of this compound significantly lower than expected? | Formation of 2,2',4,4'-tetrahydroxybenzophenone (B1218759) intermediate: This is the most common reason for low yields of the final xanthone (B1684191) product. The initial Friedel-Crafts acylation reaction can stall at the benzophenone (B1666685) stage, especially under certain conditions.[1] | Optimize the cyclization step: The benzophenone intermediate can be converted to this compound through thermal cyclization. Heating the isolated benzophenone in water at high temperatures (e.g., 200°C in an autoclave) can result in high yields (up to 88%) of the desired xanthone.[1] Microwave-assisted synthesis can also be an effective method for this conversion, with yields reported to be over 93%.[2] |
| Sub-optimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to incomplete conversion or degradation of products. | Systematically optimize reaction parameters: Vary the temperature, reaction time, and molar ratios of reactants and catalysts. For the Eaton's reagent method, refluxing at 80°C for 3 hours has been shown to be effective.[1][3] | |
| Moisture contamination: The catalysts used, such as Eaton's reagent and ZnCl₂/POCl₃, are highly sensitive to moisture, which can quench the reaction. | Ensure anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon stream). | |
| Side reactions and byproduct formation: Apart from the benzophenone intermediate, other side reactions like polysubstitution or degradation can reduce the yield of the desired product. | Control reaction temperature: Overheating can promote side reactions. Use a controlled heating source like an oil bath to maintain a stable temperature. For exothermic reactions, consider a slower addition of reagents. |
Issue 2: Difficulty in Product Purification
| Question | Potential Cause | Recommended Solution |
| My crude product is a complex mixture and difficult to purify by column chromatography. | Inappropriate solvent system: The chosen eluent may not provide adequate separation of the desired product from impurities. | Optimize the mobile phase: Systematically test different solvent systems with varying polarities. A common starting point for xanthones is a mixture of hexane (B92381) and ethyl acetate (B1210297). Gradually increasing the polarity by adding more ethyl acetate can help elute the more polar this compound. For highly impure samples, a gradient elution may be necessary. |
| Presence of the benzophenone intermediate: This intermediate has a similar polarity to the final product, making separation by chromatography challenging. | Convert the intermediate prior to purification: As mentioned in Issue 1, subjecting the crude product to thermal or microwave-assisted cyclization can convert the benzophenone to the xanthone, simplifying the subsequent purification. | |
| I am struggling to find a suitable solvent for recrystallization. | The product has poor solubility in common solvents. | Use a two-solvent system: If a single solvent is not effective, a solvent-pair system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Slow cooling should then induce crystallization. Common solvents for xanthone recrystallization include ethanol, acetone, and ethyl acetate.[4][5] |
| The product crashes out of solution as an oil or amorphous solid. | Slow down the crystallization process: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. Seeding the solution with a small crystal of the pure product can also be effective. |
Issue 3: Challenges in Scaling Up the Synthesis
| Question | Potential Cause | Recommended Solution |
| How do I manage the exothermic nature of the reaction at a larger scale? | Reduced surface area-to-volume ratio: As the reactor size increases, the ability to dissipate heat through the reactor walls becomes less efficient, increasing the risk of a thermal runaway. | Implement robust temperature control: Utilize a reactor with a jacketed cooling system and ensure efficient heat transfer. Consider controlling the rate of addition of the limiting reagent to manage the rate of heat generation. For highly exothermic reactions, a semi-batch process where one reactant is added gradually to the other is recommended. |
| I am observing poor mixing and inconsistent product quality at a larger scale. | Inadequate agitation: Scaling up requires a change in agitator design and speed to ensure homogeneity throughout the larger volume. | Optimize mixing parameters: The type of impeller, its position, and the agitation speed are critical for achieving uniform mixing. For viscous reaction mixtures, an anchor or helical ribbon agitator may be more effective than a simple paddle stirrer. |
| Product isolation from large volumes is proving to be difficult. | Filtration and drying of large quantities of solid product can be slow and inefficient. | Select appropriate large-scale isolation equipment: For filtration, consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit. For drying, a vacuum oven or a rotary dryer can be used to efficiently remove residual solvents. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Catalyst/Reagent | Typical Reaction Conditions | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Grover, Shah, and Shah (GSS) Reaction | ZnCl₂/POCl₃ | 60-80°C, 1-2 hours | Variable, often moderate | Moderate to High | Readily available and inexpensive reagents. | Often results in the formation of the benzophenone intermediate, requiring a second step for cyclization.[6] | [6] |
| Eaton's Reagent | P₂O₅ in CH₃SO₃H | Reflux at 80°C, 3 hours | 81-85 (one-pot) | High | Generally higher yields in a one-pot reaction compared to the GSS method.[1] | Eaton's reagent is highly corrosive and moisture-sensitive. Can still lead to the benzophenone intermediate with less reactive substrates.[7] | [1][3][8] |
| Thermal Cyclization of Benzophenone | Water (in autoclave) | 200°C, 24 hours | 88 | High | High conversion of the isolated intermediate to the final product. | Requires high temperature and pressure equipment (autoclave). | [1] |
| Microwave-Assisted Cyclization | Sodium Acetate in Water | 200°C, 30-40 minutes | >93 | >99 | Very rapid reaction times and high yields with high purity.[2] | Requires specialized microwave reactor equipment. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Eaton's Reagent
This protocol describes a one-pot synthesis of this compound from 4-hydroxybenzoic acid and resorcinol (B1680541) using Eaton's reagent.
Materials:
-
4-Hydroxybenzoic acid
-
Resorcinol
-
Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)
-
Ice-cold distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 4-hydroxybenzoic acid (1.0 equivalent) and resorcinol (1.0 to 1.2 equivalents).
-
Under a fume hood, carefully add Eaton's reagent to the flask with stirring. An exothermic reaction may occur.
-
Attach a reflux condenser and heat the mixture to 80°C with continuous stirring.
-
Maintain the reaction at 80°C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold distilled water to remove any residual acid.
-
Dry the crude this compound in a vacuum oven.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Thermal Cyclization of 2,2',4,4'-Tetrahydroxybenzophenone
This protocol details the conversion of the benzophenone intermediate to this compound.
Materials:
-
2,2',4,4'-Tetrahydroxybenzophenone
-
Distilled water
-
Autoclave
-
Büchner funnel and filter paper
Procedure:
-
Place the crude or isolated 2,2',4,4'-tetrahydroxybenzophenone in an autoclave.
-
Add a sufficient amount of distilled water to form a slurry.
-
Seal the autoclave and heat the mixture to 200°C.
-
Maintain the temperature for 24 hours.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with distilled water and dry it to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Key steps in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 3,6-Dihydroxyxanthone
For researchers, scientists, and drug development professionals utilizing 3,6-Dihydroxyxanthone, maintaining its stability is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on preventing the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: As a polyphenolic compound, this compound is susceptible to degradation from several environmental factors. The primary drivers of degradation are exposure to light, elevated temperatures, oxidative conditions, and unfavorable pH levels. The phenolic hydroxyl groups in the structure are particularly prone to oxidation, which can lead to the formation of quinone-like structures and other degradation products.[1]
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry place. For extended periods (months to years), storage at -20°C is advisable. For shorter durations (days to weeks), storage at 2-8°C is acceptable. To mitigate oxidation, storing the compound under an inert atmosphere, such as nitrogen or argon, is a best practice.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound are best prepared fresh for each experiment. If storage is necessary, solutions should be kept in amber vials or containers wrapped in aluminum foil to protect from light. For short-term storage (up to 24 hours), refrigeration at 2-8°C is suitable. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles. The choice of solvent can also impact stability; high-purity, degassed solvents are recommended to minimize oxidative degradation.[1]
Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?
A4: Yes, inconsistent results are a common consequence of compound degradation. If you observe variability in your bioassays or analytical measurements, it is crucial to assess the integrity of your this compound stock. Preparing a fresh stock solution and comparing its performance to the older stock is a recommended troubleshooting step. Additionally, consider performing a stability study of your compound in the specific solvent and storage conditions you are using.
Q5: Are there any known incompatibilities of this compound with common experimental reagents?
A5: Strong oxidizing agents should be avoided as they can directly degrade the phenolic hydroxyl groups.[1] Additionally, highly acidic or alkaline conditions can promote degradation. Therefore, it is advisable to use buffered solutions within a pH range where the compound is most stable, which for many polyphenols is in the slightly acidic to neutral range.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in assays | Degradation of this compound in stock or working solutions. | 1. Prepare a fresh stock solution of this compound. 2. Compare the activity of the fresh solution with the old solution. 3. If the fresh solution restores activity, discard the old stock. 4. Review your storage procedures to ensure they align with the recommended guidelines. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time and purity. 2. If additional peaks are present in your sample, it indicates degradation. 3. Consider the storage and handling conditions of your sample (exposure to light, heat, extreme pH) as potential causes. 4. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Color change of the solution (e.g., yellowing) | Oxidation of the phenolic groups. | 1. This is a visual indicator of degradation. 2. Prepare fresh solutions using degassed solvents. 3. Minimize the headspace in your storage vials. 4. For sensitive experiments, consider working under an inert atmosphere (e.g., a glovebox). |
Stability Under Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a compound. While specific quantitative data for this compound is not extensively published, the following table summarizes the expected stability based on the behavior of similar dihydroxyxanthones and polyphenolic compounds.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Likely susceptible to degradation, especially at elevated temperatures. | Potential for hydrolysis of the ether linkage, though less common. Reactions involving the hydroxyl groups are more probable. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | More susceptible to degradation than under acidic conditions due to the increased reactivity of the phenolate (B1203915) ions. | Formation of quinone-like structures and other oxidation products. Potential for ring-opening under harsh conditions. |
| Oxidative Stress (e.g., 3% H₂O₂) | Highly susceptible to degradation due to the presence of phenolic hydroxyl groups.[1] | Oxidized derivatives, such as quinones, and potentially polymeric products. |
| Thermal Stress (e.g., >60°C) | Degradation is expected to accelerate with increasing temperature. Studies on similar xanthones show first-order degradation kinetics at elevated temperatures. | Products of thermal decomposition; specific structures would require detailed analysis. |
| Photodegradation (e.g., UV light exposure) | Susceptible to degradation upon exposure to UV light, a common characteristic of polyphenolic compounds.[1] | Photochemically induced reaction products, which may include radical species and their subsequent reaction products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase:
-
A gradient elution is recommended to ensure the separation of both the parent compound and a range of potential degradation products with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol (B129727)
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
3. Detection:
-
Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the initial mobile phase composition.
5. Forced Degradation Sample Analysis:
-
Subject the this compound solution to various stress conditions (acid, base, oxidation, heat, light) as described in Protocol 2.
-
Inject the stressed samples into the HPLC system and monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid compound in an oven at a set temperature (e.g., 80°C) for a specified duration. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
At each time point, withdraw a sample and analyze it using the stability-indicating HPLC method (Protocol 1).
-
Calculate the percentage degradation of this compound and observe the formation of any degradation products.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Quantification of 3,6-Dihydroxyxanthone in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of 3,6-dihydroxyxanthone in complex mixtures such as plant extracts and herbal preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound and other xanthones are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. HPLC and LC-MS offer high specificity and are suitable for analyzing complex mixtures, while UV-Vis spectrophotometry is a simpler, more cost-effective method for determining total xanthone (B1684191) content.[1][2][3]
Q2: I am observing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?
A2: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based column packing.[4] Here are some common causes and solutions:
-
Secondary Silanol Interactions: Acidic silanol groups on the column can interact with the hydroxyl groups of the analyte.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Buildup of matrix components on the column can affect peak shape.
-
Solution: Use a guard column and/or implement a column washing step after each run.[6]
-
Q3: My this compound signal is being suppressed in my LC-MS analysis. How can I mitigate this matrix effect?
A3: Ion suppression is a common matrix effect in LC-MS analysis of complex samples, where co-eluting compounds interfere with the ionization of the target analyte.[7][8][9][10] Strategies to mitigate this include:
-
Improved Sample Preparation: Employ solid-phase extraction (SPE) to selectively isolate xanthones and remove interfering matrix components.[11]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from the interfering compounds. This may involve adjusting the gradient, flow rate, or using a different column.[7]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7] If unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[7]
Q4: What is a suitable wavelength for the UV detection of this compound?
A4: Xanthones typically exhibit characteristic absorption bands in the ranges of 240-250 nm and 310-350 nm.[1] For specific quantification, it is recommended to determine the wavelength of maximum absorption (λmax) of a pure standard of this compound using a UV-Vis spectrophotometer. Common wavelengths used for xanthone analysis are around 243 nm and 320 nm.[2][3]
Q5: How should I prepare my plant material for this compound extraction?
A5: Proper sample preparation is crucial for accurate quantification. The general steps include:
-
Drying: Dry the plant material to a constant weight to minimize moisture interference.
-
Grinding: Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction: Use a suitable solvent such as methanol (B129727) or ethanol (B145695).[12] Techniques like Soxhlet extraction, ultrasonication, or microwave-assisted extraction can be employed to improve efficiency.[12]
-
Filtration and Concentration: Filter the extract to remove solid particles and then concentrate it under reduced pressure.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is based on established methods for xanthone analysis.[13][14]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
This compound reference standard
-
HPLC-grade methanol and water
-
HPLC-grade formic acid
-
Sample extracts
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the dried extract in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Quantification of Total Xanthones using UV-Vis Spectrophotometry
This protocol provides a general method for estimating total xanthone content.[2][15]
-
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
-
-
Reagents and Materials:
-
This compound or a related xanthone standard (e.g., α-mangostin)
-
Methanol or ethanol (spectrophotometric grade)
-
Sample extracts
-
-
Procedure:
-
Determination of λmax: Scan a dilute solution of the xanthone standard from 200-400 nm to determine the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a stock solution of the standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the dried extract in methanol and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration. Calculate the total xanthone concentration in the sample, expressed as equivalents of the standard used.
-
Data Presentation
Table 1: Typical HPLC Method Validation Parameters for Xanthone Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [13][16] |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/mL | [3][17] |
| Limit of Quantification (LOQ) | 0.03 - 1.15 µg/mL | [15][17] |
| Recovery | 86.5% - 113.5% | [3][16] |
| Precision (RSD %) | < 5% | [3][16] |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Advantages | Disadvantages | Best For |
| HPLC-UV | High specificity, good sensitivity, robust. | Requires more expensive equipment and skilled operators than spectrophotometry. | Accurate quantification of this compound in complex mixtures. |
| LC-MS | Very high sensitivity and selectivity, allows for structural confirmation. | High cost, susceptible to matrix effects, requires significant expertise. | Trace-level quantification and metabolite identification. |
| UV-Vis Spectrophotometry | Simple, rapid, cost-effective. | Lacks specificity (measures total xanthones), lower sensitivity. | Rapid screening and estimation of total xanthone content. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting guide for HPLC peak tailing.
Caption: Mitigation strategies for LC-MS ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Integrated LC-MS/MS Analytical Systems and Physical Inspection for the Analysis of a Botanical Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. gtfch.org [gtfch.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a spectrophotometric method for quantification of xanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
3,6-Dihydroxyxanthone: A Comparative Analysis of its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antioxidant potential of 3,6-dihydroxyxanthone in comparison to other xanthone (B1684191) derivatives, supported by experimental data and detailed protocols.
Xanthones, a class of polyphenolic compounds found in various medicinal plants, have garnered significant attention for their wide range of pharmacological activities, including their potent antioxidant effects. Among these, this compound stands out as a subject of interest for its potential therapeutic applications. This guide provides an objective comparison of the antioxidant activity of this compound against other xanthone derivatives, presenting experimental data, detailed methodologies, and an overview of the underlying signaling pathways.
Comparative Antioxidant Activity of Xanthones
The antioxidant capacity of xanthones is primarily attributed to their ability to scavenge free radicals and chelate metal ions. This activity is highly dependent on the number and position of hydroxyl and other substituent groups on the xanthone scaffold. The following table summarizes the antioxidant activity of this compound and other selected xanthones from various in vitro assays.
| Xanthone Derivative | Antioxidant Assay | IC50 (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| This compound | DPPH | 349 ± 68 | - | [1] |
| 1,6-Dihydroxyxanthone | DPPH | > 500 | - | [1] |
| 1,3,5-Trihydroxyxanthone | DPPH | - | - | |
| 1,3,6-Trihydroxyxanthone | DPPH | > 500 | - | [1] |
| 1,3,7-Trihydroxyxanthone | DPPH | - | - | |
| α-Mangostin | DPPH | - | - | |
| γ-Mangostin | DPPH | - | - | |
| Gartanin | DPPH | - | - | |
| 8-Desoxygartanin | DPPH | - | - | |
| Garcinone C | DPPH | - | - | |
| Garcinone D | DPPH | - | - | |
| Euxanthone (1,7-dihydroxyxanthone) | FRAP | - | 0.0202 | [2] |
| 1,5-Dihydroxyxanthone | FRAP | - | 0.0193 | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity. TEAC values are expressed relative to the antioxidant activity of Trolox, a vitamin E analog.
Structure-Activity Relationship
The antioxidant activity of xanthones is intrinsically linked to their chemical structure. The number and position of hydroxyl groups play a crucial role in their radical scavenging ability. Generally, a higher number of hydroxyl groups correlates with increased antioxidant capacity. The presence of catechol (ortho-dihydroxy) or hydroquinone (B1673460) (para-dihydroxy) moieties significantly enhances the electron-transfer potential of xanthones.[2] In the case of dihydroxyxanthones, the relative positions of the hydroxyl groups influence their activity. For instance, one study reported that this compound exhibited stronger antioxidant activity in a DPPH assay compared to 1,6-dihydroxyxanthone.[1] This suggests that the symmetrical positioning of the hydroxyl groups at the 3 and 6 positions may contribute to a more stable radical upon hydrogen donation.
Experimental Protocols
To ensure the reproducibility and accuracy of antioxidant activity assessment, standardized experimental protocols are essential. Below are the detailed methodologies for the commonly used DPPH and ABTS assays.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.
Reagents:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (xanthones) dissolved in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO) at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.
-
Solvent for blank.
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well microplate or test tubes, add a specific volume of the test compound or standard solution.
-
Add the DPPH solution to each well or tube and mix well.
-
A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubate the plate or tubes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.
Reagents:
-
ABTS solution (typically 7 mM in water).
-
Potassium persulfate solution (typically 2.45 mM in water).
-
Test compounds (xanthones) dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., Trolox) at various concentrations.
-
Ethanol or phosphate-buffered saline (PBS) for dilution.
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well microplate or test tubes, add a small volume of the test compound or standard solution.
-
Add the ABTS•+ working solution to each well or tube and mix.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant activity of the sample to that of a standard curve of Trolox.
Signaling Pathway: The Keap1-Nrf2-ARE Pathway
Many antioxidant compounds, including xanthones, exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. However, under conditions of oxidative stress or in the presence of certain activators like some xanthones, Keap1 is modified, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's overall antioxidant capacity. Several studies have shown that xanthones, including α-mangostin and γ-mangostin, can activate this Nrf2 pathway.
Caption: The Keap1-Nrf2-ARE antioxidant signaling pathway activated by xanthones.
References
A Comparative Analysis of the Anticancer Properties of 3,6-Dihydroxyxanthone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of two natural compounds: 3,6-Dihydroxyxanthone, a member of the xanthone (B1684191) family, and Quercetin (B1663063), a widely studied flavonoid. The analysis is based on available experimental data, focusing on cytotoxic activity, mechanisms of action, and the signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of a compound is initially assessed by its cytotoxic effect on cancer cell lines, commonly quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for both compounds across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | WiDr | Colon Carcinoma | 785.58 | [1] |
| T47D | Breast Cancer | 170.20 | [2] | |
| P388 | Murine Leukemia | 10.4 | [3] | |
| Vero (Normal) | Monkey Kidney | 1280.9 | [1] | |
| Quercetin | A549 | Lung Cancer | 16.2 (5.14 µg/ml) | [4] |
| H69 | Lung Cancer | 30.4 (9.18 µg/ml) | [4] | |
| MCF-7 | Breast Cancer | 73 | [5] | |
| MDA-MB-231 | Breast Cancer | 85 | [5] | |
| HCT116 | Colon Cancer | 5.79 | [6] | |
| HepG2 | Liver Cancer | Varies (induces apoptosis) | [7][8] | |
| HL-60 | Leukemia | ~50-100 (induces apoptosis) | [9] | |
| CT-26 | Colon Carcinoma | >120 | [10] |
Analysis: The available data indicates that both compounds exhibit cytotoxic activity, however, their potency varies significantly depending on the cancer cell line. Quercetin has been more extensively studied across a broader range of cancer types, with IC50 values often falling within a more potent micromolar range compared to some reported values for this compound. Notably, this compound shows high selectivity, being significantly less toxic to normal Vero cells compared to the WiDr cancer cell line[1][11].
Mechanisms of Anticancer Action
Both compounds appear to exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and modulation of key cellular signaling pathways that govern cell proliferation, survival, and death.
This compound: A Potential COX-2 and Topoisomerase Inhibitor
While research specifically on this compound is less extensive, studies on related hydroxyxanthones suggest several potential mechanisms. Xanthones are known to induce apoptosis and can inhibit Topoisomerase II, an enzyme crucial for DNA replication in cancer cells[3][11]. Furthermore, some trihydroxyxanthones have been shown to inhibit the COX-2 enzyme, which is involved in inflammation and cancer progression[3]. A related compound, 3,6-dihydroxyflavone, was found to induce apoptosis in leukemia cells by generating reactive oxygen species (ROS) and modulating the MAPK signaling pathway[12].
Hypothesized signaling pathway for this compound.
Quercetin: A Multi-Targeted Agent
Quercetin's anticancer mechanisms are well-documented and involve multiple cellular targets.[13] It induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] Key actions include:
-
Modulation of Bcl-2 Family Proteins: Quercetin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and cytochrome c release.[9][15]
-
Caspase Activation: It triggers the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), which are critical for dismantling the cell during apoptosis.[8][9]
-
p53 Pathway: Quercetin can activate the p53 tumor suppressor protein, which in turn can halt the cell cycle and initiate apoptosis.[15]
-
Inhibition of Survival Pathways: It is a known inhibitor of critical cell survival signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK, which are often hyperactive in cancer cells, promoting their growth and proliferation.[8][15][16]
Key signaling pathways modulated by Quercetin.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of anticancer activity. Below are detailed protocols for key in vitro assays.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[17]
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Quercetin. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17]
-
General workflow for the MTT Cell Viability Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Treatment: Culture and treat cells with the desired compound concentrations as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
-
Conclusion
Both this compound and Quercetin demonstrate anticancer properties in vitro, primarily by inducing apoptosis. Quercetin is a broadly studied, multi-targeted compound with proven efficacy against a wide range of cancer cell lines through the modulation of numerous well-defined signaling pathways.[13][15] Its anticancer effects have also been demonstrated in vivo.[10]
This compound appears to be a promising compound, with data suggesting high selectivity for cancer cells over normal cells[1][11]. However, the body of research is significantly smaller. Its precise mechanisms of action and its efficacy across a wider array of cancer types, as well as its in vivo potential, require substantial further investigation. Future studies should focus on elucidating its specific molecular targets and confirming its activity in animal models to validate its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijcea.org [ijcea.org]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating the Anticancer Mechanism of 3,6-Dihydroxyxanthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 3,6-Dihydroxyxanthone against other xanthone (B1684191) derivatives and the standard chemotherapeutic agent, doxorubicin. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays.
Comparative Analysis of Cytotoxicity
The anticancer potential of a compound is primarily evaluated by its cytotoxicity towards cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Furthermore, a compound's selectivity for cancer cells over healthy cells is crucial for a favorable therapeutic window. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, provides a measure of this specificity.
The following tables summarize the cytotoxic activity of this compound and its comparators against various cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Xanthone Derivatives Against Various Cancer Cell Lines
| Compound | WiDr (Colon Cancer) | T47D (Breast Cancer) | Vero (Normal Kidney Cells) | Selectivity Index (SI) vs. T47D |
| This compound | 785.58[1] | 170.20[2] | >1000[2] | >5.88 |
| 1,3-Dihydroxyxanthone | - | 137.24[2] | 66.58[2] | 0.49 |
| 1,3,6-Trihydroxyxanthone | - | 121.89[2] | 456.89[2] | 3.75 |
| 3-Hydroxyxanthone | - | 100.19[2] | >1000[2] | >9.98 |
| Xanthone (Parent Compound) | - | 194.34[2] | 203.30[2] | 1.05 |
| Doxorubicin (Standard Drug) | - | - | 11.44[2] | - |
Note: A higher SI indicates greater selectivity for cancer cells.
Anticancer Mechanisms of this compound
Current research suggests that this compound exerts its anticancer effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways that regulate cell survival and proliferation.
Induction of Apoptosis
Apoptosis is a critical mechanism by which chemotherapeutic agents eliminate cancer cells. This process is characterized by a series of biochemical events, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). Studies on structurally similar compounds, such as 3,6-dihydroxyflavone (B10367), have shown a dose- and time-dependent induction of apoptosis, confirmed by the activation of the caspase cascade and cleavage of PARP[3].
dot
Caption: General overview of the apoptotic signaling pathway.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies on 3,6-dihydroxyflavone have demonstrated its ability to modulate this pathway by increasing the activation of pro-apoptotic p38 and c-Jun N-terminal kinase (JNK), while decreasing the activation of the pro-survival extracellular signal-regulated kinase (ERK)[3]. This targeted modulation shifts the cellular balance towards apoptosis.
dot
Caption: Modulation of the MAPK signaling pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, survival, and proliferation, and its overactivation is a hallmark of many cancers. While direct evidence for the effect of this compound on this pathway is still emerging, many natural compounds with similar structures are known to inhibit this pathway, leading to decreased cancer cell survival.
dot
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the anticancer mechanism of this compound.
dot
Caption: General experimental workflow for validation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and activation of specific proteins involved in apoptosis and signaling pathways (MAPK, PI3K/Akt/mTOR).
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-p38, p-Akt, total Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, it is common to compare the ratio of the phosphorylated form to the total protein.
References
Cross-Validation of 3,6-Dihydroxyxanthone Activity in Different Cell Lines: A Comparative Guide
Introduction
3,6-Dihydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class, primarily sourced from various plant species.[1] This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The anticancer potential of xanthone derivatives is often attributed to their ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[2][3]
This guide provides a comparative analysis of the cytotoxic activity of this compound across various cell lines, supported by experimental data. It further details the common experimental protocols used for such evaluations and illustrates the key signaling pathways implicated in its mechanism of action.
Comparative Anticancer Activity
The cytotoxic effect of this compound has been evaluated against several cancer cell lines, with its efficacy being cell-line dependent. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies across different cell types. The following table summarizes the reported IC50 values for this compound.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| WiDr | Human Colon Adenocarcinoma | 785.58 | [4] |
| Vero | Normal Kidney Epithelial (African Green Monkey) | 1280.9 | [4] |
| P388 | Murine Leukemia | 10.4 | [3] |
| HeLa | Human Cervical Cancer | >200 (Low Efficacy) | [5] |
Note: Lower IC50 values indicate greater potency. The activity against the Vero cell line is often used as a measure of selectivity; a higher IC50 in normal cells compared to cancer cells suggests a favorable selectivity index.
Experimental Protocols
The evaluation of a compound's anticancer activity typically involves cell viability and cytotoxicity assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Cell Viability Assay Protocol
This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cells.[2][6]
1. Materials:
-
This compound
-
Target cell lines (e.g., WiDr, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[2]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.[7]
-
Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[6]
-
3. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathways and Mechanism of Action
The anticancer activity of xanthones, including this compound, is exerted through the modulation of several intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Apoptosis Induction
A primary mechanism of action for many anticancer agents is the induction of apoptosis.[3] This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[8] Xanthone derivatives are known to induce apoptosis through the activation of these caspase proteins.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[9] It comprises several key kinases, including ERK, p38, and JNK. While ERK activation is often associated with cell survival and proliferation, the sustained activation of p38 and JNK is typically linked to stress responses and apoptosis.[10][11] Studies on related flavonoid compounds have shown they can modulate MAPK signaling by increasing p38 and JNK activation while decreasing ERK activation, ultimately leading to apoptosis.[12]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation.[13][14] This pathway is often overactive in various cancers, contributing to reduced apoptosis and uncontrolled cell growth.[14][15] Akt, a key protein in this cascade, mediates cell survival by inhibiting pro-apoptotic proteins.[16] Many natural compounds, including flavonoids, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, thereby promoting apoptosis and suppressing proliferation.[15]
References
- 1. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Contribution of S6K1/MAPK Signaling Pathways in the Response to Oxidative Stress: Activation of RSK and MSK by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Synthetic vs. Natural 3,6-Dihydroxyxanthone Efficacy
In the realm of drug discovery and development, the efficacy of bioactive compounds is a paramount concern. This guide presents a detailed comparison of the biological activities of synthetic and naturally sourced 3,6-dihydroxyxanthone, a xanthone (B1684191) derivative noted for its therapeutic potential. The comparison focuses on key performance metrics in anticancer and antioxidant research, supported by experimental data. While direct comparative studies are limited, this guide collates available data to provide an objective overview for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview
The biological efficacy of this compound is often assessed through its antioxidant and cytotoxic properties. The following tables summarize quantitative data from various studies, distinguishing between synthetic and natural sources of the compound. It is important to note that variations in experimental conditions across different studies can influence the observed efficacy.
| Compound Source | Assay | Cell Line/Radical | IC50 Value (µM) | Reference |
| Synthetic | Anticancer (MTT Assay) | WiDr (Colon Cancer) | 785.58 | [1] |
| Synthetic | Anticancer (MTT Assay) | Vero (Normal Kidney Cells) | 1280.9 | [1] |
| Synthetic | Anticancer (MTT Assay) | T47D (Breast Cancer) | 170.20 | [2] |
| Synthetic | Antioxidant (DPPH Assay) | DPPH Radical | > 500 (Moderate activity) | [3] |
Table 1: Efficacy of Synthetic this compound. This table showcases the cytotoxic and antioxidant activities of synthetically derived this compound against various cancer cell lines and the DPPH radical.
| Compound Source | Assay | Cell Line/Radical | IC50 Value (µM) | Reference |
| Natural | Antioxidant (DPPH Assay) | DPPH Radical | Not explicitly available for this compound alone, but related natural xanthones show potent activity. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the data tables.
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process:
-
Benzophenone (B1666685) Formation: A mixture of 4-hydroxysalicylic acid and resorcinol (B1680541) is treated with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). This reaction yields the intermediate 2,2',4,4'-tetrahydroxybenzophenone.
-
Cyclization: The resulting benzophenone is then converted to this compound through thermolysis in water at high temperature and pressure (e.g., 200°C in an autoclave for 24 hours).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubated overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and 10 µL of MTT stock solution is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[6][7][8][9]
DPPH Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the radical scavenging activity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Test compound solutions at various concentrations
-
Methanol or ethanol
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution in a microplate well or cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.[10][11][12]
Signaling Pathways and Mechanisms of Action
Xanthones, including this compound, exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some xanthone derivatives have been shown to inhibit the proliferation of multidrug-resistant cancer cells by modulating the MAPK pathway, specifically by upregulating p38 and downregulating ERK.[13]
Caption: Modulation of the MAPK signaling pathway by xanthone derivatives.
Nrf2 Signaling Pathway in Oxidative Stress
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or certain bioactive compounds like xanthones, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.[14]
Caption: Activation of the Nrf2-ARE signaling pathway by xanthones.
Experimental Workflow for Efficacy Comparison
A logical workflow is essential for a systematic comparison of synthetic and natural compounds.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcea.org [ijcea.org]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. opentrons.com [opentrons.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 3,6-Dihydroxyxanthone Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 3,6-dihydroxyxanthone and its derivatives, focusing on their anticancer and anti-inflammatory activities. The information presented is curated to support research and development in medicinal chemistry and pharmacology. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Comparative Biological Activity of this compound and Its Derivatives
This compound and its analogs have garnered significant interest for their potential therapeutic applications. The following sections present a comparative analysis of their performance in anticancer and anti-inflammatory assays, supported by experimental data from various studies.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | WiDr (Colon) | 785.58 | [1] |
| Vero (Kidney) | 1280.9 | [1] | |
| P388 (Leukemia) | 10.4 | [2] | |
| T47D (Breast) | 170.20 | [3] | |
| 4-Chloro-3,6-dihydroxyxanthone | P388 (Leukemia) | 0.69 | [2] |
| 3,6-Disubstituted aminocarboxymethoxy xanthone (B1684191) derivative | MDA-MB-231 (Breast) | 8.06 | [4] |
| Xanthone derivative with rhamnopyranoside moiety | MDA-MB-231 (Breast) | 4.30 | [4] |
| Novel 3,6-disubstituted amine carbonyl methoxy (B1213986) side chain derivative (XD8) | MDA-MB-231 (Breast) | 8.06 | [4] |
| PC-3 (Prostate) | 6.18 | [4] | |
| A549 (Lung) | 4.59 | [4] | |
| AsPC-1 (Pancreatic) | 4.76 | [4] | |
| HCT116 (Colon) | 6.09 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been investigated through various in vitro and in vivo models. Key targets include cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
| Compound/Derivative Class | Assay | Key Findings | Reference |
| 1,6-Dihydroxyxanthone | Carrageenan-induced paw edema in mice | Remarkable inhibitory effects | [5] |
| 3,5-Dihydroxyxanthone | Carrageenan-induced paw edema in mice | Remarkable inhibitory effects | [5] |
| 1,3- and 1,6-dihydroxy Xanthone Derivatives | Selective COX-2 Inhibition | Docking scores suggest selective inhibition. One derivative showed a 65.6% reduction in edema in vivo. | [6] |
Key Signaling Pathways
The biological activities of this compound derivatives are often attributed to their modulation of critical cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways. These pathways are integral to cell proliferation, survival, and inflammation.
Caption: Modulation of MAPK/ERK and NF-κB Signaling Pathways by this compound Derivatives.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and assist in the design of new experiments.
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., WiDr, T47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the acute anti-inflammatory activity of the compounds.
Materials:
-
Wistar rats (male, 160 ± 10 g)
-
1% Carrageenan suspension in saline
-
This compound derivatives
-
Positive control (e.g., Aspirin, 150 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions. Divide them into groups (n=6 per group): vehicle control, positive control, and test compound groups.
-
Compound Administration: Administer the test compounds and the positive control orally (PO) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Heme
-
96-well white opaque microplate
-
Fluorescence plate reader
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Serially dilute the test compounds to the desired concentrations in COX Assay Buffer.
-
Plate Setup: To the wells of the 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Inhibitor Addition: Add the various concentrations of the test compounds or a vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Western Blot Analysis of p-ERK and p-p38
This protocol is used to assess the effect of the compounds on the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
Cancer cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the effect of the compounds on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Test compounds and an inflammatory stimulus (e.g., TNF-α)
-
4% Paraformaldehyde
-
0.1% Triton X-100 in PBS
-
3% BSA in PBS (blocking buffer)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 594)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with the test compounds followed by stimulation with an inflammatory agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 for 20 minutes.
-
Blocking and Staining: Block the cells with 3% BSA for 30 minutes. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using DAPI-containing mounting medium. Visualize the cellular localization of p65 using a fluorescence microscope.
-
Analysis: Analyze the images to determine the extent of p65 nuclear translocation in treated versus untreated cells.
Conclusion
The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives. The evidence suggests that structural modifications to the this compound scaffold can significantly enhance its anticancer and anti-inflammatory properties. Further exploration of these compounds, guided by the provided methodologies, will be crucial in advancing their development as potential drug candidates.
References
- 1. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The In Vivo-In Vitro Gap: A Comparative Guide on 3,6-Dihydroxyxanthone's Anticancer Potential
For Immediate Release
This guide provides a comprehensive analysis of the current state of research on 3,6-Dihydroxyxanthone, a promising xanthone (B1684191) derivative with demonstrated anticancer and antioxidant properties in laboratory settings. While in vitro studies have established its potential, a critical gap remains in the validation of these findings through in vivo animal models. This document serves to compare the existing in vitro data for this compound with in vivo data from structurally related xanthone compounds, highlighting the untapped potential and the urgent need for further preclinical research.
In Vitro Efficacy of this compound: A Summary of Key Findings
Initial laboratory studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. The primary method for evaluating this has been the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | WiDr (Colon Cancer) | MTT | 786 ± 146 | [1] |
| 1,6-Dihydroxyxanthone | WiDr (Colon Cancer) | MTT | > this compound | [1] |
| 1,3-Dihydroxyxanthone | WiDr (Colon Cancer) | MTT | < this compound | [1] |
| 3,4-Dihydroxyxanthone | WiDr (Colon Cancer) | MTT | < 1,3-dihydroxyxanthone | [1] |
Bridging the Gap: In Vivo Studies of Related Xanthone Derivatives
To date, specific in vivo validation studies for the anticancer effects of this compound have not been identified in publicly available literature. However, to provide a contextual framework for its potential in a whole-organism setting, this section summarizes the in vivo findings for other xanthone derivatives with demonstrated anticancer and anti-inflammatory activities. These studies provide crucial insights into the possible outcomes of future in vivo research on this compound.
| Xanthone Derivative | Animal Model | Disease Model | Key Findings | Reference |
| Allanxanthone C | SCID Mice | Human Chronic Lymphocytic Leukemia (CLL) Xenograft | Significant prolongation of survival compared to control (p=0.0006). No mortality observed in non-xenografted, treated mice. | [2][3] |
| Macluraxanthone | SCID Mice | Human Chronic Lymphocytic Leukemia (CLL) Xenograft | Significant prolongation of survival compared to control (p=0.0141). No mortality observed in non-xenografted, treated mice. | [2][3] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The in vitro anticancer activity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[1]
-
Cell Culture: Human colorectal adenocarcinoma (WiDr), breast cancer (MCF-7), and cervical cancer (HeLa) cells were cultured at 37°C in a 5% CO2 incubator. The culture medium was supplemented with 10% Fetal Bovine Serum.[1]
-
Compound Treatment: The cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound.[1]
-
Incubation: The plates were incubated in a CO2 incubator to allow the compound to affect the cells.[1]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved using a suitable solvent.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength to determine the percentage of viable cells.
In Vivo Antitumor Evaluation: Xenograft Mouse Model
The following is a generalized protocol for evaluating the antitumor activity of a compound in a xenograft mouse model, based on studies with other xanthone derivatives.[2][3]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are typically used for their inability to reject human cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 10^7 JOK-1/5.3 cells for CLL) are injected into the mice to establish the tumor xenograft.[2]
-
Compound Administration: After a set period for tumor establishment (e.g., 3 days), the mice are treated with the test compound (e.g., 5 mg/kg of allanxanthone C or macluraxanthone) via a specific route (e.g., daily injections) for a defined duration (e.g., 5 days).[2]
-
Monitoring: The health and survival of the mice are monitored daily.
-
Endpoint Analysis: The primary endpoint is typically the overall survival of the treated mice compared to a control group receiving only the vehicle.
Visualizing the Path Forward: From Lab Bench to Preclinical Trials
To better understand the workflow and the underlying mechanisms, the following diagrams illustrate the logical progression from in vitro discovery to in vivo validation and the known signaling pathways associated with xanthone activity.
Conclusion and Future Directions
The in vitro evidence for this compound's anticancer activity is compelling. However, the absence of in vivo data represents a significant hurdle in its development as a potential therapeutic agent. The promising in vivo results from other xanthone derivatives suggest that this compound is a strong candidate for preclinical animal studies. Future research should prioritize the evaluation of its efficacy and safety in xenograft models of cancers for which it has shown in vitro activity. Such studies are critical to bridge the current knowledge gap and to determine if this compound can transition from a promising molecule in the lab to a potential cancer treatment in the clinic.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic activity of two xanthones in a xenograft murine model of human chronic lymphocytic leukemia | springermedizin.de [springermedizin.de]
- 3. Therapeutic activity of two xanthones in a xenograft murine model of human chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Activity: A Comparative Guide to 3,6-Dihydroxyxanthone Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 3,6-dihydroxyxanthone analogs, delving into their structure-activity relationships (SAR) with a focus on anticancer, antioxidant, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design of novel therapeutic agents.
The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone framework, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] The strategic placement of hydroxyl groups and other substituents on this core structure significantly influences its biological profile. This guide specifically examines analogs of this compound, a naturally occurring and synthetically accessible xanthone, to elucidate the impact of structural modifications on its efficacy.
Comparative Biological Activities of this compound and Its Analogs
The following table summarizes the quantitative biological activity data for this compound and a selection of its analogs. This data, primarily presented as half-maximal inhibitory concentrations (IC50), allows for a direct comparison of the potency of these compounds across different biological assays.
| Compound | Substitution Pattern | Biological Activity | Cell Line/Assay | IC50 (µM) | Reference |
| This compound | 3,6-OH | Anticancer | WiDr | 785.58 | [2] |
| Anticancer | Vero | 1280.9 | [2] | ||
| Anticancer | T47D | >100 | [3] | ||
| Cytotoxicity | NIH3T3 | >100 | [3] | ||
| 1,3,6-Trihydroxyxanthone (B1664533) | 1,3,6-OH | Anticancer | WiDr | 384 | [4] |
| Anticancer | T47D | 45.9 | [5] | ||
| 3,4,6-Trihydroxyxanthone | 3,4,6-OH | Anticancer | WiDr | 38 | [4] |
| 1,3-Dihydroxyxanthone | 1,3-OH | Anticancer | WiDr | >1000 | [4] |
| 3-Hydroxyxanthone | 3-OH | Anticancer | T47D | 2.0 | [3] |
| 1-Hydroxyxanthone (B191526) | 1-OH | Anticancer | T47D | >100 | [3] |
| Xanthone | Unsubstituted | Anticancer | HepG2 | 85.3 | [5] |
| Compound 4b | Butoxy amine with two brominated benzyl (B1604629) groups | Anti-inflammatory (NO production) | RAW 264.7 | More potent than diclofenac | [6] |
| (R/S)-3 | Chlorine at C7, butanol at nitrogen | Antioxidant (DPPH) | - | 31.7% scavenging | [7][8][9] |
| Antioxidant (FRAP) | - | 0.184 mM Fe2+/L | [7][8][9] |
Structure-Activity Relationship Insights
The data presented in the table reveals several key trends in the structure-activity relationship of this compound analogs:
-
Hydroxylation Pattern is Crucial: The position and number of hydroxyl groups dramatically affect the anticancer activity. For instance, 3,4,6-trihydroxyxanthone (IC50 = 38 µM) is significantly more potent against the WiDr cancer cell line than this compound (IC50 = 785.58 µM) and 1,3,6-trihydroxyxanthone (IC50 = 384 µM).[4] This suggests that the presence of a catechol-like moiety (adjacent hydroxyl groups) in the 3 and 4 positions enhances cytotoxicity.
-
The 3-Hydroxyl Group Appears Key for Anticancer Activity: Interestingly, 3-hydroxyxanthone displays potent activity against the T47D breast cancer cell line (IC50 = 2.0 µM), whereas 1-hydroxyxanthone and the parent this compound are largely inactive.[3] This highlights the critical role of the hydroxyl group at the C-3 position for this specific activity.
-
Substitutions at Other Positions Modulate Activity: The addition of halogenated benzylamine (B48309) substituents can introduce potent anti-inflammatory properties, as seen with compound 4b, which was more effective at inhibiting nitric oxide production than the standard drug diclofenac.[6] This demonstrates that modifications beyond simple hydroxylation can introduce entirely new or enhanced biological functions.
-
Antioxidant Activity: For antioxidant activity, the presence of specific substituents like a chlorine atom and an alkanol group at the nitrogen atom, as in compound (R/S)-3, leads to significant radical scavenging and ferric reducing power.[7][8][9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete cell culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: The cells are treated with various concentrations of the xanthone analogs. A vehicle control (e.g., DMSO) is also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[10]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[5] The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Visualizing the Path to Discovery
To conceptualize the research and development workflow for these compounds, the following diagrams illustrate a typical experimental pipeline and a key signaling pathway often modulated by xanthone derivatives.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of benzylated amine-substituted xanthone derivatives and their antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Benchmarking 3,6-Dihydroxyxanthone Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Known Enzyme Inhibitors
To provide a clear benchmark for future studies on 3,6-dihydroxyxanthone, the following table summarizes the half-maximal inhibitory concentration (IC50) values of well-established inhibitors for monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and xanthine (B1682287) oxidase (XO).
| Target Enzyme | Known Inhibitor | IC50 Value (µM) |
| Monoamine Oxidase A (MAO-A) | Clorgyline | 0.011 |
| Monoamine Oxidase B (MAO-B) | Pargyline | 0.404 |
| Acetylcholinesterase (AChE) | Rivastigmine | 71.1 |
| Other Xanthone (B1684191) Derivatives | 0.88 - 1.28[1][2] | |
| Xanthine Oxidase (XO) | Allopurinol | ~2.3 - 12.7 |
Note: The IC50 values can vary depending on the specific assay conditions.
Xanthone derivatives have demonstrated notable inhibitory effects on acetylcholinesterase, with some exhibiting IC50 values in the low micromolar range[1][2]. For instance, certain 3-O-substituted xanthone derivatives have shown significant AChE inhibitory activity with IC50 values ranging from 0.88 to 1.28 µM[1][2]. While specific data for this compound is unavailable, the general potency of the xanthone scaffold suggests its potential as an enzyme inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of enzyme inhibition. The following are established protocols for determining the inhibitory activity against MAO, AChE, and XO.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is suitable for high-throughput screening and determines the inhibitory activity of a test compound against human MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)
-
Substrate: p-Tyramine for both MAO-A and MAO-B, or specific substrates like Benzylamine for MAO-B
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)
-
Test compound (this compound)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of enzymes, substrates, probe, HRP, positive controls, and the test compound in the appropriate buffers.
-
Assay Reaction: In a 96-well plate, add the MAO enzyme, followed by the test compound at various concentrations or the positive control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate Reaction: Add the substrate and the HRP/probe mixture to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic reading of fluorescence intensity (e.g., excitation ~535 nm, emission ~590 nm) over a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined by comparing the rate of the reaction with the inhibitor to the rate of the control (no inhibitor). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) to thiocholine (B1204863) and acetic acid. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent (DTNB)
-
Positive Control: Rivastigmine or Donepezil
-
Test compound (this compound)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, DTNB, positive control, and test compound in the appropriate buffers.
-
Assay Reaction: In a 96-well plate, add the AChE enzyme, DTNB solution, and the test compound at various concentrations or the positive control.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add the ATCI substrate to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm kinetically over a set period.
-
Data Analysis: Calculate the rate of the reaction for each concentration. The percentage of inhibition is determined by comparing the rate of the reaction with the inhibitor to the rate of the control. The IC50 value is calculated from the dose-response curve.
Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures the inhibition of XO by monitoring the formation of uric acid.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at approximately 295 nm.
Materials:
-
Xanthine Oxidase (XO) enzyme
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5)
-
Substrate: Xanthine
-
Positive Control: Allopurinol
-
Test compound (this compound)
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, positive control, and test compound in the phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the XO enzyme and the test compound at various concentrations or the positive control.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add the xanthine substrate to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 295 nm kinetically over a set period.
-
Data Analysis: Calculate the rate of uric acid formation for each concentration. The percentage of inhibition is determined by comparing the rate of the reaction with the inhibitor to the rate of the control. The IC50 value is calculated from the dose-response curve.
Visualizing Experimental Logic and Pathways
To aid in the conceptualization of the experimental processes and the underlying biological pathways, the following diagrams are provided.
References
Comparative Analysis of 3,6-Dihydroxyxanthone's Antimicrobial Efficacy: A Guide for Researchers
For Immediate Release
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, naturally occurring compounds present a promising avenue of exploration. Among these, xanthones, a class of heterocyclic compounds, have demonstrated significant biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of 3,6-Dihydroxyxanthone, a member of the xanthone (B1684191) family, against various microorganisms. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potential of this compound and its derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for the parent this compound are limited in publicly available literature, studies on its derivatives provide valuable insights into its potential efficacy. The data is summarized in the tables below.
Table 1: Zone of Inhibition for this compound
| Compound | Test Organism | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus | 25 |
| This compound | Escherichia coli | 30 |
Data from a study on the antibacterial activity of hydroxyxanthone series.[1]
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of 3,6-Disubstituted Xanthone Derivatives
| Compound/Alternative | Staphylococcus aureus ATCC 25923 (μM) | Enterococcus faecalis ATCC 29212 (μM) | Methicillin-resistant S. aureus (MRSA) 272123 (μM) | Escherichia coli ATCC 25922 (μM) |
| Xanthone Derivative 16 | 11 | 11 | 25 | >200 |
| Vancomycin | - | - | - | - |
| Gatifloxacin | - | - | - | - |
Note: Data for Vancomycin and Gatifloxacin are not directly provided in the same comparative study but are common reference antibiotics. Xanthone 16 is a 3,6-disubstituted derivative and its efficacy suggests the potential of the core 3,6-dihydroxy scaffold.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial efficacy for compounds like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
1. Preparation of Materials:
- Test compound (this compound) stock solution of known concentration.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
- Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
- Positive control (bacterial inoculum without the test compound).
- Negative control (sterile broth).
2. Serial Dilution:
- Add 100 μL of sterile broth to all wells of the microtiter plate.
- Add 100 μL of the test compound stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, and so on, discarding the final 100 μL from the last well.
3. Inoculation:
- Add 100 μL of the prepared bacterial inoculum to each well (except the negative control).
4. Incubation:
- Cover the plate and incubate at 37°C for 18-24 hours.
5. Reading the Results:
- The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Agar (B569324) Well Diffusion Method
This method is used for screening the antimicrobial activity of a compound.
1. Preparation of Agar Plates:
- Prepare and sterilize Mueller-Hinton Agar.
- Pour the molten agar into sterile Petri dishes and allow it to solidify.
2. Preparation of Inoculum:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Evenly swab the entire surface of the agar plate with the bacterial suspension.
3. Well Preparation and Sample Addition:
- Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
- Add a specific volume (e.g., 50-100 μL) of the test compound solution at a known concentration into each well.
4. Incubation:
- Incubate the plates at 37°C for 24 hours.
5. Measurement:
- Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Potential Mechanism of Action: A Look at Bacterial Signaling
While the precise signaling pathways affected by this compound are still under investigation, many antimicrobial compounds exert their effects by interfering with crucial bacterial communication and virulence systems. One such system is Quorum Sensing (QS) , a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Inhibition of QS can disrupt biofilm formation and the production of virulence factors.
References
Replicating Published Findings on the Bioactivity of 3,6-Dihydroxyxanthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published bioactivity of 3,6-Dihydroxyxanthone, a naturally occurring xanthone (B1684191) derivative.[1] It is designed to assist researchers in replicating and building upon existing findings by offering a consolidated resource of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows. This compound has garnered interest for its potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties.
Quantitative Bioactivity Data
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound across various bioassays. These values provide a quantitative measure of its potency and serve as a benchmark for replication studies.
Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WiDr | Colon Carcinoma | 785.58 | [2] |
| P388 | Murine Leukemia | 10.4 | [3] |
| T47D | Breast Cancer | Not explicitly quantified, but noted to have stronger activity than xanthone. Selectivity Index (SI) of 17.03 reported in one study. | |
| HeLa | Cervical Cancer | 86.0 to >200 (range for various dihydroxyxanthones) | |
| Vero (Normal) | Kidney Epithelial | 1280.9 | [2] |
A comparative study on WiDr cancer cells showed the following order of anticancer activity among dihydroxyxanthones: 1,6-dihydroxyxanthone (B1237720) > this compound > 1,3-dihydroxyxanthone > 3,4-dihydroxyxanthone.[1][4]
Antioxidant Activity
| Assay | Method | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Spectrophotometry | >500 (Categorized as moderate) | [4] |
In the same study, 1,6-dihydroxyxanthone was found to have stronger antioxidant activity with an IC50 of 349 ± 68 µM, suggesting that the positioning of the hydroxyl groups is critical for radical scavenging potential.[4]
Anti-inflammatory Activity
Quantitative data for the direct anti-inflammatory activity of this compound is limited in the reviewed literature. However, studies on structurally similar xanthone derivatives provide insights into their potential mechanisms and potency. For example, compounds like 1,3,5,6-tetrahydroxyxanthone (B1664531) and 1,3,6,7-tetrahydroxyxanthone have demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[5]
Proposed Signaling Pathways
The anticancer effects of xanthones are often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation. While direct and comprehensive studies on this compound are still emerging, research on similar compounds, such as 3,6-dihydroxyflavone, suggests a likely mechanism involving the generation of Reactive Oxygen Species (ROS) and subsequent activation of the MAPK signaling cascade.
Experimental Protocols & Workflows
To facilitate the replication of the cited bioactivity data, detailed protocols for the primary assays are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the bioactivity of this compound.
Anticancer Activity: MTT Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
Human cancer cell lines (e.g., WiDr, HeLa, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and negative controls (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C, protected from light.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes.[3][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution.
-
Assay Procedure: In a microplate well, mix a specific volume of the sample solution (e.g., 100 µL) with an equal volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing the solvent and DPPH should also be measured.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Complete cell culture medium
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate. Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control to determine the IC50 value.
Analysis of Signaling Pathways: Western Blot
Western blotting is used to detect the expression levels of specific proteins involved in signaling cascades, such as p38, JNK, and components of the NF-κB pathway (e.g., p65, IκBα).
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins (e.g., anti-p-p38, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) reagent
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total protein. Determine protein concentration using a suitable assay (e.g., BCA).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and capture the signal with an imaging system. The intensity of the bands can be quantified to determine changes in protein expression or phosphorylation status.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. 3,6-Dihydroxyflavone induces apoptosis in leukemia HL-60 cell via reactive oxygen species-mediated p38 MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Assessing the Selectivity of 3,6-Dihydroxyxanthone for Cancer Cells Over Normal Cells: A Comparative Guide
For researchers and professionals in drug development, the therapeutic index of a potential anticancer agent is a critical parameter. An ideal compound should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. This guide provides an objective comparison of 3,6-Dihydroxyxanthone's performance, focusing on its selectivity for cancer cells, supported by available experimental data.
Comparative Cytotoxicity
The cornerstone of assessing selectivity is the comparison of the half-maximal inhibitory concentration (IC50) between cancerous and non-cancerous cell lines. A lower IC50 value indicates higher potency. Studies have evaluated this compound against various cell lines, providing insight into its cytotoxic profile.
Table 1: Cytotoxicity of this compound Against Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
|---|---|---|---|
| This compound | WiDr | Human Colon Cancer | 785.58[1][2] |
| Vero | Monkey Kidney (Normal) | 1280.9[1][2] | |
| T47D | Human Breast Cancer | 170.20[3] |
| | NIH3T3 | Mouse Fibroblast (Normal) | > 1000[3][4] |
The data indicates that this compound is more potent against the T47D breast cancer cell line than the WiDr colon cancer cell line. Importantly, it shows significantly less toxicity towards the normal NIH3T3 fibroblast cell line compared to the T47D cancer line.[3][4]
Selectivity Index: A Quantitative Measure of Preference
To quantify the selectivity, the Selectivity Index (SI) is calculated. It is the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line (SI = IC50 Normal / IC50 Cancer). A higher SI value signifies greater selectivity for cancer cells.
Table 2: Selectivity Index (SI) of this compound and Related Compounds
| Compound | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) |
|---|---|---|---|
| This compound | T47D | NIH3T3 | 17.03 [3][4] |
| This compound | WiDr | Vero | 1.63 [5] |
| 3-Hydroxyxanthone | T47D | NIH3T3 | 51.27[3][4] |
| 1,3,6-Trihydroxyxanthone | T47D | NIH3T3 | 3.75[3][4] |
| Xanthone (B1684191) (unsubstituted) | T47D | NIH3T3 | 1.05[4] |
| 1-Hydroxyxanthone | T47D | NIH3T3 | 0.09[4] |
As shown, this compound demonstrates a noteworthy selectivity for T47D breast cancer cells over normal fibroblasts, with an SI of 17.03.[3][4] This is a significant improvement over the parent xanthone structure and other derivatives like 1-Hydroxyxanthone, highlighting the importance of the hydroxyl group positioning at carbons 3 and 6 for selective toxicity.[3][4] However, its selectivity is less pronounced in the WiDr/Vero cell line model.[5]
Proposed Mechanisms of Action
While specific mechanistic studies on this compound are limited, the broader class of xanthones and related flavonoids are known to induce cancer cell death primarily through apoptosis and cell cycle arrest.[6][7][8]
Apoptosis Induction
Xanthones can trigger the intrinsic (mitochondrial) pathway of apoptosis.[9][10] This involves increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of cell death.[9][10]
Cell Cycle Arrest
Xanthone derivatives have been shown to arrest the cell cycle at various phases, such as G1 or S phase, preventing cancer cells from replicating.[8][9] This is often achieved by modulating the expression of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).[9][11] Upregulation of CDK inhibitors like p21 and p27 can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[11]
Experimental Protocols
The quantitative data cited in this guide is primarily derived from in vitro cytotoxicity assays, with the MTT assay being a common method.[5]
MTT Cell Viability Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding : Plate cells (e.g., T47D and NIH3T3) in 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 or 48 hours).[2]
-
MTT Incubation : Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Conclusion
The available data suggests that this compound exhibits promising selective cytotoxicity against certain cancer cell lines, particularly the T47D breast cancer line, when compared to normal fibroblast cells.[3][4] Its selectivity appears to be cell-line dependent. While the precise molecular mechanisms are still under investigation, they likely involve the induction of apoptosis and cell cycle arrest, common pathways for this class of compounds. Further research, including in vivo studies and broader screening against more cancer and normal cell types, is warranted to fully establish its therapeutic potential and selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijcea.org [ijcea.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Comparative Transcriptomics of Xanthone Derivatives: A Guide for Researchers
Xanthones are a class of naturally occurring compounds with a distinctive three-ring structure, known for their wide range of pharmacological activities, including anticancer properties.[1] Understanding how these compounds alter gene expression is crucial for elucidating their therapeutic potential and for the development of novel cancer therapies.
Comparative Analysis of Gene Expression Changes
The following table summarizes the observed changes in gene expression in cancer cell lines following treatment with different xanthone (B1684191) derivatives. This comparative presentation allows for an at-a-glance understanding of the common and unique cellular responses to these compounds.
| Gene Category | Gene Name | Xanthone Derivative(s) | Cell Line(s) | Observed Effect | Reference(s) |
| Antioxidant/Pro-oxidant Enzymes | SOD2 | C8 (a novel morpholine-ring-modified xanthone) | TOV-21G | Downregulated | [2] |
| SOD2 | C8 | SK-OV-3 | Upregulated | [2] | |
| SOD3 | C8 | TOV-21G | Downregulated | [2] | |
| XDH | C7 and MAG (novel morpholine-ring-modified xanthones) | TOV-21G, SK-OV-3 | Upregulated | [2] | |
| HMOX1 | Novel xanthone derivatives with mild hyperthermia | TOV-21G, SK-OV-3 | Significant change | [3] | |
| Xenobiotic Metabolism | CYP1B1 | C8 | SK-OV-3 | Significant change | [3] |
| CYP2F1 | Novel xanthone derivatives with mild hyperthermia | TOV-21G, SK-OV-3 | Significant change | [3] | |
| Molecular Chaperones | HSPA1A | Mild hyperthermia (in combination with xanthones) | TOV-21G, SK-OV-3 | Primary node of hyperthermia-induced changes | [3] |
| Apoptosis & Cell Cycle | PARP | Isojacareubin | HEY | Regulation | [4] |
| p53 | Xanthone 37 | HCT116 | Increased protein expression of transcriptional targets | [5] | |
| Signaling Pathways | PI3K/AKT/mTOR | Isojacareubin | HEY | Inhibition | [4] |
| MAPK/ERK | Isojacareubin | HEY | Inhibition | [4] |
Experimental Protocols
A detailed understanding of the methodologies used to generate transcriptomic data is essential for interpreting the results. The following is a representative protocol for a comparative RNA-sequencing (RNA-seq) experiment.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., ovarian cancer lines HEY and ES-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
-
Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, they are treated with various xanthone derivatives (or a vehicle control) at predetermined concentrations (e.g., IC50 values) for a specific duration (e.g., 24 or 48 hours).[4]
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: The integrity and purity of the extracted RNA are assessed using a spectrophotometer (for A260/280 and A260/230 ratios) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is recommended for RNA-seq library preparation.[6]
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Strand-specific RNA-seq libraries are prepared from the total RNA. This process typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, and the ligation of sequencing adapters.[7]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads. A sequencing depth of 20-30 million reads per sample is generally recommended for differential gene expression analysis.[6]
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the treated and control groups. A false discovery rate (FDR) cutoff (e.g., < 0.05) and a log2 fold change threshold (e.g., > 1) are typically applied.
-
Pathway and Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most affected by the treatment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics analysis.
Modulated Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by xanthone derivatives.
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 7. Approaching RNA-seq for Cell Line Identification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,6-Dihydroxyxanthone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3,6-dihydroxyxanthone, a xanthone (B1684191) derivative used in various research applications, including cancer research.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. As this compound is a phenolic compound, it must be treated as hazardous chemical waste.
I. Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as an irritant and is harmful if swallowed.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | Standard laboratory coat, Nitrile or neoprene gloves |
| H315: Causes skin irritation | Standard laboratory coat, Nitrile or neoprene gloves |
| H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles |
| H335: May cause respiratory irritation | Use in a well-ventilated area or a chemical fume hood |
Data sourced from PubChem CID 5749322 and Sigma-Aldrich.
In case of accidental exposure, follow these immediate first aid measures:
-
Skin Contact: Thoroughly wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
II. Waste Segregation and Container Management
Proper segregation and containment of this compound waste are fundamental to safe disposal. To prevent dangerous chemical reactions, do not mix this waste with incompatible materials.
Waste Categorization and Container Requirements
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste (unused powder, contaminated labware, and PPE) | A designated, puncture-proof, and sealable container. | "Hazardous Waste," "this compound," and the date of waste accumulation. |
| Liquid Waste (solutions containing this compound) | A chemically resistant, leak-proof container with a secure screw cap. | "Hazardous Waste," "this compound," the solvent system used, and the approximate concentration. |
| Sharps Waste (contaminated needles, syringes, etc.) | A designated, puncture-resistant sharps container. | "Hazardous Waste," "Sharps," and "this compound." |
III. Disposal Procedures
The primary method for the disposal of this compound is incineration by a licensed hazardous waste disposal company. Under no circumstances should this chemical or its solutions be disposed of down the drain.
Step-by-Step Disposal Plan
-
Segregation: Collect all waste materials contaminated with this compound separately from other laboratory waste.
-
Containment: Place solid, liquid, and sharps waste into their respectively designated and properly labeled containers as described in the table above.
-
Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
IV. Environmental Hazards and Ecotoxicity
Phenolic compounds, including this compound, can be highly toxic to aquatic organisms.[2] Their persistence and potential for bioaccumulation in the environment necessitate that their disposal is managed with stringent protocols to prevent any release into the ecosystem.[3]
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for proper this compound disposal.
References
Personal protective equipment for handling 3,6-Dihydroxyxanthone
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 3,6-Dihydroxyxanthone, ensuring the well-being of researchers and compliance with safety protocols. The following procedures are based on established best practices for laboratory chemical management and specific data for the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Adherence to proper PPE protocols is mandatory to mitigate these risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against eye irritation from splashes or dust.[1][2] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | To prevent respiratory tract irritation from dust or aerosols.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that an eyewash station and safety shower are accessible. The work area should be clean and uncluttered.[4][5]
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]
-
Weighing and Transfer : When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Use non-sparking tools.[3]
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container closed when not in use.
-
Spill Management : In case of a spill, isolate the area. For small spills, gently cover with an absorbent material, then sweep into a designated waste container. Avoid creating dust. Clean the area with a suitable solvent.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or leaving the laboratory.[3]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[6][7]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][8]
-
Solid Waste : Dispose of contaminated gloves, weigh papers, and other solid materials in a designated solid hazardous waste container.[8]
-
Liquid Waste : Collect any solutions containing this compound in a compatible, sealed liquid waste container. Do not overfill the container.[7]
-
Empty Containers : The original container, once empty, should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.[8]
-
Storage : Store waste containers in a designated, secondary containment area away from incompatible materials, and keep them securely closed.[6][7]
-
Pickup : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office.[6][8]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. 3,6-dihydroxy-9H-xanthen-9-one | C13H8O4 | CID 5749322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
